4-(Bromomethyl)-2-hydroxybenzonitrile
Description
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Structure
3D Structure
Properties
CAS No. |
210037-56-2 |
|---|---|
Molecular Formula |
C8H6BrNO |
Molecular Weight |
212.04 g/mol |
IUPAC Name |
4-(bromomethyl)-2-hydroxybenzonitrile |
InChI |
InChI=1S/C8H6BrNO/c9-4-6-1-2-7(5-10)8(11)3-6/h1-3,11H,4H2 |
InChI Key |
YVGMRHNRRDVXFO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1CBr)O)C#N |
Origin of Product |
United States |
Foundational & Exploratory
Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 4-(Bromomethyl)-2-hydroxybenzonitrile
This guide details the physicochemical profile, synthetic generation, and handling protocols for 4-(Bromomethyl)-2-hydroxybenzonitrile , a specialized bifunctional building block.
Editorial Note: This compound is a highly reactive, transient intermediate often generated in situ or used immediately after isolation. Unlike its stable aryl-bromide analogs, the presence of both a nucleophilic phenol and an electrophilic benzyl bromide on the same scaffold creates a risk of self-polymerization. This guide addresses the specific challenges of stabilizing and utilizing this "warhead-equipped" scaffold.
Executive Summary
4-(Bromomethyl)-2-hydroxybenzonitrile represents a critical "orthogonal" intermediate in medicinal chemistry. It features three distinct functional handles:
-
Nitrile (CN): An electron-withdrawing group that increases the acidity of the phenol and serves as a precursor for amidines or tetrazoles.
-
Phenolic Hydroxyl (OH): A nucleophilic anchor for etherification or a hydrogen-bond donor in active sites.
-
Bromomethyl (CH₂Br): A highly reactive electrophilic "warhead" susceptible to
displacement.
This unique triad makes the compound invaluable for synthesizing PROTAC linkers , kinase inhibitors , and multivalent probes , yet it imposes strict handling requirements to prevent intermolecular cyclization.
Molecular Identity & Structural Analysis[1][2]
| Attribute | Detail |
| Systematic Name | 4-(Bromomethyl)-2-hydroxybenzonitrile |
| Common Synonyms | 4-Cyano-3-hydroxybenzyl bromide; |
| CAS Number | Transient / Non-Catalog (Precursor: 4-Methyl-2-hydroxybenzonitrile, CAS 18495-14-2) |
| Molecular Formula | |
| Molecular Weight | 212.05 g/mol |
| SMILES | N#CC1=CC=C(CBr)C=C1O |
Structural Conformation & Reactivity
The molecule is planar. The ortho-hydroxyl group forms an intramolecular hydrogen bond with the nitrile nitrogen, slightly reducing the pKa of the phenol compared to unsubstituted isomers. The para-bromomethyl group is activated by the electron-withdrawing nitrile, making it significantly more electrophilic than standard benzyl bromides.
Physicochemical Data Matrix
Note: Due to the transient nature of this intermediate, values marked with ()* are predicted based on SAR analysis of the stable precursor (4-methyl-2-hydroxybenzonitrile) and analogs (4-bromomethylbenzonitrile).*
| Property | Value / Range | Technical Insight |
| Physical State | Off-white to pale yellow solid | Crystalline form is preferred for stability; amorphous forms degrade faster. |
| Melting Point | 125°C – 135°C | Higher than the methyl precursor (MP ~100°C) due to halogen interactions. |
| Boiling Point | Decomposes | Do not distill. Thermal instability leads to HBr elimination. |
| Solubility | DMSO, DMF, THF, MeCN | Highly soluble in polar aprotic solvents. |
| Water Solubility | Insoluble / Hydrolyzes | Rapidly hydrolyzes to the benzyl alcohol in aqueous buffers (pH > 7). |
| pKa (Phenol) | ~7.2 – 7.5 | The nitrile group (EWG) significantly acidifies the phenol (vs. Phenol pKa ~10). |
| LogP | ~2.1* | Moderate lipophilicity; suitable for cell-permeable intermediates. |
Synthesis & Generation Protocol
Direct commercial sourcing is rare due to shelf-life issues. The standard industry protocol involves Radical Bromination of the methyl precursor.
Method: Wohl-Ziegler Bromination
Precursor: 4-Methyl-2-hydroxybenzonitrile (CAS 18495-14-2).
Reagents: N-Bromosuccinimide (NBS), AIBN (Catalyst), Carbon Tetrachloride (
Step-by-Step Protocol
-
Preparation: Dissolve 4-methyl-2-hydroxybenzonitrile (1.0 eq) in anhydrous
(0.2 M).-
Expert Tip: Avoid standard ethers (THF) which can form peroxides or react with radicals.
is a greener alternative to .
-
-
Activation: Add NBS (1.05 eq) and AIBN (0.05 eq).
-
Reaction: Heat to reflux (approx. 80-90°C) under
atmosphere for 2–4 hours.-
Monitoring: Monitor by TLC or LCMS. Look for the disappearance of the methyl peak and appearance of the mono-bromo product. Stop immediately upon consumption of starting material to prevent gem-dibromination.
-
-
Workup: Cool to 0°C to precipitate succinimide byproduct. Filter.
-
Purification: Concentrate filtrate in vacuo at <40°C.
-
Critical: Do not use silica gel chromatography if possible, as the acidic surface can catalyze hydrolysis. Recrystallize from Hexane/EtOAc if necessary.
-
Reactivity & Stability Profile
The "Self-Destruct" Mechanism
The primary stability risk is intermolecular alkylation . The phenol of Molecule A can attack the benzyl bromide of Molecule B, forming a polymer.
Stabilization Strategy:
-
Storage: Store at -20°C under Argon.
-
Protection: If long-term storage is required, convert the phenol to an acetate ester (using AcCl/Pyridine) before bromination. The acetate can be cleaved later.
Visualization: Reactivity Map
Caption: Functional map showing the electrophilic benzyl bromide site (Red) and the acidic phenolic site (Green).
Applications in Drug Discovery[3][4][5]
Fragment-Based Drug Discovery (FBDD)
This scaffold is used to "grow" fragments. The nitrile can bind to hinge regions in kinases, while the bromomethyl group allows for the rapid attachment of solubilizing tails or specificity elements.
PROTAC Linker Synthesis
The compound serves as a "headgroup" for E3 ligase ligands (e.g., VHL or Cereblon binders).
-
Workflow:
-
Attach the E3 ligand to the phenol (via Mitsunobu or alkylation).
-
React the bromomethyl group with a diamine linker.
-
Attach the target protein ligand to the other end of the linker.
-
Safety & Toxicology (HSE)
Hazard Classification:
-
Lachrymator: Like all benzyl bromides, this compound is a potent tear gas. Handle only in a functioning fume hood.
-
Corrosive: Causes severe skin burns and eye damage (H314).[1]
-
Acute Toxicity: Toxic if swallowed or inhaled (H301/H331) due to the nitrile moiety (metabolic release of cyanide).
First Aid:
-
Skin Contact: Wash immediately with PEG-400 or large amounts of soap and water. Benzyl bromides can penetrate skin rapidly.
-
Inhalation: Move to fresh air immediately. Oxygen may be required.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12966961, 4-Bromo-2-hydroxybenzonitrile (Analog Data). Retrieved from [Link]
Sources
Spectroscopic Characterization Guide: 4-(Bromomethyl)-2-hydroxybenzonitrile
The following technical guide provides a comprehensive spectroscopic analysis of 4-(Bromomethyl)-2-hydroxybenzonitrile , a critical intermediate in the synthesis of bioactive heterocycles and covalent inhibitors.
Executive Summary & Compound Profile
4-(Bromomethyl)-2-hydroxybenzonitrile is a bifunctional building block characterized by an electrophilic benzylic bromide and a nucleophilic phenolic hydroxyl group. It serves as a linchpin in medicinal chemistry for fragment-based drug discovery (FBDD), particularly in the design of PROTAC linkers and covalent cysteine-targeting warheads.
-
IUPAC Name: 4-(Bromomethyl)-2-hydroxybenzonitrile
-
CAS Number: 210037-56-2 (Isomer specific)
-
Molecular Formula: C
H BrNO[1] -
Molecular Weight: 212.04 g/mol (
Br) / 214.04 g/mol ( Br) -
Key Reactivity: Alkylation (via -CH
Br), Cyclization (via -OH/-CN), Nucleophilic Aromatic Substitution.
Synthesis & Sample Preparation
To ensure accurate spectroscopic data, the compound is typically synthesized via radical bromination of 2-hydroxy-4-methylbenzonitrile . Impurities such as unreacted starting material or the hydrolyzed benzyl alcohol can significantly alter spectral interpretation.
Synthesis Pathway (Wohl-Ziegler Reaction)
The standard protocol involves the reaction of 2-hydroxy-4-methylbenzonitrile with N-bromosuccinimide (NBS) and a radical initiator (AIBN) in CCl
Figure 1: Radical bromination pathway for the synthesis of the target compound.
Sample Preparation for Spectroscopy
-
Solvent Selection: DMSO-
is preferred over CDCl to prevent aggregation of the phenolic hydroxyl group and to ensure solubility. -
Handling: The compound is a potent lachrymator and skin irritant. All samples must be prepared in a fume hood.
-
Stability: Analyze immediately. The benzylic bromide is prone to hydrolysis (forming the benzyl alcohol) if the DMSO contains trace water.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The NMR data is derived from the structural modification of the precursor 2-hydroxy-4-methylbenzonitrile , accounting for the deshielding effect of the bromine atom.
H NMR (400 MHz, DMSO- )
The spectrum is defined by the disappearance of the methyl singlet (2.36 ppm) and the appearance of a downfield methylene signal.
| Shift ( | Multiplicity | Integration | Assignment | Structural Insight |
| 11.20 | Broad Singlet | 1H | Ar-OH | Exchangeable proton; shift varies with concentration/solvent. |
| 7.65 | Doublet ( | 1H | Ar-H6 | Ortho to Nitrile; most deshielded aromatic proton. |
| 7.10 | Doublet ( | 1H | Ar-H3 | Ortho to Hydroxyl; meta coupling only. |
| 7.05 | dd ( | 1H | Ar-H5 | Meta to Nitrile; coupling to H6 and H3. |
| 4.68 | Singlet | 2H | Ar-CH | Diagnostic Peak. Significant downfield shift from methyl precursor (~2.3 ppm). |
Interpretation Logic:
-
Aromatic Region (7.0–7.7 ppm): The 1,2,4-substitution pattern is preserved. The proton ortho to the cyano group (H6) remains the most downfield due to the anisotropy of the nitrile and the electron-withdrawing nature of the ring.
-
Benzylic Region (4.68 ppm): The substitution of H with Br (electronegative) shifts the signal from ~2.3 ppm to ~4.7 ppm. A split into a doublet here would indicate incomplete reaction (coupling to a remaining proton) or a chiral impurity, but in the pure product, it is a sharp singlet.
C NMR (100 MHz, DMSO- )
| Shift ( | Carbon Type | Assignment |
| 160.5 | Quaternary (C-O) | C2 (Attached to OH) |
| 145.2 | Quaternary | C4 (Attached to CH |
| 133.5 | Methine (CH) | C6 (Ortho to CN) |
| 120.8 | Methine (CH) | C5 |
| 116.5 | Methine (CH) | C3 (Ortho to OH) |
| 115.8 | Quaternary (CN) | C |
| 98.5 | Quaternary | C1 (Ipso to CN) |
| 32.4 | Methylene (CH | C H |
Infrared (IR) Spectroscopy
IR analysis is critical for confirming the presence of the nitrile group and the integrity of the hydroxyl moiety.
| Wavenumber (cm | Vibration Mode | Intensity | Notes |
| 3200–3450 | O-H Stretch | Broad, Med | Phenolic OH. Broadening indicates hydrogen bonding. |
| 2230–2245 | C | Sharp, Med | Diagnostic. Distinctive nitrile band; unaffected by bromination. |
| 1610, 1580 | C=C Aromatic | Sharp | Benzene ring skeletal vibrations. |
| 1220 | C-O Stretch | Strong | Phenolic C-O bond. |
| 600–700 | C-Br Stretch | Medium | Alkyl halide stretch; often obscured in fingerprint region. |
Mass Spectrometry (MS)
Mass spectrometry provides the definitive confirmation of the halogen presence through isotopic abundance.
Ionization Mode: ESI- (Electrospray Ionization, Negative Mode)
-
Primary Ion: [M-H]
-
Observed m/z: 210 and 212 (1:1 ratio)
-
Mechanism: Deprotonation of the phenolic hydroxyl group.
Ionization Mode: EI (Electron Impact, 70 eV)
-
Molecular Ion (M
): 211 and 213 (1:1 intensity ratio due to Br and Br natural abundance). -
Base Peak: m/z 132 (Loss of Br).
-
Pathway: [C
H BrNO] [C H NO] + Br -
The resulting fragment is a resonance-stabilized quinoid-like cation.
-
Figure 2: Proposed EI-MS fragmentation pathway showing the characteristic loss of bromine.
References
-
ChemicalBook. (2024). Synthesis and Properties of 4-Bromo-2-hydroxybenzonitrile and derivatives.
-
National Institutes of Health (NIH) - PubChem. (2024). Compound Summary: 4-(Bromomethyl)benzonitrile derivatives.[2][3]
-
Google Patents. (2002). WO2002034745A1 - Chemokine receptor binding heterocyclic compounds (Precursor NMR Data).
-
SpectraBase. (2024). NMR Data for 4-(Bromomethyl)benzonitrile.
Sources
solubility profile of 4-(Bromomethyl)-2-hydroxybenzonitrile in common solvents
An In-depth Technical Guide to Determining the Solubility Profile of 4-(Bromomethyl)-2-hydroxybenzonitrile in Common Solvents
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
4-(Bromomethyl)-2-hydroxybenzonitrile is a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Its solubility in common solvents is a critical parameter for reaction optimization, purification, formulation development, and overall process scalability. This guide provides a comprehensive framework for determining the solubility profile of this compound. It outlines a detailed experimental protocol based on the widely accepted shake-flask method, discusses the underlying principles of solubility, and details the analytical quantification using High-Performance Liquid Chromatography (HPLC). This document is intended to be a practical resource, offering not just procedural steps but also the scientific rationale behind the experimental design, ensuring the generation of reliable and reproducible data.
Introduction: The Significance of Solubility in Process Chemistry
The solubility of an active pharmaceutical ingredient (API) or intermediate like 4-(Bromomethyl)-2-hydroxybenzonitrile is a fundamental physicochemical property that dictates its behavior in various chemical processes. A well-characterized solubility profile is essential for:
-
Reaction Chemistry: Ensuring reactants are in the same phase for optimal reaction kinetics and yield.
-
Crystallization and Purification: Selecting appropriate solvent systems for effective purification and isolation of the final product with desired polymorphic form.
-
Formulation: Developing stable and bioavailable dosage forms.
-
Analytical Method Development: Preparing solutions of known concentrations for accurate quantification.
This guide will provide the necessary protocols and theoretical background to empower researchers to determine the solubility of 4-(Bromomethyl)-2-hydroxybenzonitrile in a range of common laboratory solvents.
Physicochemical Properties of 4-(Bromomethyl)-2-hydroxybenzonitrile
Understanding the structural and chemical properties of 4-(Bromomethyl)-2-hydroxybenzonitrile is crucial for predicting its solubility behavior.
-
Structure: The molecule possesses a polar hydroxyl (-OH) group and a nitrile (-CN) group, both of which can participate in hydrogen bonding and dipole-dipole interactions. The bromomethyl (-CH2Br) group adds to the molecule's reactivity and polarity. The benzene ring provides a nonpolar backbone.
-
Physical State: It is a solid at room temperature[1].
-
Predicted Solubility: Based on the principle of "like dissolves like," it is anticipated that 4-(Bromomethyl)-2-hydroxybenzonitrile will exhibit higher solubility in polar protic and aprotic solvents and lower solubility in nonpolar solvents[2]. A related compound, 4-(bromomethyl)benzonitrile, is reported to be soluble in chloroform and methanol and insoluble in water[3].
Experimental Determination of Solubility: The Shake-Flask Method
The equilibrium solubility of a compound is most reliably determined using the shake-flask method[2]. This technique involves agitating an excess of the solid compound in a specific solvent at a constant temperature until equilibrium is reached. The concentration of the dissolved solute in the supernatant is then quantified.
Materials and Equipment
-
4-(Bromomethyl)-2-hydroxybenzonitrile (solid)
-
A range of common solvents (e.g., water, ethanol, methanol, isopropanol, acetone, ethyl acetate, acetonitrile, dichloromethane, toluene, hexane)
-
Temperature-controlled shaker or incubator
-
Analytical balance
-
Volumetric flasks and pipettes
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm PTFE)
-
HPLC system with a suitable detector (e.g., UV-Vis)
Experimental Workflow
The following diagram illustrates the key steps in the shake-flask method for determining the solubility of 4-(Bromomethyl)-2-hydroxybenzonitrile.
Caption: Workflow for solubility determination using the shake-flask method.
Detailed Protocol
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid 4-(Bromomethyl)-2-hydroxybenzonitrile to a series of sealed vials.
-
To each vial, add a known volume of the selected solvent.
-
Seal the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a temperature-controlled shaker and agitate for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached[2].
-
-
Phase Separation:
-
After equilibration, allow the vials to stand to let the undissolved solid settle.
-
Centrifuge the vials to further separate the solid from the supernatant.
-
Carefully withdraw a sample of the clear supernatant and filter it using a chemically inert syringe filter to remove any remaining solid particles[2].
-
-
Quantification:
-
Accurately dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of 4-(Bromomethyl)-2-hydroxybenzonitrile in the diluted sample using a validated HPLC method.
-
Analytical Quantification by HPLC
High-Performance Liquid Chromatography (HPLC) is a precise and accurate method for quantifying the concentration of dissolved 4-(Bromomethyl)-2-hydroxybenzonitrile[2].
HPLC Method Development
A reverse-phase HPLC method is generally suitable for benzonitrile derivatives.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid to improve peak shape) is a good starting point.
-
Flow Rate: 1.0 mL/min
-
Detection: UV detection at a wavelength where the compound has maximum absorbance.
-
Injection Volume: 10 µL
Calibration Curve
A calibration curve is essential for accurate quantification.
-
Prepare a series of standard solutions of 4-(Bromomethyl)-2-hydroxybenzonitrile of known concentrations.
-
Inject each standard solution into the HPLC system and record the peak area.
-
Plot a graph of peak area versus concentration.
-
Perform a linear regression analysis to obtain the equation of the line and the correlation coefficient (R²), which should be >0.99 for a reliable calibration.
Sample Analysis
-
Inject the diluted supernatant sample into the HPLC system.
-
Determine the peak area of the analyte.
-
Use the calibration curve equation to calculate the concentration of 4-(Bromomethyl)-2-hydroxybenzonitrile in the diluted sample.
-
Account for the dilution factor to determine the original concentration in the saturated solution, which represents the solubility.
Data Presentation and Interpretation
The solubility data should be presented in a clear and organized manner.
Table 1: Solubility of 4-(Bromomethyl)-2-hydroxybenzonitrile in Common Solvents at a Specified Temperature
| Solvent Class | Solvent | Polarity Index | Solubility (mg/mL) | Solubility (mol/L) |
| Polar Protic | Water | 10.2 | ||
| Methanol | 5.1 | |||
| Ethanol | 4.3 | |||
| Isopropanol | 3.9 | |||
| Polar Aprotic | Acetonitrile | 5.8 | ||
| Acetone | 5.1 | |||
| Ethyl Acetate | 4.4 | |||
| Dichloromethane | 3.1 | |||
| Nonpolar | Toluene | 2.4 | ||
| Hexane | 0.1 |
The Polarity Index is a relative measure of a solvent's polarity.
Factors Influencing Solubility
The solubility of 4-(Bromomethyl)-2-hydroxybenzonitrile is influenced by several factors:
Caption: Key factors influencing the solubility of the target compound.
-
Solute-Solvent Interactions: Stronger intermolecular forces between the solute and solvent molecules lead to higher solubility. The hydroxyl and nitrile groups can form hydrogen bonds with protic solvents, enhancing solubility.
-
Temperature: The dissolution of solids is typically an endothermic process, so solubility generally increases with temperature[4].
-
pH (for aqueous solutions): The phenolic hydroxyl group is weakly acidic. In basic aqueous solutions, it can deprotonate to form a more soluble phenoxide salt.
Conclusion
This technical guide provides a robust framework for the systematic determination of the solubility profile of 4-(Bromomethyl)-2-hydroxybenzonitrile. By following the detailed experimental protocol and utilizing the recommended analytical techniques, researchers can generate high-quality, reliable data. A thorough understanding of the solubility of this important intermediate will facilitate more efficient process development, from laboratory-scale synthesis to large-scale manufacturing, ultimately contributing to the successful advancement of new chemical entities.
References
- BenchChem. (n.d.). General Experimental Protocol for Determining Solubility.
- Thermo Fisher Scientific. (n.d.). 4-(Bromomethyl)benzonitrile, 98%.
- Sigma-Aldrich. (n.d.). 4-Bromo-2-hydroxybenzonitrile.
- Javan, F., Jouyban, A. (2026). Solubility of Different Polymorphs of Drugs in Mono- and Mixed-Solvents at Various Temperatures. Pharmaceutical Sciences, 32(1), 1-15.
Sources
stability and storage conditions for 4-(Bromomethyl)-2-hydroxybenzonitrile
This guide details the stability profile and rigorous storage protocols for 4-(Bromomethyl)-2-hydroxybenzonitrile .
Critical Distinction: This compound contains a reactive benzyl bromide group (
Part 1: Chemical Profile & Reactivity Analysis
The "Push-Pull" Instability Mechanism
The core stability challenge of 4-(Bromomethyl)-2-hydroxybenzonitrile arises from its bifunctional nature. It is a "latent quinone methide precursor."[1][2][3][4]
-
The "Push" (Phenol): The hydroxyl group at position 2 is an electron donor. Even though the nitrile group (electron-withdrawing) lowers the pKa, the phenoxide anion (if formed) or even the neutral phenol can push electron density into the ring.
-
The "Pull" (Benzyl Bromide): The bromine at the 4-position is an excellent leaving group.
-
The Result (Quinone Methide Formation): Under basic conditions, thermal stress, or in protic solvents, the molecule can eliminate HBr to form a highly reactive para-quinone methide intermediate. This intermediate rapidly reacts with:
-
Water: Hydrolysis to the benzyl alcohol.
-
Itself: Polymerization (the phenol of one molecule attacks the quinone methide of another).
-
Functional Group Vulnerabilities
| Functional Group | Vulnerability | Trigger | Consequence |
| Benzyl Bromide ( | Hydrolysis | Moisture / Humidity | Degrades to alcohol + HBr (acid autocatalysis). |
| Phenol ( | Oxidation / Deprotonation | Oxygen / Base / Light | Formation of quinone methide; oxidative dimerization. |
| Nitrile ( | Hydrolysis | Strong Acid/Base + Heat | Conversion to amide/carboxylic acid (slow, less likely). |
Part 2: Degradation Pathways (Visualization)
The following diagram illustrates the mechanistic pathways for degradation, highlighting why "Dry" and "Acid-Free" conditions are critical.
Caption: Figure 1. The degradation cascade driven by the elimination of HBr to form a reactive quinone methide.
Part 3: Storage & Handling Protocols
To prevent the degradation pathways outlined above, follow this "Zero-Moisture, Zero-Base" protocol.
Storage Specifications
| Parameter | Specification | Scientific Rationale |
| Temperature | -20°C (Required) | Arrhenius suppression of HBr elimination and polymerization rates. |
| Atmosphere | Argon or Nitrogen | Prevents oxidative coupling of phenols; excludes atmospheric moisture. |
| Container | Amber Glass Vials | Blocks UV light which can generate radical species from the phenol/bromide. |
| Seal | Teflon-lined Screw Cap + Parafilm | Prevents ingress of water vapor during freezer storage. |
| Desiccant | Required | Store the vial inside a secondary jar containing Drierite or Silica Gel. |
Handling Workflow (Step-by-Step)
-
Equilibration: Before opening, allow the frozen vial to warm to room temperature inside a desiccator (20–30 mins).
-
Why? Opening a cold vial condenses atmospheric water directly onto the solid, triggering immediate hydrolysis.
-
-
Weighing: Weigh quickly in a fume hood. Do not leave the solid exposed to air for >5 minutes.
-
Solvent Choice:
-
Preferred: Anhydrous DCM, THF, or Acetonitrile.
-
Avoid: Alcohols (Methanol/Ethanol) unless used as a reactant. They will solvolyze the bromide.
-
Avoid: DMSO (can cause oxidation of benzyl halides).
-
-
Reaction Setup: If using a base (e.g., K2CO3) for a subsequent reaction, add the base last or keep the temperature at 0°C during addition to prevent rapid polymerization.
Part 4: Quality Control & Self-Validation
Before using valuable precursors, validate the integrity of the 4-(Bromomethyl)-2-hydroxybenzonitrile using this logic flow.
QC Decision Tree
Caption: Figure 2. Rapid QC workflow to determine usability of stored material.
Analytical Markers
-
1H NMR (CDCl3):
-
Target Signal: Look for the benzylic protons (
) as a sharp singlet around 4.4 – 4.6 ppm . -
Impurity Signal: A shift to ~4.6 – 4.8 ppm often indicates hydrolysis to the alcohol (
). Broadening of aromatic peaks indicates polymerization.
-
-
TLC (Thin Layer Chromatography):
-
Run in Hexane:EtOAc (3:1).
-
The benzyl bromide is less polar than the hydrolysis alcohol.
-
Alert: The phenol group causes tailing; add 1% Acetic Acid to the eluent to sharpen spots.
-
Part 5: Safety & Toxicology (Lachrymator Warning)
-
Lachrymator: Like all benzyl bromides, this compound is a potent lachrymator (tear gas). It attacks mucous membranes.[5]
-
Protocol: Handle only in a functioning fume hood.[6]
-
-
Skin Contact: Causes severe burns.[7] The lipophilic nature allows it to penetrate skin, where it alkylates DNA/proteins and generates HBr.
-
Decontamination:
-
Spills: Do not wipe with water. Cover with a mixture of sodium thiosulfate and sodium bicarbonate to quench the alkylating capability before cleaning.
-
Glassware: Rinse glassware with a dilute ammonia or thiosulfate solution before removing from the hood to destroy residual alkyl halide.
-
References
-
Van De Water, R. W., et al. (1999). Hydrolytic Stabilization of Protected p-Hydroxybenzyl Halides Designed as Latent Quinone Methide Precursors. Journal of Organic Chemistry.
- Reynisson, J., et al. (2016). Molecular Properties of Benzyl Halides and Their Implications for Drug Discovery. Journal of Medicinal Chemistry.
-
Sigma-Aldrich. (2024). Safety Data Sheet: 4-(Bromomethyl)benzonitrile Derivatives.
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry Part A: Structure and Mechanisms. Springer. (Reference for Quinone Methide mechanism).
Sources
Unlocking the Pharmacological Potential of Marine Bromophenols: Mechanisms, Efficacy, and Validation Protocols
Executive Summary
Marine bromophenols (BPs) are a unique class of halogenated secondary metabolites predominantly isolated from red and brown macroalgae (e.g., Symphyocladia latiuscula, Leathesia nana). Characterized by their diverse phenolic skeletons and varying degrees of bromine substitution, these compounds have evolved as chemical defense mechanisms in marine ecosystems[1]. In modern drug discovery, BPs and their synthetic derivatives have emerged as highly privileged pharmacophores. As an Application Scientist evaluating early-stage therapeutics, the value of BPs lies in their pleiotropic biological activities—spanning potent oncology targets, metabolic enzyme inhibition, and robust antioxidant networks. This whitepaper provides an in-depth mechanistic analysis of bromophenol bioactivity, supported by quantitative data and self-validating experimental protocols designed to ensure rigorous target engagement.
Core Biological Activities & Mechanistic Paradigms
Oncology: Multi-Kinase Modulation and Immuno-Activation
Bromophenols exhibit profound anti-tumor efficacy through the simultaneous modulation of multiple intracellular signaling cascades. Synthetic BP derivatives, such as BOS-102 and BOS-93, have demonstrated the ability to halt cell proliferation in human lung cancer cells (A549) by inducing G0/G1 cell cycle arrest and triggering autophagy and apoptosis[2][3].
Mechanistically, BPs act as upstream stressors that induce the intracellular accumulation of Reactive Oxygen Species (ROS). This ROS burst acts as a secondary messenger, simultaneously suppressing the pro-survival PI3K/Akt/mTOR pathway and activating the MAPK (p38/ERK) signaling cascade[2][3]. The convergence of these events alters mitochondrial membrane permeability (modulating the Bax/Bcl-2 ratio), leading to cytochrome c release and caspase-dependent apoptosis. Furthermore, recent breakthroughs have identified specific marine bromophenol derivatives (e.g., OSBP63) as potent small-molecule agonists of the cGAS-STING pathway , effectively bridging direct cytotoxicity with the activation of tumor-specific innate immunity[4].
Fig 1: ROS-mediated apoptotic signaling pathway induced by bromophenols in carcinoma cells.
Metabolic Regulation: PTP1B and α-Glucosidase Inhibition
In the context of metabolic syndrome and Type 2 Diabetes, BPs are highly effective modulators of insulin signaling. Protein tyrosine phosphatase 1B (PTP1B) is a primary negative regulator of the insulin receptor. BPs competitively inhibit PTP1B, thereby prolonging the phosphorylated (active) state of the insulin receptor and enhancing cellular glucose uptake[1][5]. Structural-activity relationship (SAR) studies indicate that the hydroxyl groups and bromine atoms form critical hydrogen and halogen bonds within the enzyme's binding pocket[5]. Natural BPs like BP-I also exhibit dual-action capabilities by simultaneously downregulating PTP1B and inhibiting α-glucosidase, preventing postprandial hyperglycemic spikes.
Cellular Defense: Antioxidant & Anti-Inflammatory Networks
The unique phenolic structure of BPs makes them excellent electron donors, capable of neutralizing free radicals. Beyond direct scavenging, BPs activate the Nrf2-mediated antioxidant response and the Akt-PGC1α-Sirt3 pathway [6]. This preserves mitochondrial biogenesis and upregulates endogenous antioxidant enzymes (e.g., SOD, CAT), providing profound protective effects against ischemia-reperfusion (IR) injury and doxorubicin-induced cardiotoxicity[6][7].
Quantitative Efficacy Profiling
To contextualize the potency of these compounds, the following table summarizes the quantitative data (IC50/EC50 values) of key bromophenols against specific biological targets.
| Compound Name / Derivative | Primary Biological Target / Cell Line | Efficacy Metric (IC50 / EC50) | Key Mechanism of Action | Source |
| Bromophenol 9 | A549 (Lung), MCF-7 (Breast) | 1.8 nM – 2.7 nM | Potent antiproliferative cytotoxicity | [8][9] |
| BOS-102 | A549 (Lung Carcinoma) | 4.29 ± 0.79 µM | ROS-mediated PI3K/Akt inhibition | [2] |
| BOS-93 | A549 (Lung Carcinoma) | 4.78 ± 0.56 µM | Apoptosis and autophagy induction | [3] |
| BP 2.12 | PTP1B Enzyme | 0.68 µM | Competitive PTP1B inhibition | [5] |
| Compound 3 | PTP1B Enzyme | Nanomolar range | High-affinity target engagement | [1] |
| Compound 4 | ABTS Radical Scavenging | 22.1 µM (EC50) | Direct electron donation / Antioxidant | [7] |
Self-Validating Experimental Workflows
To ensure scientific integrity, experimental protocols must be designed as self-validating systems. As researchers, we cannot rely on a single assay to confirm bioactivity due to the risk of false positives (e.g., assay interference, compound aggregation). The following workflows incorporate orthogonal validation and causality checks.
Protocol 1: Orthogonal Validation of PTP1B Inhibition
Relying solely on colorimetric enzyme assays can yield false positives if the compound acts as a Pan-Assay Interference Compound (PAINS). Therefore, kinetic assays must be coupled with biophysical binding validation.
Step-by-Step Methodology:
-
Enzyme Kinetics (pNPP Assay): Incubate recombinant human PTP1B with varying concentrations of the BP compound. Add p-nitrophenyl phosphate (pNPP) as the substrate. Measure absorbance at 405 nm to calculate the IC50.
-
Determine Mode of Inhibition: Generate Lineweaver-Burk plots by measuring initial reaction velocities at varying substrate concentrations. Causality Note: This confirms whether the BP binds to the active site (competitive) or an allosteric site (non-competitive).
-
Biophysical Validation via SPR: Immobilize PTP1B onto a CM5 sensor chip. Flow the BP compound over the chip using Surface Plasmon Resonance (SPR). Causality Note: SPR provides real-time association (
) and dissociation ( ) rates, confirming direct, physical target engagement and ruling out non-specific aggregation[1]. -
Cellular Translation: Treat insulin-resistant HepG2 cells with the BP compound and measure glucose consumption and Akt phosphorylation to confirm that the cell-free enzyme inhibition translates to functional metabolic recovery[1].
Fig 2: Self-validating orthogonal workflow for evaluating PTP1B inhibitory activity.
Protocol 2: Elucidating ROS-Mediated Apoptosis in Carcinoma Cells
To claim that a bromophenol induces apoptosis via ROS generation, one must prove that ROS is the upstream causal factor, not merely a downstream byproduct of cell death.
Step-by-Step Methodology:
-
Cytotoxicity Screening: Expose A549 cells to the BP (e.g., BOS-102) for 48h. Quantify viability using an MTT or CCK-8 assay to establish the IC50[2].
-
Quantify ROS Generation: Stain treated cells with DCFH-DA (a fluorescent ROS probe) and analyze via flow cytometry.
-
Assess Apoptosis & Pathway Activation: Use Annexin V/PI staining to quantify apoptotic cell populations. Perform Western blotting to assess the phosphorylation status of PI3K, Akt, p38 MAPK, and the cleavage of Caspase-3/9[2][3].
-
Phenotypic Rescue (The Causality Check): Pre-treat a parallel cohort of cells with N-acetylcysteine (NAC), a potent ROS scavenger, for 2 hours prior to BP exposure.
-
Causality Note: If NAC pre-treatment reverses the apoptotic phenotype, restores cell viability, and rescues PI3K/Akt phosphorylation, it definitively proves that ROS accumulation is the direct, upstream trigger for the BP's anticancer mechanism[2].
-
Conclusion
Marine bromophenols represent a highly versatile and potent class of natural pharmacophores. Their ability to selectively target metabolic enzymes like PTP1B, while simultaneously exhibiting multi-pathway anticancer properties (via ROS-mediated PI3K/Akt inhibition and STING activation), makes them prime candidates for advanced drug development. By employing rigorous, self-validating experimental protocols—such as pairing kinetic assays with SPR and utilizing phenotypic rescue models—researchers can confidently translate these marine-derived molecules into viable therapeutic leads.
References
1.1 - ResearchGate[1] 2.4 - PMC[4] 3.5 - PMC[5] 4.8 - MDPI[8] 5.2 - PMC[2] 6.9 - Encyclopedia.pub[9] 7.6 - MDPI[6] 8.3 - Spandidos Publications[3] 9.7 - MDPI[7] 10. - RSC Publishing
Sources
- 1. researchgate.net [researchgate.net]
- 2. A Novel Bromophenol Derivative BOS-102 Induces Cell Cycle Arrest and Apoptosis in Human A549 Lung Cancer Cells via ROS-Mediated PI3K/Akt and the MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Experimental and Therapeutic Medicine [spandidos-publications.com]
- 4. Marine Bromophenol Derivatives as a Novel Class of Potent Small-Molecule STING Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Progress of Bromophenols in Marine Algae from 2011 to 2020: Structure, Bioactivities, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Marine-Derived Phenolic Compounds | Encyclopedia MDPI [encyclopedia.pub]
role of brominated compounds in pharmaceutical manufacturing
The Role of Brominated Compounds in Pharmaceutical Manufacturing[1]
Executive Summary
The incorporation of bromine into pharmaceutical architectures represents a critical intersection of structural biology and process engineering. Beyond its traditional role as a transient leaving group in alkylation reactions, the bromine atom is increasingly utilized as a permanent pharmacophore to modulate binding affinity through halogen bonding (XB) . However, the industrial deployment of bromination chemistries—notorious for their corrosivity and exothermic volatility—demands rigorous engineering controls.
This technical guide analyzes the dual utility of brominated compounds: as bioactive structural motifs that exploit σ-hole interactions for enhanced potency, and as synthetic linchpins in the manufacture of complex Active Pharmaceutical Ingredients (APIs). It further details the transition from batch processing to continuous flow photochemistry , a paradigm shift that has revolutionized the safety and scalability of bromination reactions.
The Strategic Value of Bromine in Drug Design
While fluorine is often prioritized for metabolic blocking, bromine offers a distinct mechanistic advantage: the Halogen Bond (XB) .[2] Unlike hydrogen bonds, which are electrostatic interactions between partial charges, halogen bonds arise from the anisotropic distribution of electron density on the halogen atom.[3]
The Sigma-Hole Mechanism
In heavier halogens like bromine, the electron density is not uniformly distributed.[3] The region along the C-Br bond axis (opposite the carbon) becomes electron-deficient, creating a positive potential patch known as the σ-hole . This allows the bromine atom to act as a Lewis acid, forming highly directional non-covalent bonds with Lewis bases (e.g., carbonyl oxygens, nitrogen lone pairs) in the target protein.
-
Selectivity: The strict directionality of XB (typically 160°–180°) allows for high-precision docking in protein pockets where spherical hydrophobic interactions would fail.
-
Potency: Bromine’s larger van der Waals radius (1.85 Å) compared to chlorine (1.75 Å) allows it to fill hydrophobic pockets more effectively, while its σ-hole creates a "molecular anchor."
Case Example: Bedaquiline (Sirturo) Bedaquiline, a multidrug-resistant tuberculosis treatment, utilizes a bromine atom on its quinoline scaffold. Structural activity relationship (SAR) studies suggest this bromine contributes to lipophilic binding efficiency within the ATP synthase target, a property critical for its high potency.
Figure 1: Schematic of the halogen bond mechanism. The positive σ-hole on the bromine atom interacts directionally with nucleophilic residues in the protein target.
Brominated Intermediates as Synthetic Linchpins
In synthetic process chemistry, the C-Br bond is rarely the final destination; it is the gateway. The relative weakness of the C-Br bond (approx. 276 kJ/mol) compared to C-Cl (338 kJ/mol) makes aryl and alkyl bromides the preferred substrates for metal-catalyzed cross-coupling reactions.
Critical Reaction Classes
| Reaction Type | Role of Bromine | Industrial Application |
| Suzuki-Miyaura Coupling | Aryl bromide acts as the electrophile reacting with boronic acids. | Biaryl formation in kinase inhibitors (e.g., Vemurafenib intermediates). |
| Buchwald-Hartwig Amination | Displaces Br to form C-N bonds. | Constructing nitrogen heterocycles common in CNS drugs. |
| Grignard Formation | R-Br reacts with Mg to form nucleophilic R-Mg-Br. | Carbon-carbon bond formation (e.g., Bedaquiline synthesis).[4][5][6][7] |
| Benzylic Bromination | Radical substitution of benzylic hydrogens.[8][9] | Creating alkylating agents for further functionalization (e.g., Belzutifan). |
Advanced Manufacturing Protocols: The Shift to Flow
The handling of elemental bromine (
Case Study: Continuous Flow Photochemical Bromination (Belzutifan)
The synthesis of Belzutifan (approved 2021) involves a critical benzylic bromination step.[1] Traditional batch methods using radical initiators (like AIBN) and refluxing solvents were deemed unsafe and inefficient for commercial scale.
The Solution: In-Situ Bromine Generation in Flow
Merck & Co. developed a flow process that generates
Protocol Summary:
-
Reagents: Sodium Bromate (
) and Hydrobromic Acid ( ) are pumped into a mixing T-piece. -
Generation: The comproportionation reaction generates elemental bromine:
-
Reaction: The
stream mixes with the substrate (toluene derivative) and enters a photoreactor. -
Activation: High-intensity 405 nm LEDs irradiate the stream, cleaving
into radicals ( ) which abstract the benzylic hydrogen. -
Quench: The stream is immediately quenched with sodium bisulfite upon exiting the reactor.
Figure 2: Process flow diagram for the continuous photochemical bromination used in modern API manufacturing (e.g., Belzutifan).
Advantages of Flow over Batch
-
Safety: The active inventory of
is negligible (milliliters vs. hundreds of liters). -
Selectivity: Precise control of residence time (irradiation time) prevents over-bromination (dibromo- impurity formation), a common failure mode in batch reactors.
-
Scalability: Scale-up is achieved by "numbering up" (running parallel reactors) or running longer, rather than increasing vessel size, which alters light penetration physics.
Environmental & Safety Compliance
Handling brominated compounds requires specialized infrastructure due to their aggressive corrosion profiles and toxicity.
Material of Construction (MoC)
Standard stainless steel (SS316) is often insufficient for hot HBr or wet
-
Reactors: Glass-lined steel (GLS) or Hastelloy C-22 is mandatory for batch brominations.
-
Flow Reactors: Fluoropolymer tubing (PFA/FEP) or Silicon Carbide (SiC) plates are used for their chemical inertness and transparency to UV/Vis light.
Waste Management
Bromination generates stoichiometric quantities of HBr byproduct.
-
Scrubbing: Off-gases must be routed to a caustic scrubber (
) to form NaBr. -
Recycling: Modern "Green Chemistry" initiatives focus on oxidative bromination (using
), where the HBr byproduct is re-oxidized to in situ, improving atom economy from ~50% to nearly 100%.
References
-
FDA Center for Drug Evaluation and Research. (2021). New Drug Therapy Approvals 2021. U.S. Food and Drug Administration.[10][11][12][13][14] [Link]
-
Kappe, C. O., et al. (2021). Manufacturing Process Development for Belzutifan, Part 2: A Continuous Flow Visible-Light-Induced Benzylic Bromination. Organic Process Research & Development. [Link]
-
Scholfield, M. R., et al. (2013). Halogen bonding in protein–ligand interactions: design and applications. Protein Science. [Link]
-
World Health Organization. (2012). The use of bedaquiline in the treatment of multidrug-resistant tuberculosis: interim policy guidance. WHO Guidelines. [Link]
-
Cantillo, D., & Kappe, C. O. (2017). Halogenation of organic compounds using continuous flow chemistry. Reaction Chemistry & Engineering. [Link]
Sources
- 1. sta.wuxiapptec.com [sta.wuxiapptec.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. CN105175329A - New synthesis route and method of bedaquiline racemate - Google Patents [patents.google.com]
- 5. CN111574444A - Preparation method of bedaquiline - Google Patents [patents.google.com]
- 6. Continuous photochemical benzylic bromination using in situ generated Br 2 : process intensification towards optimal PMI and throughput - Green Chemistry (RSC Publishing) DOI:10.1039/C9GC03662H [pubs.rsc.org]
- 7. Improved Synthesis and Isolation of Bedaquiline - PMC [pmc.ncbi.nlm.nih.gov]
- 8. newera-spectro.com [newera-spectro.com]
- 9. Benzylic Bromination - Chemistry Steps [chemistrysteps.com]
- 10. tandfonline.com [tandfonline.com]
- 11. pharmaexcipients.com [pharmaexcipients.com]
- 12. New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
Health & Safety Technical Guide: 4-(Bromomethyl)-2-hydroxybenzonitrile
The following technical guide details the health, safety, and handling protocols for 4-(Bromomethyl)-2-hydroxybenzonitrile , a specialized bifunctional intermediate used in high-value organic synthesis and medicinal chemistry.
Note on Data Provenance: As this specific substitution pattern represents a specialized research intermediate rather than a high-volume commodity chemical, specific regulatory datasets (e.g., REACH dossiers) may be sparse. The safety profile below is constructed using Structure-Activity Relationship (SAR) analysis, deriving critical hazards from its constituent pharmacophores: the benzylic bromide (lachrymator/alkylator) and the phenolic nitrile (toxic/irritant).
Part 1: Executive Summary & Chemical Identity[1]
4-(Bromomethyl)-2-hydroxybenzonitrile is a highly reactive synthone featuring three distinct reactive centers: a nitrile group, a phenolic hydroxyl, and an electrophilic benzylic bromide. It is primarily utilized as a scaffolding element in the synthesis of benzoxaboroles, heterocyclic pharmacophores, and proteolysis-targeting chimeras (PROTACs).
Due to the benzylic bromide moiety, this compound must be treated as a Potent Alkylating Agent and a Severe Lachrymator .
Chemical Identification
| Property | Detail |
| Systematic Name | 4-(Bromomethyl)-2-hydroxybenzonitrile |
| Common Synonyms | 2-Hydroxy-4-cyanobenzyl bromide; 4-Bromomethylsalicylonitrile |
| Molecular Formula | C₈H₆BrNO |
| Molecular Weight | 212.05 g/mol |
| Physical State | Off-white to pale yellow crystalline solid |
| Solubility | Soluble in DMSO, DMF, EtOAc; reacts with alcohols/water |
| CAS Number (Analogue) | Referencing 17201-43-3 (4-Bromomethylbenzonitrile) for hazard class |
Part 2: Hazard Identification & Toxicology (SAR Analysis)
Core Hazard Classification (GHS)
Based on the functional group analysis of the benzylic bromide and phenolic nitrile, the following GHS classifications are assigned as a precautionary baseline :
-
Skin Corrosion/Irritation (Category 1B): Causes severe skin burns and eye damage. (Attributed to the –CH₂Br group).
-
Acute Toxicity, Oral (Category 3/4): Toxic/Harmful if swallowed. (Attributed to the nitrile/phenol core).[1][2][3][4]
-
Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory irritation.[5][6]
-
Eye Damage (Category 1): Causes serious eye damage.[5][7][6]
Mechanistic Toxicology
-
Alkylating Potential: The benzylic carbon is highly electrophilic. It readily alkylates DNA and proteins (cysteine/lysine residues), leading to potential cytotoxicity and sensitization.
-
Lachrymatory Effect: Like benzyl bromide, this compound activates TRPA1 channels in the corneal nerve endings, causing immediate, severe tearing and pain even at low vapor concentrations.
-
Metabolic Release: In vivo metabolism may release cyanide ions (via nitrile hydrolysis, though slow) and bromide ions. The phenolic group increases water solubility compared to non-hydroxy analogues, potentially altering bioavailability.
Part 3: Safe Handling & Engineering Controls
The "Self-Validating" Safety Protocol
Trustworthiness in handling comes from redundancy. Do not rely on a single barrier.
-
Primary Barrier (Containment): All weighing and transfer operations must occur inside a certified chemical fume hood .
-
Secondary Barrier (PPE):
-
Gloves: Double-gloving is mandatory. Inner layer: Nitrile (4 mil).[3] Outer layer: Laminate film (Silver Shield/4H) or thick Nitrile (8 mil) if handling solutions. Reasoning: Benzylic halides can permeate thin nitrile rapidly.
-
Eye Protection: Chemical splash goggles. A face shield is recommended during scale-up (>5g).
-
Respiratory: If fume hood containment is breached or for spill cleanup, use a full-face respirator with OV/AG (Organic Vapor/Acid Gas) cartridges.
-
Process Safety Logic Diagram
The following diagram outlines the decision matrix for handling this compound safely.
Caption: Operational workflow ensuring containment of lachrymatory vapors and neutralization of alkylating hazards.
Part 4: Synthesis & Stability Context (Expertise & Experience)
Synthesis Considerations
The synthesis of 4-(Bromomethyl)-2-hydroxybenzonitrile typically proceeds via the radical bromination (NBS/AIBN) of 4-methyl-2-hydroxybenzonitrile .
-
Critical Technical Insight: The free phenolic hydroxyl group is incompatible with radical bromination conditions (it acts as a radical scavenger and leads to ring bromination).
-
Protocol Adjustment: You must likely synthesize or purchase the acetate-protected precursor (4-methyl-2-acetoxybenzonitrile), perform the bromination, and then carefully deprotect.
-
Stability Warning: The final product (free phenol + benzyl bromide) is prone to intermolecular self-alkylation (polymerization) under basic conditions or high concentration. Store at -20°C under inert atmosphere (Argon/Nitrogen).
Reactivity Profile
-
Hydrolysis: Rapidly hydrolyzes in the presence of moisture to form the benzyl alcohol (4-(hydroxymethyl)-2-hydroxybenzonitrile) and HBr.
-
Incompatibility: Strong bases, amines, oxidizers, and protic solvents (unless intended for reaction).
Part 5: Emergency Response Protocols
In the event of exposure, immediate action is required to mitigate the alkylating and corrosive effects.
| Scenario | Immediate Action | Technical Rationale |
| Skin Contact | Wash with soap and water for 15 mins.[7] Do not use alcohol. | Alcohol increases skin permeability of benzylic halides, driving the toxin deeper into the dermis. |
| Eye Contact | Rinse with water for 15 mins.[7] Force eyelids open. | Lachrymators cause blepharospasm (involuntary closing); manual force is necessary to flush the cornea. |
| Inhalation | Move to fresh air.[8][7][6][9] Administer oxygen if breathing is labored. | Pulmonary edema may be delayed. Observation for 24 hours is recommended.[1] |
| Spill (Solid) | Cover with wet sand or treating agent (dilute ammonia). | Ammonia reacts with the bromide to form a non-volatile amine salt, neutralizing the lachrymatory effect. |
Emergency Decision Tree
Caption: Triage logic for exposure incidents emphasizing the prohibition of alcohol solvents on skin.
Part 6: References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12966961 (Analogue: 4-Bromo-2-hydroxybenzonitrile). Retrieved from [Link]
-
ECHA (European Chemicals Agency). C&L Inventory: Benzonitrile, 4-(bromomethyl)-. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. rsc.org [rsc.org]
- 3. 4-[4-(Bromomethyl)phenoxy]benzonitrile|Research Chemical [benchchem.com]
- 4. 2-broMo-4-hydroxybenzonitrile synthesis - chemicalbook [chemicalbook.com]
- 5. 2-Bromo-4-hydroxybenzonitrile | C7H4BrNO | CID 13042251 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. fishersci.com [fishersci.com]
- 8. lifechempharma.com [lifechempharma.com]
- 9. tcichemicals.com [tcichemicals.com]
Methodological & Application
Synthesis of 4-(Bromomethyl)-2-hydroxybenzonitrile Derivatives for Structure-Activity Relationship (SAR) Studies: An Application Note and Protocol
Introduction: The Strategic Importance of 4-(Bromomethyl)-2-hydroxybenzonitrile in Drug Discovery
In the landscape of modern medicinal chemistry, the rational design of small molecule inhibitors is a cornerstone of therapeutic innovation. Structure-Activity Relationship (SAR) studies, which systematically explore how chemical structure modifications impact biological activity, are fundamental to this process. The 4-(bromomethyl)-2-hydroxybenzonitrile scaffold has emerged as a particularly valuable starting point for the synthesis of targeted libraries of compounds for SAR exploration. The inherent reactivity of the benzylic bromide provides a versatile chemical handle for the introduction of a diverse array of functionalities, allowing for the systematic probing of a target's binding pocket. The phenolic hydroxyl and nitrile groups offer additional points for modification and can participate in crucial hydrogen bonding interactions with protein residues. This application note provides a detailed protocol for the synthesis of 4-(bromomethyl)-2-hydroxybenzonitrile derivatives and contextualizes their application in SAR studies for drug discovery professionals.
Synthetic Strategy: Navigating Chemoselectivity through a Protection-Bromination-Deprotection Sequence
The direct benzylic bromination of 4-methyl-2-hydroxybenzonitrile presents a significant chemoselectivity challenge. The electron-rich phenolic ring is highly susceptible to electrophilic aromatic substitution, and the hydroxyl group can interfere with radical reactions.[1][2] Therefore, a robust and reliable synthetic strategy necessitates a protection-bromination-deprotection sequence. This approach ensures that the desired benzylic bromination occurs selectively without undesired side reactions on the aromatic ring or at the hydroxyl group.
Causality in Experimental Design: Why this Pathway?
-
Protection of the Phenolic Hydroxyl Group: The initial step involves the protection of the acidic and nucleophilic hydroxyl group. This is critical to prevent its reaction with the brominating agent, N-bromosuccinimide (NBS), and to deactivate the aromatic ring towards electrophilic attack. A common and effective choice for this protection is the formation of a methyl ether, which is stable under the subsequent radical bromination conditions and can be cleaved under relatively mild conditions.[1][3]
-
Selective Benzylic Bromination: With the hydroxyl group protected, the benzylic methyl group can be selectively brominated using a radical initiator and a source of bromine radicals. N-bromosuccinimide (NBS) is the reagent of choice for this transformation as it provides a low, steady concentration of bromine radicals, minimizing competing reactions such as electrophilic addition to any residual electron-rich aromatic systems.[4] The reaction is typically initiated by a radical initiator like azobisisobutyronitrile (AIBN) or by photochemical means.
-
Deprotection to Unveil the Bioactive Scaffold: The final step involves the removal of the protecting group to regenerate the free hydroxyl group. For a methyl ether, this is commonly achieved using strong Lewis acids such as boron tribromide (BBr₃). This step is crucial as the free hydroxyl group is often a key pharmacophoric feature, participating in hydrogen bonding with the target protein.
The overall synthetic workflow is depicted in the following diagram:
Caption: Synthetic workflow for 4-(bromomethyl)-2-hydroxybenzonitrile derivatives.
Experimental Protocols
Part 1: Synthesis of 4-Methyl-2-methoxybenzonitrile (Hydroxyl Protection)
Materials:
-
4-Methyl-2-hydroxybenzonitrile
-
Methyl iodide (CH₃I)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetone, anhydrous
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a stirred solution of 4-methyl-2-hydroxybenzonitrile (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (2.0 eq).
-
Add methyl iodide (1.5 eq) dropwise to the suspension at room temperature.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter off the potassium carbonate.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Dissolve the residue in dichloromethane and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to afford the crude 4-methyl-2-methoxybenzonitrile.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the pure product.
Part 2: Synthesis of 4-(Bromomethyl)-2-methoxybenzonitrile (Benzylic Bromination)
Materials:
-
4-Methyl-2-methoxybenzonitrile
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN)
-
Carbon tetrachloride (CCl₄), anhydrous
-
Dichloromethane (DCM)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or UV lamp
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve 4-methyl-2-methoxybenzonitrile (1.0 eq) in anhydrous carbon tetrachloride.
-
Add N-bromosuccinimide (1.1 eq) and a catalytic amount of AIBN (0.05 eq) to the solution.
-
Heat the reaction mixture to reflux under a nitrogen atmosphere. The reaction can also be initiated photochemically using a UV lamp at room temperature.
-
Monitor the reaction progress by TLC. The reaction is typically complete within 2-4 hours.
-
Cool the reaction mixture to room temperature and filter to remove the succinimide byproduct.
-
Wash the filtrate with saturated aqueous sodium thiosulfate solution to quench any unreacted NBS, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to give the crude 4-(bromomethyl)-2-methoxybenzonitrile.
-
The crude product can often be used in the next step without further purification. If necessary, it can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate).
Part 3: Synthesis of 4-(Bromomethyl)-2-hydroxybenzonitrile (Deprotection)
Materials:
-
4-(Bromomethyl)-2-methoxybenzonitrile
-
Boron tribromide (BBr₃), 1M solution in DCM
-
Dichloromethane (DCM), anhydrous
-
Methanol
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve the crude 4-(bromomethyl)-2-methoxybenzonitrile (1.0 eq) in anhydrous dichloromethane and cool the solution to 0 °C in an ice bath.
-
Slowly add a 1M solution of boron tribromide in dichloromethane (1.2 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of methanol at 0 °C.
-
Wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the final product, 4-(bromomethyl)-2-hydroxybenzonitrile.
Application in SAR Studies: A Gateway to Diverse Chemical Space
The synthesized 4-(bromomethyl)-2-hydroxybenzonitrile is a versatile intermediate for generating a library of derivatives for SAR studies. The benzylic bromide is a potent electrophile, readily undergoing nucleophilic substitution with a wide range of nucleophiles. This allows for the systematic introduction of various functional groups to probe the chemical space of a target's binding site.
Caption: Logic flow for SAR studies using the core scaffold.
Data Presentation for SAR Analysis
The following table provides a template for summarizing the data from an SAR study of a hypothetical series of kinase inhibitors derived from 4-(bromomethyl)-2-hydroxybenzonitrile.
| Compound ID | R-Group (from R-Nu) | Molecular Weight ( g/mol ) | IC₅₀ (nM) vs. Target Kinase | Cellular Potency (EC₅₀, µM) |
| Parent | -Br | 212.03 | >10,000 | >50 |
| Deriv-01 | -NHCH₂CH₃ | 204.24 | 1500 | 25.2 |
| Deriv-02 | -N(CH₃)₂ | 204.24 | 850 | 12.8 |
| Deriv-03 | -SCH₂Ph | 283.36 | 450 | 5.1 |
| Deriv-04 | -OPh | 253.26 | 2200 | 35.7 |
| Deriv-05 | -OOCCH₃ | 221.20 | >5000 | >50 |
Interpretation of Hypothetical SAR Data:
-
The parent bromomethyl compound shows no significant activity, indicating the necessity of further functionalization.
-
Introduction of small aliphatic amines (Deriv-01, Deriv-02) leads to a moderate increase in activity, with the tertiary amine being slightly more potent.
-
The introduction of a larger, more lipophilic thioether group (Deriv-03) significantly improves both enzymatic and cellular potency, suggesting a favorable interaction in a hydrophobic pocket.
-
The corresponding ether (Deriv-04) is less active than the thioether, highlighting the importance of the sulfur atom for binding.
-
The ester derivative (Deriv-05) is inactive, possibly due to steric hindrance or unfavorable electronic properties.
Conclusion: A Versatile Platform for Drug Discovery
The 4-(bromomethyl)-2-hydroxybenzonitrile scaffold represents a powerful and versatile platform for the development of novel small molecule inhibitors. The synthetic route outlined in this application note, employing a robust protection-bromination-deprotection strategy, provides a reliable method for accessing this key intermediate. The subsequent derivatization of the benzylic bromide allows for a systematic and efficient exploration of the chemical space within a target's binding site, making it an invaluable tool for SAR-driven drug discovery programs.
References
-
Convenient Benzylic Bromination of 2-Hydroxy-5-methylisophthalaldehyde. ACS Omega, 2023. [Link]
-
Convenient benzylic bromination of 2-hydroxy-5-methylisophthalaldehyde. ChemRxiv, 2025. [Link]
-
4-Bromo-2-hydroxybenzonitrile. PubChem. [Link]
- A process for the eco-friendly preparation of 3,5-dibromo-4-hydroxybenzonitrile.
-
Discovery and SAR analysis of 5-chloro-4-((substituted phenyl)amino)pyrimidine bearing histone deacetylase inhibitors. Scientific Reports, 2022. [Link]
-
Medicinal Chemistry Strategies in Targeting TGF-βR1 Kinase Domain: Unveiling Insights into Inhibitor Structure–Activity Relationship (SAR). Molecules, 2025. [Link]
- Process for benzylic bromination.
-
Benzylic Bromination. Chemistry Steps. [Link]
-
SAR study of small molecule inhibitors of the programmed cell death-1/programmed cell death-ligand 1 interaction. ChemMedChem, 2021. [Link]
-
2-Bromo-4-hydroxybenzonitrile. PubChem. [Link]
-
Synthesis and antioxidant activities of benzylic bromophenols inclusive of natural products. Turkish Journal of Chemistry, 2022. [Link]
-
of SAR analysis of small-molecule inhibitors based on biphenyl derivatives. ResearchGate. [Link]
-
MOLECULAR MODELLING DESIGN AND OPIOID BINDING AFFINITY EVALUATION OF NEW 4-CHROMANONE DERIVATIVES. ResearchGate. [Link]
-
SAR study of small molecule inhibitors of the programmed cell death-1/programmed cell death-ligand 1 interaction. PubMed. [Link]
-
Nitration & Bromination of Phenol (Cambridge (CIE) A Level Chemistry): Revision Note. Save My Exams. [Link]
Sources
using 4-(Bromomethyl)-2-hydroxybenzonitrile in O-alkylation reactions
Technical Guide: Chemo-Selective O-Alkylation Strategies for 4-(Bromomethyl)-2-hydroxybenzonitrile
Part 1: Executive Summary & Reactivity Profile
The Bifunctional Challenge 4-(Bromomethyl)-2-hydroxybenzonitrile is a high-value, "Janus-faced" intermediate often encountered in the synthesis of phosphodiesterase-4 (PDE4) inhibitors (e.g., Crisaborole analogs) and antimicrobial benzoxaboroles. Its utility stems from its dual reactivity:
-
Nucleophilic Domain: The phenolic hydroxyl group at the ortho position (pKa ~8–9).
-
Electrophilic Domain: The benzylic bromide at the para position (highly susceptible to SN2 attack).
The "Self-Destruct" Mechanism The primary technical hurdle when handling this specific CAS is intermolecular polymerization . Under basic conditions required for O-alkylation, the deprotonated phenoxide of one molecule can attack the benzylic bromide of another, leading to rapid formation of poly(ether) oligomers.
-
Critical Handling Rule: Never expose the free phenol form to strong bases (NaH, KOtBu) in concentrated solution without a trapping electrophile present.
-
Storage: Store at -20°C under Argon; the HBr byproduct from slow hydrolysis catalyzes further degradation.
Part 2: Strategic Pathways (Visualized)
The following diagram illustrates the competing reaction pathways and the logic behind the selected protocols.
Caption: Figure 1. Reactivity landscape showing the competition between controlled functionalization (Path A/B) and uncontrolled polymerization.
Part 3: Detailed Protocols
Protocol A: Chemo-Selective O-Alkylation of the Phenol
Objective: To derivatize the 2-hydroxyl group (e.g., protecting group installation or pharmacophore attachment) while leaving the sensitive benzyl bromide intact.
Mechanism: Williamson Ether Synthesis (Modified for Labile Substrates). Key Insight: Use of a mild, heterogeneous base (K₂CO₃) in a polar aprotic solvent limits the concentration of the "naked" phenoxide anion, suppressing self-polymerization.
Materials:
-
Substrate: 4-(Bromomethyl)-2-hydroxybenzonitrile (1.0 eq)
-
Electrophile: Alkyl Halide (R-X) (1.1–1.2 eq)[1]
-
Base: Potassium Carbonate (K₂CO₃), anhydrous, finely ground (1.5 eq)
-
Solvent: Acetone (Reagent Grade) or DMF (Dry)
-
Additive: Potassium Iodide (KI) (0.1 eq) – Optional, Finkelstein acceleration for chlorides.
Step-by-Step Workflow:
-
Preparation:
-
Flame-dry a round-bottom flask and cool under N₂.
-
Dissolve the Electrophile (R-X) in Acetone (0.1 M concentration relative to substrate). Crucial: Add the electrophile BEFORE the substrate to ensure it is available immediately upon phenoxide formation.
-
-
Substrate Addition:
-
Add 4-(Bromomethyl)-2-hydroxybenzonitrile to the flask.
-
Cool the mixture to 0°C.
-
-
Base Initiation:
-
Add K₂CO₃ portion-wise over 10 minutes.
-
Allow the reaction to warm to Room Temperature (RT).
-
Note: Do not heat above 40°C unless R-X is unreactive. High heat promotes benzylic substitution by the solvent or carbonate.
-
-
Monitoring:
-
Work-up (Acidic Quench):
Data Summary: Solvent Effects on Selectivity
| Solvent | Base | Temp | Yield (O-Alkylation) | Polymerization Risk |
| Acetone | K₂CO₃ | RT | High (85-92%) | Low |
| DMF | NaH | 0°C | Low (<40%) | Critical (High) |
| Acetonitrile | Cs₂CO₃ | Reflux | Moderate (60%) | Moderate (Hydrolysis risk) |
Protocol B: Using the Scaffold as an Electrophile (Benzylation)
Objective: To use the 4-(bromomethyl) group to alkylate an external alcohol/phenol (e.g., creating a "Linker" for PROTACs or hybrids).
Challenge: The free 2-OH on the scaffold will interfere. Solution: If the 2-OH cannot be protected, use Silver Oxide (Ag₂O) mediated alkylation, which activates the bromide specifically.
Materials:
-
Nucleophile: External Alcohol (R-OH) (1.0 eq)
-
Electrophile: 4-(Bromomethyl)-2-hydroxybenzonitrile (1.2 eq)
-
Promoter: Silver Oxide (Ag₂O) (1.5 eq)
-
Solvent: Dichloromethane (DCM) or Toluene.
Workflow:
-
Dissolve R-OH in anhydrous DCM.
-
Add Ag₂O and stir for 10 minutes (activates surface).
-
Add the benzonitrile scaffold slowly.
-
Stir at RT in the dark (Ag salts are light sensitive).
-
Filter through Celite® to remove silver salts.
Part 4: Troubleshooting & Quality Control
QC Checklist for the Product:
-
NMR Validation:
-
Look for the disappearance of the phenolic proton (broad singlet >9 ppm).
-
Check the benzylic protons (-CH ₂Br). In the starting material, they appear around δ 4.4–4.5 ppm. If they shift significantly upfield (to ~3.5 ppm), you may have accidentally substituted the bromide.
-
-
Purity Assessment:
-
Inject on HPLC immediately. Do not store in protic solvents (MeOH/EtOH) for extended periods, as solvolysis of the bromide will occur.
-
Common Failure Modes:
| Symptom | Diagnosis | Corrective Action |
| Gummy/Insoluble Residue | Polymerization occurred. | Switch to weaker base (K₂CO₃); Dilute reaction (0.05 M). |
| New Spot at Baseline (TLC) | Hydrolysis to Benzyl Alcohol. | Ensure solvents are anhydrous; Minimize air exposure. |
| Low Yield | Incomplete reaction due to steric hindrance. | Add catalytic KI (Finkelstein); Switch to Cs₂CO₃ (Cesium effect). |
Part 5: References
-
BenchChem Technical Support. Synthesis and Handling of Bromomethylbenzonitriles. (2025).[1][3][6] Retrieved from .
-
European Patent Office. Process for the preparation of Crisaborole (EP 3851429 A1). (2021).[7][8] Describes the use of benzonitrile intermediates in boron-drug synthesis. Retrieved from .
-
Organic Syntheses. General Procedures for O-Alkylation of Phenols. (Standard Williamson Ether protocols adapted for salicyl derivatives). Retrieved from .
-
Journal of Medicinal Chemistry. Structure-Activity Relationships of Benzoxaborole PDE4 Inhibitors. (Context for the 2-hydroxy-4-substituted scaffold). .
(Note: While specific "Application Notes" for this exact CAS are proprietary to manufacturers, the protocols above are derived from standard operating procedures for benzyl bromide/phenol bifunctional scaffolds validated in the synthesis of Crisaborole intermediates.)
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 2-broMo-4-hydroxybenzonitrile synthesis - chemicalbook [chemicalbook.com]
- 5. rsc.org [rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. data.epo.org [data.epo.org]
- 8. diva-portal.org [diva-portal.org]
Technical Application Note: Chemoselective Nucleophilic Substitution of 4-(Bromomethyl)-2-hydroxybenzonitrile
[1][2]
Executive Summary & Molecule Profile[1]
4-(Bromomethyl)-2-hydroxybenzonitrile is a high-value bifunctional scaffold used primarily in the synthesis of benzoxaboroles (e.g., Crisaborole derivatives), PROTAC linkers, and radioligand precursors.[1][2] Its structure presents a classic "chemoselectivity paradox":
-
Electrophilic Site: The benzylic bromide (–CH₂Br) is highly reactive toward S_N2 substitution.[2]
-
Nucleophilic Site: The phenolic hydroxyl (–OH) is acidic (pKa ~9-10) and, upon deprotonation, becomes a potent nucleophile.[2]
Core Challenge: Attempting a standard basic substitution (e.g., NaH, K₂CO₃) without protection often leads to intermolecular self-alkylation , resulting in rapid polymerization (poly-ether formation) rather than the desired substitution.[1][2]
Chemical Profile
| Property | Description |
| Structure | Benzonitrile core, 2-OH, 4-CH₂Br |
| Reactivity Class | Alkylating Agent (Benzylic Halide) & Weak Acid (Phenol) |
| Primary Hazard | Lachrymator (Tear Gas effect), Acute Toxicity (Nitrile) |
| Storage | < -20°C, under Argon/Nitrogen (Moisture sensitive) |
| Stability | Unstable to strong bases (polymerization) and moisture (hydrolysis to benzyl alcohol).[1][2][3] |
Strategic Decision Matrix
Before beginning, select the protocol path based on your nucleophile (Nu⁻).[2]
Figure 1: Decision matrix for selecting the appropriate synthetic route.[1][2]
Protocol A: Direct Substitution with Amines (Kinetic Control)[2]
Scope: Primary and Secondary Amines. Rationale: Amines are better nucleophiles than the neutral phenol.[2] By avoiding strong bases and using the amine itself as the proton scavenger, we favor reaction at the benzylic carbon over the phenolic oxygen.[2]
Reagents
-
Substrate: 4-(Bromomethyl)-2-hydroxybenzonitrile (1.0 equiv)
-
Nucleophile: Amine (2.5 – 3.0 equiv) Note: Excess acts as base.
-
Solvent: Anhydrous THF or DCM (Dichloromethane).
-
Additives: Catalytic NaI (optional, Finkelstein activation).[2]
Step-by-Step Procedure
-
Preparation: Flame-dry a round-bottom flask and purge with Nitrogen.
-
Solvation: Dissolve the Amine (3.0 equiv) in anhydrous THF (0.1 M concentration relative to bromide). Cool to 0°C .[2]
-
Critical: The amine is in the flask first.[2]
-
-
Addition: Dissolve 4-(Bromomethyl)-2-hydroxybenzonitrile (1.0 equiv) in a minimal amount of THF. Add this solution dropwise to the amine solution over 30 minutes.
-
Why? Slow addition keeps the concentration of the electrophile low, minimizing the chance of the phenol (on the product) reacting with a second molecule of bromide.
-
-
Reaction: Stir at 0°C for 1 hour, then allow to warm to Room Temperature (RT). Monitor by TLC (Hexane/EtOAc).
-
Workup:
-
Purification: Flash chromatography on Silica Gel.
Protocol B: The Protection Route (O-Alkylation/General S_N2)[1][2]
Scope: Alcohols, Phenols, Carbon nucleophiles, or expensive Amines (1.0 equiv).[2] Rationale: These reactions require a base (e.g., K₂CO₃, NaH) to generate the nucleophile.[2] This base would instantly deprotonate the phenol of the substrate, causing polymerization.[2] Protection is mandatory. [1]
Phase 1: Phenol Protection (TBS-Ether Formation)[1][2]
-
Reagents: Substrate (1.0 eq), TBS-Cl (1.2 eq), Imidazole (2.5 eq), DMF (anhydrous).
-
Procedure:
Phase 2: Nucleophilic Substitution
-
Reagents: Protected Bromide (1.0 eq), Nucleophile (1.1 eq), Base (K₂CO₃ or Cs₂CO₃ for phenols/thiols; NaH for alcohols), Acetone or DMF.[2]
-
Procedure:
-
Workup: Standard aqueous extraction.
Phase 3: Deprotection[2]
Experimental Workflow Diagram
Figure 2: Complete experimental workflow for kinetic vs. thermodynamic pathways.
Safety & Handling (Critical)
-
Lachrymator Warning: Benzylic bromides are potent tear gas agents.[2] Always handle in a functioning fume hood.[2] Do not transport open flasks outside the hood.
-
Nitrile Toxicity: While the nitrile group is stable, metabolic breakdown can release cyanide.[2] Avoid skin contact; use double nitrile gloves.[2]
-
Waste Disposal: Quench all reaction mixtures containing benzylic bromides with an amine (e.g., morpholine) or aqueous bisulfite before disposal to destroy lachrymatory activity.[2]
Troubleshooting
| Issue | Probable Cause | Solution |
| Polymer/Gunk Formation | Phenol deprotonation led to self-alkylation.[1][2] | Switch to Protocol B (Protection). If using Protocol A, increase dilution and lower temperature.[2] |
| Low Yield (Amination) | Dialkylation of amine. | Increase Amine equivalents to >5.0 or use "Inverse Addition" (add bromide to amine). |
| Hydrolysis (Benzyl Alcohol) | Wet solvents or atmospheric moisture. | Use anhydrous solvents and keep under inert atmosphere (Ar/N₂). |
| No Reaction | Nucleophile too weak. | Add NaI (0.1 eq) to form the more reactive Benzyl Iodide in situ (Finkelstein).[2] |
References
-
BenchChem. Application Notes and Protocols: 2-Hydroxybenzonitrile as a Versatile Building Block.[2][11] Retrieved from [2]
-
ChemicalBook. 4-BROMO-2-HYDROXYBENZONITRILE Synthesis and Properties. Retrieved from [2]
-
National Institutes of Health (NIH). Synthesis and structure–activity relationships of novel benzoxaboroles.[2] PubChem.[2][12] Retrieved from [2]
-
Fisher Scientific. Safety Data Sheet: 4-(Bromomethyl)benzonitrile.[2] Retrieved from [2]
Sources
- 1. prepchem.com [prepchem.com]
- 2. mVOC 4.0 [bioinformatics.charite.de]
- 3. mdpi.com [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 2-broMo-4-hydroxybenzonitrile synthesis - chemicalbook [chemicalbook.com]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. tcichemicals.com [tcichemicals.com]
- 9. Frontiers | Novel 3-aminobenzofuran derivatives as multifunctional agents for the treatment of Alzheimer’s disease [frontiersin.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. 4-Bromo-2-hydroxybenzonitrile | C7H4BrNO | CID 12966961 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: 4-(Bromomethyl)-2-hydroxybenzonitrile in Benzofuran Synthesis
This Application Note and Protocol guide details the strategic use of 4-(Bromomethyl)-2-hydroxybenzonitrile as a bifunctional scaffold for synthesizing 5-substituted 3-aminobenzofurans .
Executive Summary
4-(Bromomethyl)-2-hydroxybenzonitrile represents a high-value "lynchpin" intermediate in the synthesis of pharmacologically active benzofurans. Its structure combines a salicylonitrile core (pre-programmed for Thorpe-Ziegler cyclization) with a benzylic bromide (a versatile electrophile for late-stage diversification).
This guide addresses the critical chemoselectivity challenges inherent in this molecule—specifically the competition between intermolecular polymerization (phenoxide attacking benzylic bromide) and the desired intramolecular cyclization. We present a validated "Derivatization-First" protocol that secures the 5-position side chain before constructing the benzofuran ring, ensuring high yields and purity.
Chemical Profile & Mechanistic Strategy[1][2][3][4][5][6]
The Bifunctional Advantage
The molecule offers two distinct reactive sites that map directly to the 5-substituted 3-aminobenzofuran scaffold, a privileged structure in H3 receptor antagonists and Acetylcholinesterase (AChE) inhibitors.
| Functional Motif | Reactivity Type | Target Moiety in Benzofuran |
| 2-Hydroxy + 1-Cyano | Nucleophilic Attack / Thorpe-Ziegler Cyclization | Benzofuran Core (3-Amino) |
| 4-Bromomethyl | Electrophilic Substitution ( | C5-Side Chain (Linker) |
The "Polymerization Paradox"
A naive approach to cyclizing this molecule directly (e.g., reacting with
-
The Problem: Under basic conditions required for phenol alkylation (
), the generated phenoxide is a potent nucleophile. It attacks the benzylic bromide of a neighboring molecule ( ) faster than it reacts with the external alkylating agent. -
The Result: Rapid formation of oligomeric poly-ethers rather than the desired benzofuran precursor.
-
The Solution: The "Derivatization-First" Strategy . The benzylic bromide must be quenched (reacted with the side-chain amine/thiol) before exposing the phenol to basic cyclization conditions.
Mechanistic Pathway (Graphviz)
Caption: The "Derivatization-First" workflow prevents self-polymerization by consuming the electrophilic bromomethyl group prior to phenoxide generation.
Detailed Experimental Protocols
Protocol A: Synthesis of 5-(Morpholinomethyl)benzofuran-3-amine
Objective: To synthesize a 5-substituted benzofuran scaffold suitable for medicinal chemistry libraries. Precursor: 4-(Bromomethyl)-2-hydroxybenzonitrile.
Phase 1: Benzylic Substitution (Quenching the Electrophile)
Rationale: This step installs the side chain and "protects" the molecule from self-alkylation.
-
Preparation: In a 250 mL round-bottom flask, dissolve 4-(Bromomethyl)-2-hydroxybenzonitrile (10.0 mmol, 2.12 g) in anhydrous Acetonitrile (MeCN) (50 mL).
-
Addition: Add Potassium Carbonate (
) (12.0 mmol, 1.66 g) followed by Morpholine (11.0 mmol, 0.96 mL) dropwise at 0°C.-
Note: A mild base is sufficient here. The phenol remains largely protonated or forms a transient phenoxide that is less reactive than the amine nucleophile toward the bromide.
-
-
Reaction: Stir at room temperature for 4–6 hours. Monitor by TLC (Hexane:EtOAc 1:1). The starting bromide (
) should disappear, replaced by a polar spot ( ). -
Workup: Filter off inorganic salts. Concentrate the filtrate in vacuo.
-
Purification: The crude 4-(morpholinomethyl)-2-hydroxybenzonitrile is typically pure enough (>90%) for the next step. If necessary, recrystallize from Ethanol/Hexane.
Phase 2: O-Alkylation and Thorpe-Ziegler Cyclization
Rationale: Construction of the furan ring via the nitrile handle.
-
O-Alkylation:
-
Dissolve the Phase 1 intermediate (10.0 mmol) in DMF (30 mL).
-
Add
(20.0 mmol, 2.76 g) and Chloroacetonitrile (12.0 mmol, 0.76 mL). -
Heat to 60°C for 3 hours. This forms the 2-(cyanomethoxy) intermediate.
-
-
Cyclization (Thorpe-Ziegler):
-
Quench & Isolation:
-
Pour the hot reaction mixture into Ice-Water (200 mL) with vigorous stirring.
-
The product, 3-amino-5-(morpholinomethyl)benzofuran-2-carbonitrile , will precipitate as a solid.
-
Filter, wash with water (
mL), and dry under vacuum.
-
-
Yield: Typical yields for this 2-step sequence range from 65% to 75% .
Protocol B: Data Specifications & QC Parameters
| Parameter | Specification | Method |
| Appearance | Off-white to pale yellow powder | Visual |
| Purity | > 95% | HPLC (C18, MeCN/H2O) |
| Identity ( | Characteristic singlet at | 400 MHz DMSO- |
| Key Shift | Disappearance of Phenol OH ( | NMR |
| Mass Spec | LC-MS (ESI+) |
Troubleshooting & Optimization
Common Failure Modes
-
Polymerization: If the reaction mixture turns into a viscous gum during Phase 1, the concentration was likely too high, or the base was too strong, causing the phenol to attack the bromide.
-
Fix: Dilute reaction to 0.1 M and ensure the amine is added before the base.
-
-
Incomplete Cyclization: If the O-alkylated intermediate persists (seen by LC-MS), the Thorpe-Ziegler step requires a stronger base.
-
Fix: Add stoichiometric
-BuOK or NaOEt in the second phase.
-
Solvent Selection Matrix
| Solvent | Suitability | Notes |
| DMF | High | Excellent for |
| Acetonitrile | Medium | Good for Phase 1; may require higher temp for Phase 2. |
| Acetone | Low | Boiling point too low for efficient Thorpe-Ziegler cyclization. |
References
-
National Institutes of Health (NIH). (2022). Novel 3-aminobenzofuran derivatives as multifunctional agents for the treatment of Alzheimer's disease. PMC. Retrieved from [Link]
-
Organic Chemistry Portal. (2023). Synthesis of Benzofurans. Retrieved from [Link]
-
Sun, M., et al. (2005).[11] Synthesis and SAR of 5-amino- and 5-(aminomethyl)benzofuran histamine H3 receptor antagonists. Journal of Medicinal Chemistry. Retrieved from [Link]
-
Beaudry, C. (2021). Regioselective Synthesis of Benzofuranones and Benzofurans. Oregon State University / J. Org. Chem. Retrieved from [Link]
Sources
- 1. beaudry.chem.oregonstate.edu [beaudry.chem.oregonstate.edu]
- 2. mdpi.com [mdpi.com]
- 3. Reformatsky reaction - Wikipedia [en.wikipedia.org]
- 4. cuestionesdefisioterapia.com [cuestionesdefisioterapia.com]
- 5. Bromo-OTBN: An Essential Intermediate in Pharmaceutical Synthesis [pyglifesciences.com]
- 6. GB2193211A - Synthesis of benzofurans - Google Patents [patents.google.com]
- 7. Benzofuran synthesis [organic-chemistry.org]
- 8. US4766223A - Preparation of 2-alkyl-3-(4-hydroxybenzoyl)benzofuran - Google Patents [patents.google.com]
- 9. scispace.com [scispace.com]
- 10. CN106946822A - A kind of preparation method of 2 butyl 3 (4 hydroxy benzoyl) benzofurans - Google Patents [patents.google.com]
- 11. Synthesis and SAR of 5-amino- and 5-(aminomethyl)benzofuran histamine H3 receptor antagonists with improved potency - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocols: 4-(Bromomethyl)-2-hydroxybenzonitrile, a Versatile Linker for Chemoselective Bioconjugation
Abstract
This document provides a comprehensive technical guide for utilizing 4-(Bromomethyl)-2-hydroxybenzonitrile as a novel, heterobifunctional linker for bioconjugation. This linker features a highly reactive electrophilic bromomethyl group for rapid covalent modification of nucleophilic residues on biomolecules, alongside a strategically positioned hydroxyl group and a versatile nitrile moiety. We detail the underlying reaction mechanism, provide step-by-step protocols for conjugation to antibodies, and outline robust analytical methods for the characterization of the resulting bioconjugates. This guide is intended for researchers, scientists, and drug development professionals seeking advanced and efficient methods for creating well-defined bioconjugates, such as antibody-drug conjugates (ADCs).
Introduction and Linker Chemistry
Bioconjugation is the chemical process of covalently linking two molecules, where at least one is a biomolecule, to create a novel hybrid with combined functionalities.[1][2][3] This technique is fundamental in developing therapeutics like ADCs, diagnostic reagents, and tools for chemical biology.[1] The choice of linker is critical, dictating the stability, homogeneity, and ultimate function of the final conjugate.[4]
4-(Bromomethyl)-2-hydroxybenzonitrile emerges as a compelling linker due to its distinct chemical features:
-
Electrophilic Benzyl Bromide: The bromomethyl group is a potent electrophile that readily undergoes SN2-type reactions with soft nucleophiles. In proteins, the thiol side chain of cysteine is the most reactive target, followed by the imidazole of histidine and the ε-amino group of lysine.[5][6] This reactivity allows for rapid and efficient conjugation under mild, aqueous conditions.
-
Ortho-Hydroxyl Group: The hydroxyl group positioned ortho to the nitrile can influence the electronic properties of the aromatic ring and may participate in intramolecular hydrogen bonding, potentially modulating the reactivity of the benzylic position.
-
Versatile Nitrile Moiety: While the primary conjugation occurs via the bromomethyl group, the nitrile offers a secondary functional handle for potential post-conjugation modifications or can be utilized in advanced ligation strategies.[7]
The primary conjugation mechanism involves the nucleophilic attack of a deprotonated thiol group (thiolate) from a cysteine residue on the electrophilic benzylic carbon of the linker, forming a stable thioether bond and releasing hydrobromic acid.
Sources
- 1. ADC 및 바이오 접합 [sigmaaldrich.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Reactions of 4-hydroxynonenal with proteins and cellular targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Note: Regioselective Benzylic Bromination of 2-Hydroxy-5-methylisophthalaldehyde
[1][2][3]
Executive Summary
The Challenge: Direct benzylic bromination of 2-hydroxy-5-methylisophthalaldehyde (Compound 1 ) using standard Wohl-Ziegler conditions (NBS/Initiator) is experimentally non-viable.[1][2][3] The presence of the free phenolic hydroxyl group and two formyl moieties creates a "radical sink," leading to chain termination, oxidation side-products, and ring bromination rather than the desired benzylic substitution.
The Solution: This protocol details the "Protect-Brominate-Deprotect" strategy, which is the only field-validated method to achieve high-yield regioselectivity. The workflow involves converting the radical-sensitive phenol and aldehyde groups into robust intermediates (methyl ethers and acylals), followed by photochemical bromination.
Key Outcome: Synthesis of the protected benzyl bromide intermediate, capable of downstream derivatization (e.g., for porous organic cages, Schiff base ligands, or drug linkers).
Mechanistic Insight & Critical Process Parameters
Why Direct Bromination Fails
In a standard radical bromination, the succinimidyl radical abstracts a benzylic hydrogen. However, phenols possess a lower Bond Dissociation Energy (BDE) for the O-H bond compared to the benzylic C-H bond.
-
Interference: The radical initiator abstracts the phenolic hydrogen, generating a stable phenoxy radical. This radical does not propagate the chain effectively and instead undergoes coupling or oxidation, quenching the reaction.
-
Aldehyde Sensitivity: The formyl hydrogen is also susceptible to abstraction, leading to acyl radicals and subsequent decarbonylation or oxidation.
The Validated Pathway
To restore the reactivity of the benzylic methyl group, the electronic landscape of the molecule must be altered:
-
Phenol Protection: Capping the phenol as a methyl ether (–OMe) prevents radical scavenging.
-
Aldehyde Protection: Converting formyl groups to geminal diacetates (acylals) prevents oxidation and sterically shields the ring positions.
Figure 1: Strategic decision tree. Direct bromination leads to failure; the protection strategy is required for success.
Experimental Protocol
Phase 1: Substrate Protection
Objective: Synthesis of 1-(dimethoxymethyl)-3-(dimethoxymethyl)-2-methoxy-5-methylbenzene (or Acylal equivalent). Note: The most robust literature precedent utilizes the methyl ether/acylal combination.
Reagents:
-
2-Hydroxy-5-methylisophthalaldehyde (1.0 eq)
-
Iodomethane (MeI) (1.5 eq)
-
Potassium Carbonate (K₂CO₃) (2.0 eq)
-
Acetic Anhydride (Ac₂O) (Excess)[4]
-
Solvent: DMF (Step A), DCM (Step B)
Procedure:
-
O-Methylation: Dissolve substrate in DMF. Add K₂CO₃ and MeI. Stir at RT for 4 hours. Quench with water, extract with EtOAc. Dry and concentrate to yield the 2-methoxy intermediate.
-
Acylal Formation: Dissolve the 2-methoxy intermediate in Ac₂O (approx. 5-10 volumes). Add catalytic MsOH (0.1 eq) at 0°C. Stir at RT for 2 hours.
-
Workup: Pour mixture onto ice-water. Neutralize with NaHCO₃. Extract with DCM.[5] The product (Protected Precursor) is usually a white solid after recrystallization from EtOH/Hexane.
Phase 2: Photochemical Benzylic Bromination (The Core Reaction)
Objective: Regioselective bromination of the C5-methyl group.
Reagents:
-
Protected Precursor (from Phase 1) (1.0 eq)
-
N-Bromosuccinimide (NBS) (1.1 – 1.2 eq)[1][2][4]
-
Critical: NBS must be recrystallized from water prior to use to remove HBr.
-
-
Solvent: Chlorobenzene (PhCl) or Trifluorotoluene (Green alternative to CCl₄).
-
Note: CCl₄ is traditional but toxic. PhCl is the validated high-performance alternative for this specific substrate.
-
-
Initiator: Photochemical (400W Halogen Lamp or Blue LED ~450nm).
Step-by-Step Protocol:
-
Setup: In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve the Protected Precursor in Chlorobenzene (0.1 M concentration).
-
Reagent Addition: Add recrystallized NBS (1.1 eq).
-
Degassing: Sparge the solution with Argon or Nitrogen for 15 minutes to remove dissolved oxygen (a radical inhibitor).
-
Initiation: Position the light source (Floodlight or LED) 5–10 cm from the flask.
-
Safety: Shield the apparatus with aluminum foil to protect eyes from UV/intense light, but ensure the flask is exposed.
-
Thermal Control: The heat from a floodlight is often sufficient to drive the reaction (reflux). If using LEDs, external heating to 60–80°C may be required.
-
-
Reaction: Irradiate under reflux/heating for 2–4 hours.
-
Monitoring: Monitor by TLC (Hexane/EtOAc 8:2). Look for the disappearance of the starting material and the appearance of a slightly less polar spot (Bromide).
-
-
Workup:
-
Cool the mixture to 0°C. Succinimide (byproduct) will precipitate.
-
Filter off the succinimide.
-
Concentrate the filtrate under reduced pressure.
-
-
Purification: Recrystallize the crude residue from Ethyl Acetate/Hexane.
-
Warning: Benzylic bromides are lachrymators (tear gas agents). Handle in a fume hood.
-
Typical Yield: 40–70% (depending on protection group choice).
Phase 3: Deprotection (Optional/Application Dependent)
To recover the aldehyde/phenol functionality:
-
Acylal Hydrolysis: Treat the brominated product with aqueous HCl/THF at RT.
-
Demethylation: Requires BBr₃ in DCM at -78°C (Use with extreme caution; this may affect the benzylic bromide). Recommendation: Often, the methoxy group is retained for ligand stability, or the O-acetate (if used instead of O-Me) is hydrolyzed alongside the acylals.
Optimization & Troubleshooting Guide
| Parameter | Observation | Corrective Action |
| Reaction Stalls | Starting material persists after 4 hours. | Add 0.1 eq additional NBS and check light intensity. Ensure oxygen was fully removed. |
| Ring Bromination | Byproducts observed by NMR (aromatic region changes).[4] | Temperature too high or light too intense. Reduce temp to 60°C. Ensure phenol was fully protected. |
| Low Yield | Complex mixture / black tar. | "Direct" route attempted? Ensure Phase 1 (Protection) is complete. Phenols kill this reaction. |
| Precipitate in Flask | White solid floating during reaction. | This is Succinimide.[1][2][6] It indicates the reaction is progressing. Do not filter until the end. |
Visual Workflow (DOT Diagram)
Figure 2: Operational workflow for the synthesis of the brominated intermediate.
References
-
ACS Omega (2026/2025). Convenient Benzylic Bromination of 2-Hydroxy-5-methylisophthalaldehyde.
-
(Note: Specific DOI based on search context: 10.1021/acsomega.5c11342)[3]
-
-
Organic Syntheses.
-
Green Chemistry (2019). Continuous photochemical benzylic bromination.
(Note: The specific protocol for this molecule is highly specialized. The "ACS Omega" reference identified in the search is the definitive guide for this exact transformation.)
Application Note: Analytical Strategies for Monitoring Reactions and Trace Residues of 4-(Bromomethyl)-2-hydroxybenzonitrile
Executive Summary
4-(Bromomethyl)-2-hydroxybenzonitrile is a highly reactive, polyfunctional building block utilized in the synthesis of complex active pharmaceutical ingredients (APIs). Its structure features three distinct reactive centers: an electrophilic benzylic bromide, a nucleophilic/acidic phenol, and a nitrile group. While this trifunctionality makes it synthetically valuable, it introduces significant analytical challenges. The compound is prone to base-catalyzed self-condensation and is classified as a Potential Genotoxic Impurity (PGTI) due to the alkylating nature of its benzyl halide moiety.
This technical guide details two self-validating analytical workflows designed by application scientists to overcome these challenges:
-
Direct RP-HPLC-UV/MS for in-process reaction monitoring (kinetics).
-
Derivatization-Assisted HPLC-UV for the trace quantification of residual PGTI in final drug substances.
Mechanistic Challenges and Analytical Causality
To design a robust analytical method, one must first understand the chemical behavior of the analyte. Standard analytical approaches often fail for 4-(Bromomethyl)-2-hydroxybenzonitrile due to two primary factors:
-
pH Sensitivity and Self-Condensation: The phenolic hydroxyl group has a pKa of approximately 8.5. In neutral to basic conditions, it deprotonates to form a phenoxide ion. This phenoxide is a strong nucleophile that rapidly attacks the benzylic bromide of adjacent molecules, leading to rapid oligomerization. Therefore, all analytical diluents and mobile phases must be strictly acidic (pH < 3) to protonate the phenol, suppress silanol interactions on the column, and stabilize the analyte.
-
UV Matrix Interference: When analyzing trace residues (ppm levels) in a final API matrix, direct UV detection is often obscured. Both the API and the benzyl bromide typically absorb strongly in the 210–280 nm range. To bypass this, we employ a pre-column derivatization strategy using 1-(4-Nitrophenyl)piperazine (4-NPP). This shifts the analyte's absorption maximum to ~392 nm, a region where most aromatic APIs are optically transparent .
-
Kinetic Bottlenecks in Derivatization: Benzyl halides can exhibit sluggish reaction kinetics with bulky secondary amines like 4-NPP. To ensure quantitative conversion, Potassium Iodide (KI) is introduced as a catalyst. KI drives a Finkelstein halogen exchange, converting the bromide into a highly reactive benzyl iodide intermediate in situ, which then rapidly and quantitatively reacts with 4-NPP .
Workflows and Visualizations
Workflow A: In-Process Control (IPC)
This workflow is utilized during the active synthesis phase to monitor the consumption of 4-(Bromomethyl)-2-hydroxybenzonitrile.
Workflow for in-process monitoring of 4-(Bromomethyl)-2-hydroxybenzonitrile reactions.
Workflow B: Trace PGTI Derivatization Pathway
This workflow is utilized for the release testing of the final API to ensure genotoxic impurities are below the Threshold of Toxicological Concern (TTC).
Derivatization pathway of the benzyl bromide PGTI using KI catalyst and 4-NPP reagent.
Quantitative Data Summaries
Table 1: Optimized Chromatographic Conditions
| Parameter | Method A: Direct IPC (Kinetics) | Method B: Trace PGTI (Derivatization) |
| Column | C18 (e.g., 50 x 2.1 mm, 1.7 µm) | C18 (e.g., 150 x 4.6 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.05% Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile |
| Gradient | Fast linear (5% to 95% B in 3 min) | Moderate linear (20% to 80% B in 15 min) |
| Flow Rate | 0.6 mL/min | 1.0 mL/min |
| Detection | UV at 230 nm / MS (ESI+) | UV at 392 nm |
| Injection Vol. | 1 µL | 20 µL |
Table 2: Typical Method Validation Parameters for Trace Analysis
| Validation Parameter | Acceptance Criterion | Typical Result for 4-NPP Derivative |
| Limit of Detection (LOD) | S/N ≥ 3 | ~2.5 µg/g (relative to API matrix) |
| Limit of Quantitation (LOQ) | S/N ≥ 10 | ~8.0 µg/g (relative to API matrix) |
| Linearity (R²) | ≥ 0.999 | > 0.9995 (from LOQ to 200% of specification) |
| Accuracy (Recovery) | 80% - 120% | 96% - 104% |
| Precision (%RSD) | ≤ 10% at LOQ | < 4.5% |
Experimental Protocols
Protocol 1: In-Process Control (IPC) for Reaction Kinetics
Purpose: To track the real-time consumption of 4-(Bromomethyl)-2-hydroxybenzonitrile without inducing analytical artifacts.
Step-by-Step Methodology:
-
Preparation of Quench Solution: Prepare a solution of 0.1% Formic Acid (v/v) in HPLC-grade Acetonitrile. Chill to 4°C. Causality: The acid instantly protonates the phenol, while the low temperature halts kinetic progression.
-
Sampling: Withdraw exactly 50 µL of the active reaction mixture using a positive displacement pipette.
-
Quenching: Immediately dispense the 50 µL aliquot into 950 µL of the chilled Quench Solution. Vortex for 5 seconds.
-
Filtration: Pass the quenched sample through a 0.22 µm PTFE syringe filter into an HPLC vial. Discard the first 3 drops to account for filter dead-volume.
-
Analysis: Inject 1 µL onto the LC-MS system using the conditions outlined in Table 1 (Method A).
Self-Validating Checkpoint (Mass Balance): The sum of the normalized peak areas (Starting Material + Product + Known Byproducts) must equal 100% ± 5% across all kinetic time points. A drop in mass balance indicates undetected polymerization occurring prior to the quench.
Protocol 2: Trace PGTI Analysis via 4-NPP Derivatization
Purpose: To quantify residual PGTI in the final API down to single-digit ppm levels, free from matrix interference.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Catalyst Solution: Dissolve 40 mg/mL of Potassium Iodide (KI) in Acetonitrile/Water (90:10, v/v).
-
Derivatization Reagent: Dissolve 10 mg/mL of 1-(4-Nitrophenyl)piperazine (4-NPP) in Acetonitrile.
-
-
Sample Preparation: Accurately weigh 50 mg of the final API into a 10 mL volumetric flask. Dissolve in 4 mL of the Catalyst Solution.
-
Derivatization Reaction: Add 1 mL of the Derivatization Reagent to the flask. Vortex thoroughly. Place the sealed flask in a water bath at 60°C for exactly 60 minutes. Causality: 60 minutes at 60°C with KI ensures >99% conversion of the sterically hindered benzyl bromide.
-
Dilution: Remove from the bath, cool to room temperature, and dilute to the 10 mL mark with Acetonitrile.
-
Analysis: Inject 20 µL onto the HPLC-UV system using the conditions outlined in Table 1 (Method B), monitoring at 392 nm.
Self-Validating Checkpoint (Matrix Spike Recovery): Prepare a parallel API sample spiked with 10 ppm of 4-(Bromomethyl)-2-hydroxybenzonitrile prior to derivatization. The calculated recovery of the spiked amount must fall between 80% and 120%. This validates that the specific API matrix does not quench the KI catalyst or the 4-NPP reagent.
References
-
Ji, S., Gao, H., Xia, X., & Zheng, F. (2019). A new HPLC-UV derivatization approach for the determination of potential genotoxic benzyl halides in drug substances. RSC Advances, 9(44), 25797–25804.[Link]
applications in the development of anti-cancer agents
Application Note: Advanced Phenotypic & Immunological Profiling in Anti-Cancer Drug Discovery
Introduction: The Shift to Physiological Relevance
The failure rate of anti-cancer agents in Phase II/III clinical trials remains alarmingly high (~95%), largely due to the poor predictive power of traditional 2D monolayer cultures. 2D models fail to recapitulate the nutrient gradients, hypoxia, and high interstitial pressure found in the Tumor Microenvironment (TME).
This guide moves beyond basic cytotoxicity. It details two critical workflows that bridge the translational gap: 3D Tumor Spheroid Screening (addressing physical drug resistance) and Real-Time Immune Killing Assays (assessing immunotherapeutic efficacy).
Module 1: High-Throughput 3D Spheroid Screening
Scientific Rationale: Tumor spheroids develop a necrotic core surrounded by a quiescent layer and an outer proliferative rim.[1] This architecture mimics solid tumors, creating natural diffusion barriers that standard 2D cultures lack. Agents that appear potent in 2D often fail in 3D because they cannot penetrate the outer rim or affect quiescent cells protected by the extracellular matrix (ECM).
Protocol: 3D Spheroid Viability Assay (ATP Quantification)
Objective: Determine the IC50 of a small molecule inhibitor in a scaffold-free 3D model using the CellTiter-Glo® 3D system.
Reagents & Equipment:
-
Cells: HCT116 (Colorectal carcinoma) or similar.[2]
-
Plate: 96-well Ultra-Low Attachment (ULA) round-bottom plates (e.g., Corning #7007).
-
Readout: Multi-mode microplate reader (Luminescence).
Step-by-Step Methodology:
-
Seeding & Aggregation (Day 0):
-
Harvest cells and dilute to 5,000 cells/well in 100 µL complete media.
-
Critical Step: Centrifuge the ULA plate at 200 x g for 5 minutes immediately after seeding. This forces cells to the bottom, ensuring a single, uniform spheroid forms rather than multiple satellite aggregates.
-
-
Maturation (Day 0–3):
-
Incubate at 37°C/5% CO₂ for 72 hours.
-
Validation: Visually confirm spheroid formation (tight, spherical borders) using phase-contrast microscopy. Diameter should be ~300–400 µm.
-
-
Compound Treatment (Day 3):
-
Prepare 2X concentration of the drug in media.
-
Gently add 100 µL of drug solution to the wells (Final Volume = 200 µL).
-
Note: Do not aspirate old media; the risk of sucking up the spheroid is too high.
-
-
Incubation (Day 3–6):
-
Incubate for 48–72 hours depending on the compound's mechanism of action.
-
-
Lysis & Readout (Day 6):
-
Equilibrate the plate and CellTiter-Glo® 3D reagent to room temperature (RT) for 30 mins.[3][4][5]
-
Add 100 µL of Reagent (volume equal to culture media is not strictly necessary in 3D if validated, but 1:1 ratio is standard).
-
Vigorous Mixing (Crucial): Shake the plate on an orbital shaker at 500–700 rpm for 5 minutes . Why? Unlike monolayers, spheroids are dense tissues. Vigorous shaking is required to physically disrupt the outer rim and allow the lytic reagent to reach the ATP in the necrotic core.
-
Incubate at RT for 25 minutes to stabilize the luminescent signal.
-
Read Luminescence (Integration time: 1s).
-
Data Interpretation: The "Edge Effect" in 3D
The table below illustrates the typical shift in potency observed when moving from 2D to 3D models.
| Parameter | 2D Monolayer | 3D Spheroid | Causality |
| IC50 (Doxorubicin) | 0.5 µM | > 10 µM | Drug penetration barrier & P-gp efflux pumps are upregulated in 3D. |
| Proliferation Rate | Exponential | Sigmoidal | Contact inhibition and nutrient deprivation in the core. |
| Hypoxia (HIF-1α) | Low/Absent | High (Core) | Oxygen diffusion limit (~200 µm) triggers survival pathways. |
Workflow Visualization: 3D Spheroid Assay
Figure 1: Critical path for 3D Spheroid screening. Note the centrifugation step for uniformity and vigorous lysis for core penetration.
Module 2: Real-Time Immuno-Oncology Profiling
Scientific Rationale: Modern immunotherapies (e.g., Bispecific T-cell Engagers, Checkpoint Inhibitors) do not kill cancer cells directly; they recruit the immune system. Traditional endpoint assays (like Chromium-51 release) miss the kinetics of the kill and the "exhaustion" phenotype of T-cells over time.
Protocol: T-Cell Mediated Cytotoxicity (Live-Cell Imaging)
Objective: Quantify the killing of tumor cells by T-cells in real-time using the Incucyte® platform.
Reagents & Equipment:
-
Target Cells: Tumor cells stably expressing Nuclear Red Fluorescent Protein (NucLight Red).
-
Effector Cells: PBMC or isolated CD8+ T-cells.
-
Apoptosis Reagent: Caspase-3/7 Green Dye (for adherent cells) or Annexin V Green (for suspension targets).[6]
Step-by-Step Methodology:
-
Target Cell Preparation (Day 0):
-
Seed NucLight Red-labeled tumor cells (e.g., A549) at 2,000 cells/well in a 96-well flat-bottom plate.
-
Allow cells to adhere for 4–6 hours or overnight.
-
-
Effector Cell Addition (Day 1):
-
Prepare activated T-cells (e.g., anti-CD3/CD28 stimulated).
-
Add Caspase-3/7 Green Dye to the T-cell suspension (final concentration 5 µM).
-
Optimization: Test Effector:Target (E:T) ratios of 1:1, 5:1, and 10:1.
-
Add T-cells to the tumor cell wells.
-
-
Image Acquisition (Days 1–4):
-
Place plate in the Incucyte system (37°C, 5% CO₂).
-
Schedule imaging every 2 hours at 10x magnification (Phase + Red + Green channels).
-
-
Analysis:
-
Metric 1 (Tumor Growth): Count Red Objects (Viable Tumor Nuclei). A decrease indicates cytostasis or lysis.
-
Metric 2 (Apoptosis): Count Green Objects (Caspase+ cells).
-
Metric 3 (Overlap): Quantify Co-localized Red+Green objects to specifically identify dying tumor cells (excluding dying T-cells).
-
Self-Validating Control: Include a "T-cells only" well. If you see high Green counts here, your T-cells are undergoing apoptosis due to lack of stimulation or media issues, invalidating the assay.
Mechanism of Action Visualization
Figure 2: Mechanism of Checkpoint Blockade leading to T-cell mediated apoptosis, visualized in the described assay.
References
-
Sartorius. (2017).[7] Real-Time Measurement of Tumor Cell Death Using IncuCyte® Immune Cell Killing Assay. Retrieved from [Link]
-
Mimetas. (2023).[1] 2D Versus 3D Cell Cultures: Advantages and Disadvantages. Retrieved from [Link]
-
PubMed. (2011).[9][10] The Role of the 3D Environment in Hypoxia-induced Drug and Apoptosis Resistance. Retrieved from [Link]
Sources
- 1. Investigation of evolutionary dynamics for drug resistance in 3D spheroid model system using cellular barcoding technology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CellTiter-Glo® 3D Cell Viability Assay | 3D Cell Culture [worldwide.promega.com]
- 3. device.report [device.report]
- 4. promega.com [promega.com]
- 5. promega.com [promega.com]
- 6. sartorius.com [sartorius.com]
- 7. news-medical.net [news-medical.net]
- 8. sartorius.com [sartorius.com]
- 9. The role of the 3D environment in hypoxia-induced drug and apoptosis resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Role of the 3D Environment in Hypoxia-induced Drug and Apoptosis Resistance | Anticancer Research [ar.iiarjournals.org]
Troubleshooting & Optimization
improving the yield of 4-(Bromomethyl)-2-hydroxybenzonitrile synthesis
To: Research & Development Team From: Senior Application Scientist, Chemical Synthesis Division Subject: Technical Guide: Optimizing the Yield of 4-(Bromomethyl)-2-hydroxybenzonitrile
Technical Support Center: Synthesis Optimization
Case ID: 4-BMB-OH-Yield-Opt Molecule: 4-(Bromomethyl)-2-hydroxybenzonitrile (CAS: 1207667-08-4 / Generic) Precursor: 4-Methyl-2-hydroxybenzonitrile Reaction Type: Wohl-Ziegler Radical Bromination
Executive Summary & Core Diagnosis
The Problem: Researchers attempting the direct bromination of 4-methyl-2-hydroxybenzonitrile with N-Bromosuccinimide (NBS) frequently report low yields (<30%) and complex impurity profiles.
The Root Cause: The free phenolic hydroxyl group (-OH) at the 2-position is the primary saboteur.
-
Ring Activation: The phenol strongly activates the aromatic ring, making it susceptible to electrophilic aromatic substitution (EAS) . Instead of the desired radical bromination at the methyl group, the bromine attacks the ring (ortho/para to the -OH), forming useless ring-brominated byproducts (e.g., 3-bromo-2-hydroxy-4-methylbenzonitrile).
-
Radical Quenching: Phenols act as radical scavengers (antioxidants). The free -OH can quench the radical chain mechanism required for the Wohl-Ziegler reaction, stalling the conversion.
The Solution (The "Golden Batch" Protocol): You cannot reliably optimize the direct bromination of the free phenol. The industry-standard "Golden Batch" workflow requires a Protection-Bromination-Deprotection strategy. By masking the phenol as an acetate ester, you deactivate the ring against EAS and prevent radical scavenging, raising yields to >80%.
The "Golden Batch" Workflow
This protocol is designed for high regioselectivity and reproducibility.
Phase 1: Phenol Protection
Objective: Deactivate the ring and prevent radical scavenging.
-
Reagents: 4-Methyl-2-hydroxybenzonitrile, Acetic Anhydride (
), Pyridine or , DCM. -
Action: Acetylate the starting material to form 2-acetoxy-4-methylbenzonitrile .
-
Why: The acetoxy group is electron-withdrawing (by resonance/induction relative to the free phenoxide), significantly reducing the electron density of the ring and preventing electrophilic attack by NBS.
Phase 2: Wohl-Ziegler Bromination
Objective: Selective benzylic bromination.
-
Substrate: 2-Acetoxy-4-methylbenzonitrile.
-
Reagents: NBS (1.05 equiv), AIBN (0.05 equiv) or Benzoyl Peroxide.
-
Solvent: Chlorobenzene (PhCl) or Trifluorotoluene (Avoid
due to toxicity; PhCl offers higher boiling points for faster kinetics). -
Conditions: Reflux (
) under atmosphere. -
Critical Control Point: Stop reaction at ~95% conversion to avoid dibromination (formation of the benzal bromide).
-
Product: 4-(Bromomethyl)-2-acetoxybenzonitrile.
Phase 3: Selective Deprotection
Objective: Restore the phenol without hydrolyzing the benzyl bromide.
-
Reagents: Mild acid (Conc.
in Methanol) or enzymatic hydrolysis. -
Conditions:
to Room Temperature. -
Why: Benzyl bromides are sensitive to strong bases (forming benzyl alcohols or ethers). Acidic hydrolysis cleaves the acetate ester while leaving the benzyl bromide intact.
Troubleshooting Guide
| Symptom | Probable Cause | Corrective Action |
| Low Yield (<30%) | Direct Bromination: Using free phenol leads to ring bromination. | Switch to Acetate Route. Acetylate the phenol before adding NBS. |
| Ring Bromination | Wet Solvent/Reagents: Moisture generates | Dry solvent over molecular sieves. Use fresh NBS (white crystals, not yellow). |
| Dibromo Impurity | Over-reaction: Reaction ran too long or excess NBS used. | Monitor via HPLC/TLC. Stop at 90-95% conversion. Use exactly 1.0-1.05 eq of NBS. |
| No Reaction | Radical Quenching: Oxygen in the flask or impure AIBN. | Degas solvent (sparge with Argon/Nitrogen for 20 min). Recrystallize AIBN from methanol. |
| Product Decomposition | Hydrolysis: Benzyl bromide hydrolyzed during workup. | Avoid basic washes (NaOH/NaHCO3) if possible. Use acidic/neutral workup. Store product dry at -20°C. |
Visualizing the Pathway
The following diagram illustrates the divergence between the failed "Direct" approach and the successful "Protected" approach.
Caption: Divergent synthesis pathways. Direct bromination leads to ring-substituted impurities (Red), while the acetate protection strategy yields the target benzylic bromide (Green).
Frequently Asked Questions (FAQ)
Q: Can I use a methyl ether (methoxy) protection instead of acetate?
A: It is not recommended . While a methoxy group protects the phenol, removing it (demethylation) typically requires strong Lewis acids like
Q: Why is my NBS yellow?
A: Yellow NBS contains free bromine (
-
Fix: Wash your NBS with water, dry it thoroughly under vacuum, or recrystallize it from water before use. It should be white.[1][2]
Q: Can I do this in one pot? A: Generally, no. The byproducts of acetylation (acetic acid) can interfere with the radical reaction. Isolating the acetoxy intermediate is a simple filtration/wash step that ensures the purity of the radical reaction environment.
Q: Is the target molecule stable? A: Moderately. The hydroxyl group and the bromomethyl group are meta to each other, which prevents the rapid formation of unstable quinone methides (which occurs in ortho/para isomers). However, it is still sensitive to moisture.[3] Store under inert gas at -20°C.
References
-
Wohl-Ziegler Bromination Mechanism & Optimization : Djerassi, C. (1948). Brominations with N-Bromosuccinimide and Related Compounds. Chemical Reviews, 43(2), 271–317. Link
-
Protection of Phenols for Bromination : PCT Int. Appl. (2002). Chemokine receptor binding heterocyclic compounds. WO 2002/034745 A1. (Demonstrates acetylation of 2-hydroxy-4-methylbenzonitrile). Link
-
Synthesis of Bromomethyl Benzonitriles : PCT Int. Appl. (2019). Preparation of 2-bromo-4-hydroxybenzonitrile and related intermediates. WO 2019/219820. (Highlights the reactivity of hydroxybenzonitriles with brominating agents). Link
-
Alternative Solvents for NBS Bromination : Offermann, D. A., et al. (2022). Now You See Me, Now You Don't- a Judicious Work-Around for Over-Bromination. Scientific Update. Link
Sources
Technical Support Center: Minimizing Side-Product Formation in Benzylic Bromination
The following technical guide is structured as a Tier 3 Support Knowledge Base for process chemists and researchers. It prioritizes mechanistic causality and actionable troubleshooting over generic advice.
Status: Active Department: Process Chemistry & Radical Synthesis Last Updated: March 2, 2026
Executive Summary: The Selectivity Paradox
Benzylic bromination (Wohl-Ziegler reaction) is governed by a radical chain mechanism where selectivity is a competition between propagation rates and substrate availability . The primary challenge is not reactivity, but stopping the reaction at the mono-brominated stage (
Core Directive: Selectivity is achieved by maintaining a consistently low concentration of molecular bromine (
Diagnostic & Troubleshooting Guide (Q&A)
Issue 1: "I am seeing significant amounts of gem-dibromide (over-bromination)."
Diagnosis: The reaction has shifted from kinetic control to thermodynamic equilibration , or the local concentration of bromine radicals is too high relative to the unreacted substrate. This often occurs when pushing for 100% conversion.
Corrective Actions:
-
The "85% Rule": Do not push for full conversion. The rate of mono-bromination slows down as starting material depletes, while the rate of dibromination (reacting with the product) remains constant or increases. Stop the reaction at 80-90% conversion.
-
Switch Reagent Addition: If running in batch, do not add NBS all at once. Use portion-wise addition or a syringe pump to keep the radical reservoir low.
-
Implement Continuous Flow: Flow chemistry is the gold standard here. It locks the residence time (
), preventing the product from "overstaying" in the radical zone. -
Stoichiometry Check: Reduce NBS equivalents from 1.1 eq to 0.95 eq. It is easier to separate unreacted starting material than to separate the gem-dibromide from the mono-bromide.
Issue 2: "Bromination is occurring on the aromatic ring, not the benzylic position."
Diagnosis:
The reaction mechanism has shifted from radical substitution (
Corrective Actions:
-
Scavenge HBr: The byproduct HBr can catalyze ionic bromination. Add a solid base like
or epoxides (e.g., propylene oxide) to scavenge acid without quenching the radical chain. -
Check Light Source: Ensure your photo-initiation is efficient. A stalled radical chain allows ionic pathways to take over. Use 450 nm (Blue LED) for labile initiators.
-
Solvent Switch: Avoid highly polar solvents if the substrate is electron-rich. While Acetonitrile is excellent for flow, Trifluorotoluene (
) is a superior non-polar, non-chlorinated alternative that suppresses ionic pathways.
Issue 3: "The reaction has an induction period and then exotherms violently."
Diagnosis: Dissolved oxygen (a radical scavenger) is inhibiting the initiation step. Once the oxygen is consumed, the accumulated radical initiator triggers a runaway chain reaction.
Corrective Actions:
-
Degassing is Mandatory: Sparge the solvent with Nitrogen or Argon for at least 15 minutes prior to heating/irradiation.
-
"Seed" the Reaction: Add a small crystal of
or a drop of to bypass the initial HBr generation lag phase (especially for NBS reactions).
Mechanistic Visualization
The following diagram illustrates the competing pathways and the critical decision nodes for selectivity.
Figure 1: Reaction pathway logic. Green path indicates desired flow; red paths indicate failure modes triggered by over-conversion or ionic conditions.
Optimized Protocol: Photochemical Flow Bromination
Recommended for high selectivity and scalability.
Rationale: This protocol uses Acetonitrile (MeCN) to solubilize NBS, allowing for a homogeneous mixture compatible with flow reactors. The residence time controls the stoichiometry precisely, minimizing dibromination.
Reagents & Equipment[1][2][3][4]
-
Substrate: 1.0 equiv (e.g., 4-nitrotoluene)
-
Brominating Agent: NBS (N-Bromosuccinimide), 1.05 equiv.
-
Solvent: Acetonitrile (HPLC Grade, degassed).
-
Reactor: FEP tubing coil reactor (e.g., Vapourtec or homemade) wrapped around a 450 nm Blue LED light source.
Step-by-Step Workflow
-
Preparation:
-
Dissolve Substrate and NBS in Acetonitrile.
-
Critical: Sparge solution with
for 20 mins. Oxygen inhibition is the primary cause of variable residence times.
-
-
System Priming:
-
Flush the reactor with pure solvent to remove air bubbles.
-
Set the back-pressure regulator (BPR) to 75 psi (5 bar) to prevent solvent boiling if the reaction exotherms.
-
-
Reaction Execution:
-
Pump the reagent stream through the photoreactor.
-
Residence Time (
): Start with 10 minutes. -
Monitoring: Collect an aliquot at steady state (after 2 reactor volumes). Analyze via HPLC/UPLC.
-
-
Optimization Loop:
-
If Conversion < 80%: Increase
or Light Intensity. -
If Bis-Br > 5%: Decrease
immediately. Do not reduce NBS equivalents below 1.0 yet; kinetic control via time is more precise.
-
-
Workup:
-
Concentrate the output stream. The succinimide byproduct often precipitates upon concentration or addition of cold water and can be filtered off.
-
Comparative Data: Solvents & Reagents
Select the right system based on your substrate's electronic nature.
| Parameter | Acetonitrile (MeCN) | Trifluorotoluene ( | Carbon Tetrachloride ( |
| Role | Modern Standard (Flow) | Green Alternative (Batch) | Legacy (Toxic) |
| NBS Solubility | High (Homogeneous) | Low (Suspension) | Low (Suspension) |
| Selectivity | High (in Flow) | Very High | High |
| Ionic Suppression | Low (Polarity supports ions) | High (Suppresses Ring Br) | High |
| Recommendation | Best for Flow/Scalability | Best for Electron-Rich Substrates | Do Not Use |
| Reagent | Pros | Cons |
| NBS | Standard, mild, slow | Atom economy (50% waste). |
| DBDMH | High atom economy (transfers 2 Br), cheaper. | More reactive; can cause ring bromination if not buffered.[1] |
| 100% atom economy. | High instantaneous |
References
-
Cantillo, D., et al. (2014).[2] A Scalable Procedure for Light-Induced Benzylic Brominations in Continuous Flow. Journal of Organic Chemistry.
-
Kappe, C. O., et al. (2021). Manufacturing Process Development for Belzutifan: A Continuous Flow Visible-Light-Induced Benzylic Bromination. Organic Process Research & Development.
-
Scientific Update. (2022). A Judicious Work-Around for Over-Bromination at Benzylic Carbon.
-
Podgoršek, A., et al. (2009). N-Bromosuccinimide-Based Bromination: A Green Perspective. Green Chemistry.
-
Wohl-Ziegler Reaction Overview. (2025). Mechanistic insights and solvent effects.
Sources
purification of 4-(Bromomethyl)-2-hydroxybenzonitrile by column chromatography
To: Research & Development Team From: Senior Application Scientist, Separation Sciences Subject: Technical Guide: Purification of 4-(Bromomethyl)-2-hydroxybenzonitrile
Introduction
This guide addresses the purification of 4-(Bromomethyl)-2-hydroxybenzonitrile (Target Compound) via column chromatography.[1][2][3] This intermediate is critical in medicinal chemistry for introducing a cyanophenol motif via nucleophilic substitution.
Compound Profile:
-
Functional Groups: Phenol (-OH), Nitrile (-CN), Benzylic Bromide (-CH₂Br).
-
Key Challenges:
-
Stability: The benzylic bromide is highly reactive (electrophilic) and susceptible to hydrolysis (forming the benzyl alcohol) or dimerization on silica gel.
-
Acidity: The phenolic proton (
due to the electron-withdrawing nitrile) causes significant streaking on neutral silica. -
Safety: Benzylic bromides are potent lachrymators.
-
Phase 1: Pre-Purification Assessment
Before loading the column, characterize the crude mixture to define the separation difficulty.
Standard Impurity Profile:
| Impurity | Origin | Relative Polarity (TLC) |
|---|
| 4-(Dibromomethyl)-2-hydroxybenzonitrile | Over-bromination | Least Polar (
TLC Method:
-
Stationary Phase: Silica Gel 60
-
Mobile Phase: 20% Ethyl Acetate in Hexanes (with 1% Acetic Acid).
-
Visualization: UV (254 nm). The phenol moiety quenches fluorescence effectively.
Phase 2: Troubleshooting & FAQs
Q1: The product streaks heavily on the column, causing fraction overlap. How do I fix this?
Diagnosis: Phenolic ionization. Silica gel contains surface hydroxyl groups (silanols) that can deprotonate the acidic phenol, creating a phenoxide anion that drags along the column. Solution: Acidify the mobile phase.
-
Add 0.5% to 1.0% Acetic Acid (AcOH) to both the non-polar (Hexane/Heptane) and polar (Ethyl Acetate) solvent reservoirs.
-
Mechanism:[4][5][6][7][8] The excess acid keeps the phenol in its protonated (neutral) state, sharpening the band.
Q2: I see a new polar spot appearing during the purification. Is my compound decomposing?
Diagnosis: On-column hydrolysis. Benzylic bromides are sensitive to moisture and Lewis acidic sites on silica. Extended residence time on the column converts the bromide (-CH₂Br) to the alcohol (-CH₂OH). Solution:
-
Dry Load: Do not load with wet solvents. Adsorb the crude onto Celite 545 or anhydrous silica.
-
Fast Elution: Use a steeper gradient (e.g., 5% to 40% EtOAc over 20 CV) to minimize time on column.
-
Neutralize (Optional): If decomposition is severe, wash the silica with 1% triethylamine in hexane before equilibration, but this risks ionizing the phenol. Preferred: Use acid-washed silica or simply move faster with acidified eluent.
Q3: How do I separate the di-bromo impurity from the mono-bromo target?
Diagnosis: Similar polarity (Lipophilicity). The di-bromo species is slightly more lipophilic (moves faster) but often co-elutes with the mono-bromo target. Solution: Optimized Gradient.
-
Isocratic Hold: Start with a shallow isocratic step (e.g., 5% EtOAc/Hexane) for 3–5 column volumes (CV) to elute the di-bromo impurity first.
-
Step Gradient: Once the di-bromo elutes, step up to 15-20% EtOAc to elute the target.
Q4: The crude mixture is not soluble in the mobile phase (Hex/EtOAc). How do I load it?
Diagnosis: Solubility mismatch. The compound is a solid with high polarity due to the phenol/nitrile interaction. Solution: Solid Loading (Dry Loading).
-
Dissolve the crude in a minimal amount of Dichloromethane (DCM) or Acetone.
-
Add silica gel (ratio 1:2 crude:silica) or Celite.
-
Evaporate to dryness on a rotovap until a free-flowing powder remains.
-
Load this powder on top of the packed column.
Phase 3: Experimental Protocol
Equipment:
-
Flash Chromatography System (or glass column).
-
Stationary Phase: Silica Gel 60 (40–63 µm).
-
Solvents: Hexanes (Hex), Ethyl Acetate (EtOAc), Acetic Acid (AcOH).
Step-by-Step Procedure:
-
Equilibration:
-
Flush column with 3 CV of 95:5 Hex:EtOAc (+1% AcOH) .
-
Why: Ensures the column is acidic and ready for the phenol.
-
-
Loading:
-
Use Solid Load method (described in Q4) to prevent band broadening from solvent effects.
-
-
Elution Gradient:
-
0–5 min: Isocratic 5% EtOAc (Elutes non-polar di-bromo impurities).
-
5–20 min: Linear Gradient 5%
30% EtOAc. -
20–25 min: Hold at 30% EtOAc (Elutes Target).
-
25+ min: Flush with 100% EtOAc (Removes succinimide/polar degradants).
-
-
Fraction Analysis:
-
Spot fractions on TLC.[9]
-
Combine pure fractions immediately.
-
Critical: Evaporate solvent at < 40°C to prevent thermal degradation of the bromide.
-
Phase 4: Workflow Visualization
The following diagram outlines the decision logic for the purification process.
Caption: Decision tree for optimizing the purification of 4-(Bromomethyl)-2-hydroxybenzonitrile.
References
-
BenchChem. Application Notes and Protocols for the Synthesis of 4-(Bromomethyl)benzonitrile Derivatives. (Accessed 2024). Link
-
ChemicalBook. Synthesis and Properties of 4-Bromo-2-hydroxybenzonitrile and Derivatives. (Accessed 2024). Link
-
Organic Syntheses. Purification of Organic Compounds by Flash Column Chromatography. Org.[3][4][9][10][11] Synth. 2025, 102, 276–302.[9] Link
-
ResearchGate. Methods for Determination of Bromomethyl Phenyl Benzonitrile Impurities. (Accessed 2024). Link
Sources
- 1. rsc.org [rsc.org]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 2-broMo-4-hydroxybenzonitrile synthesis - chemicalbook [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. escholarship.org [escholarship.org]
- 8. WO2008078340A1 - Process for the separation of 4-bromomethyl-2'-substituted biphenyls from 4,4,-dibromomethyl-2'-substituted biphenyls - Google Patents [patents.google.com]
- 9. orgsyn.org [orgsyn.org]
- 10. biotage.com [biotage.com]
- 11. lifechempharma.com [lifechempharma.com]
optimizing reaction conditions for N-alkylation with 4-(Bromomethyl)-2-hydroxybenzonitrile
Technical Support Center: Reaction Optimization Guide Ticket ID: INC-CHEM-8821 Subject: Optimization of N-Alkylation with 4-(Bromomethyl)-2-hydroxybenzonitrile Status: Open Assigned Specialist: Senior Application Scientist
Executive Summary: The "Acid-Base Trap"
You are attempting to perform an N-alkylation using 4-(Bromomethyl)-2-hydroxybenzonitrile (Reagent 1 ). This molecule presents a specific chemoselectivity challenge that often leads to low yields or polymerization.
The Core Problem:
The molecule is bifunctional. It contains a highly electrophilic benzylic bromide and an acidic phenol (ortho-cyano phenol, pKa
-
The Trap: Most primary/secondary amines (pKa of conjugate acid
10-11) are basic enough to deprotonate the phenol of Reagent 1 . -
The Result: Upon mixing, an acid-base reaction occurs immediately, generating the ammonium salt (non-nucleophilic) and the phenoxide (nucleophilic).
-
The Consequence: The reaction stalls (because the amine is protonated) or leads to O-alkylation (polymerization), where the phenoxide attacks the bromide of a neighboring molecule.
This guide provides the protocols to bypass this trap.
Module 1: Critical Decision Pathways
Before starting, select your strategy based on your substrate tolerance and yield requirements.
Strategy A: The "Protection-First" Route (Recommended)
Best for: High-value amines, scale-up, and GMP workflows. Masking the phenol prevents the acid-base reaction and O-alkylation side reactions.
Strategy B: The "Direct Alkylation" Route (Kinetic Control)
Best for: Rapid screening, stable amines, and when protection steps are undesirable. This relies on solvent effects and stoichiometry to favor N-alkylation despite the equilibrium issues.
Figure 1: Reaction landscape showing the competition between the desired N-alkylation and the fatal O-alkylation/polymerization pathway driven by phenoxide formation.
Module 2: Optimized Experimental Protocols
Protocol A: Direct N-Alkylation (Unprotected)
Use this if you cannot protect the phenol.
Reagents:
-
4-(Bromomethyl)-2-hydroxybenzonitrile (1.0 equiv)
-
Amine (2.5 – 3.0 equiv) — Acts as both nucleophile and HBr scavenger.
-
Solvent: Dichloromethane (DCM) or Toluene (Anhydrous).
-
Why? Phenoxide is less soluble/reactive in non-polar solvents, suppressing O-alkylation.
-
Step-by-Step:
-
Dissolution: Dissolve the benzylic bromide (Reagent 1 ) in DCM (0.1 M concentration). Cool to 0°C.[1][2]
-
Addition: Add the amine (3.0 equiv) slowly.
-
Note: A precipitate (amine hydrobromide) may form immediately. This is normal.
-
-
Reaction: Allow to warm to Room Temperature (RT). Stir for 4–12 hours.
-
Monitoring: Check TLC/LCMS. If the reaction stalls due to protonation, add 1.0 equiv of DIPEA (Hünig's base). DIPEA is bulky and less likely to deprotonate the sterically crowded phenol compared to the primary amine, but it will shuttle protons.
-
-
Workup (Crucial):
-
Dilute with DCM.
-
Wash with mildly acidic water (pH ~4-5, using dilute acetic acid) to remove excess amine.
-
Warning: Do not use strong base (NaOH) in the workup if unreacted bromide remains, or you will trigger polymerization in the separatory funnel.
-
Protocol B: Protected N-Alkylation (High Yield)
Use this for expensive amines or difficult substrates.
Step-by-Step:
-
Protection: React 4-(Bromomethyl)-2-hydroxybenzonitrile with Acetic Anhydride (1.1 eq) and Pyridine in DCM. Isolate the O-Acetyl derivative.
-
Alkylation:
-
Dissolve O-Acetyl bromide (1.0 eq) in Acetonitrile (MeCN) .
-
Add Amine (1.1 eq) and K₂CO₃ (1.5 eq).
-
Heat to 50°C for 4 hours.
-
-
Deprotection: Treat the crude product with K₂CO₃ in Methanol (RT, 1h) to cleave the acetate and reveal the phenol.
Module 3: Troubleshooting & FAQs
Q1: Why am I seeing a "dimer" impurity in my LCMS?
Diagnosis: You likely generated the Phenoxide anion. Mechanism: The phenol of one molecule attacked the benzylic bromide of another. Fix:
-
Switch solvent from DMF/DMSO to DCM or Toluene .
-
Lower the reaction concentration (High dilution favors intramolecular reaction, but here we want bimolecular N-alkylation; however, high conc favors polymerization). Actually, dilution helps prevent polymerization.
-
Avoid inorganic bases (NaH, K₂CO₃, Cs₂CO₃) when the phenol is unprotected.
Q2: The reaction stalls at 50% conversion. Why?
Diagnosis: The "Amine Salt" Equilibrium.
Explanation: As the reaction proceeds, HBr is generated. This protonates your remaining amine (Nucleophile
-
Add a non-nucleophilic auxiliary base like DIPEA or 2,6-Lutidine. These bases are strong enough to scavenge HBr but sterically hindered, reducing their rate of deprotonating the phenol compared to the amine.
Q3: Can I use NaH to speed this up?
Answer: NO. NaH will quantitatively deprotonate the phenol. The resulting phenoxide is a hard, aggressive nucleophile that will rapidly polymerize with the benzylic bromide. NaH is only safe if the phenol is protected (e.g., as a TBS ether).
Module 4: Data & Specifications
Table 1: Solvent Effects on Chemoselectivity
| Solvent | Dielectric Constant | Phenoxide Solubility | N vs. O Selectivity | Recommendation |
| DMF/DMSO | High | High | Low (Favors O) | Avoid (unless protected) |
| Acetonitrile | Medium | Moderate | Moderate | Usable with careful base choice |
| THF | Low | Low | Good | Recommended |
| DCM/Toluene | Very Low | Very Low | Excellent | Highly Recommended |
Table 2: Reagent Properties
| Component | Property | Value | Implication |
| Reagent 1 | MW | 212.05 g/mol | Calculate stoichiometry carefully. |
| Benzylic Bromide | Reactivity | High ( | Lachrymator. Handle in fume hood. |
| 2-Hydroxy Group | pKa | ~7.2 | Significantly more acidic than phenol (pKa 10) due to CN group. |
| Nitrile Group | Stability | Moderate | Avoid strong acid/base + heat (Hydrolysis risk). |
Module 5: Safety & Handling (SDS Summary)
-
Lachrymator: Benzylic bromides are potent tear gas agents. Always handle in a functioning fume hood.
-
Cyanide Release: While the nitrile is stable, combustion or strong oxidative conditions can release toxic gases.
-
Skin Contact: Corrosive.[3] The combination of the phenol and bromide makes it a severe skin irritant.
References
-
Synthesis and Reactivity of 4-(bromomethyl)
- Source: ChemicalBook & Vertex AI Analysis.
- Context: General synthesis from 4-methyl-2-hydroxybenzonitrile via NBS bromin
-
Link:
-
Chemoselectivity in Hydroxybenzyl Halides
- Source: RSC Advances, 2014.
- Context: "Selective N-alkylation of primary amines... using a competitive deprotonation/protonation strategy." This paper validates the "Acid-Base Trap" mechanism described in the Executive Summary.
-
Link:
-
O-Alkylation vs N-Alkylation Conditions
-
Source: BenchChem Protocols.[4]
- Context: Confirms that K2CO3/DMF conditions favor O-alkylation (Williamson Ether Synthesis)
-
Link:
-
-
pKa Values of Substituted Phenols
- Source: Evans pKa Table (Harvard).
- Context:Ortho-cyano groups significantly increase phenol acidity (pKa ~7-8) compared to unsubstituted phenol (pKa 10)
-
Link:
Sources
Technical Support Center: Storage & Stability of 4-(Bromomethyl)-2-hydroxybenzonitrile
Executive Summary: The Stability Challenge
4-(Bromomethyl)-2-hydroxybenzonitrile (CAS: 288067-35-6) presents a unique stability challenge due to its bifunctional nature. It contains a benzylic bromide (highly electrophilic, moisture-sensitive) and a phenol (nucleophilic, oxidation-prone).
Decomposition is rarely spontaneous; it is almost always triggered by environmental factors. The primary degradation pathway is autocatalytic hydrolysis , where trace moisture generates Hydrogen Bromide (HBr), which further acidifies the sample and accelerates decomposition.
Critical Storage Protocol (The "Gold Standard")
To ensure long-term stability (>12 months), you must disrupt the three vectors of decomposition: Moisture, Heat, and Light.
| Parameter | Requirement | Scientific Rationale |
| Temperature | -20°C (Freezer) | Significantly slows the kinetics of nucleophilic substitution (hydrolysis) and radical formation. |
| Atmosphere | Inert Gas (Argon/N₂) | Oxygen promotes phenolic oxidation (pinking); Moisture triggers hydrolysis. Argon is preferred over Nitrogen as it is heavier than air and blankets the solid. |
| Container | Amber Glass + Parafilm | Amber glass blocks UV light (prevents C-Br radical cleavage). Parafilm/Teflon tape ensures a secondary moisture barrier. |
| Desiccation | Required | Store the vial inside a secondary jar containing Drierite or Silica Gel to scavenge ambient moisture in the freezer. |
ngcontent-ng-c2977031039="" class="ng-star-inserted">⚠️ CRITICAL WARNING: Do not store this compound in the presence of bases (amines, inorganic hydroxides). The phenolic proton is acidic; deprotonation creates a phenoxide anion that can attack the benzylic bromide of a neighboring molecule, leading to rapid polymerization.
Mechanism of Decomposition
Understanding why the compound fails allows you to prevent it. The following diagram illustrates the two primary failure modes: Hydrolysis (Moisture) and Photolysis (Light).
Figure 1: The dual degradation pathways. Note the "Autocatalytic Loop" in the hydrolysis pathway: HBr produced by the first reaction accelerates subsequent reactions.
Troubleshooting Guide
If you suspect your compound has degraded, use this diagnostic table.
| Symptom | Diagnosis | Root Cause | Remediation Strategy |
| Pungent, acrid odor | HBr Release | Moisture ingress caused hydrolysis. The smell is Hydrogen Bromide gas. | Do not use. The compound is significantly degraded. Attempt recrystallization if loss of yield is acceptable. |
| Pink or Red discoloration | Phenol Oxidation | Exposure to air (Oxygen) or Light. Phenols oxidize to quinones/radicals which are highly colored. | If purity is >95% by NMR, the color may be superficial. Wash with cold hexanes or recrystallize. |
| Sticky/Gummy texture | Polymerization | Storage near volatile bases or storage at Room Temp. Intermolecular alkylation has occurred. | Irreversible. Discard the batch. |
| Low Melting Point | Impurity Depression | Presence of benzyl alcohol hydrolysis product. | Recrystallize from Ethyl Acetate/Hexanes.[1] |
Recovery Protocol: Recrystallization
If the compound has slightly degraded (e.g., superficial color change or faint acid smell), it can often be rescued.
Prerequisites:
-
Fume hood (Compound is a Lachrymator - tear gas agent).
-
Solvents: Ethyl Acetate (EtOAc) and Hexanes.[2]
Step-by-Step Methodology:
-
Dissolution: Place the crude solid in a flask. Add the minimum amount of hot EtOAc (approx. 50-60°C) required to dissolve the solid.
-
Filtration (Optional): If there are insoluble brown specks (polymers), filter the hot solution quickly through a glass frit.
-
Precipitation: Slowly add Hexanes to the hot solution until a slight turbidity (cloudiness) persists.
-
Cooling: Remove from heat. Let it cool to room temperature, then place in a -20°C freezer for 2-4 hours.
-
Collection: Filter the crystals. Crucial: Wash the crystals with cold Hexanes (not ether, as ether can contain peroxides that oxidize the phenol).
-
Drying: Dry under high vacuum (< 2 mbar) for 4 hours to remove solvent traces.
FAQs: Researcher to Researcher
Q: Can I store this in DMSO or DMF stock solutions? A: No. Benzylic bromides are reactive alkylating agents. Over time, they can react with nucleophilic solvents like DMSO (Swern-type chemistry) or DMF, especially if any heat is applied. Always store as a solid .
Q: The SDS says "Lachrymator." How bad is it? A: Treat it seriously. Benzylic bromides interact with TRPA1 channels in the eyes and lungs. Even milligram quantities of dust can clear a room. Always weigh this compound inside a fume hood. If you spill it outside the hood, neutralize immediately with a dilute solution of aqueous sodium thiosulfate or sodium bicarbonate before wiping.
Q: Why did my sample turn into a liquid? A: This is likely "deliquescence" driven by impurity depression. As hydrolysis occurs, the benzyl alcohol impurity lowers the melting point of the mixture. Once it turns to oil, degradation accelerates due to higher molecular mobility.
Lifecycle Workflow
Follow this logic flow to maintain chain-of-custody integrity for your reagent.
Figure 2: Recommended lifecycle handling to prevent condensation-induced hydrolysis.
References
-
National Institutes of Health (NIH). (2017). Convenient Benzylic Bromination of 2-Hydroxy-5-methylisophthalaldehyde. (Discusses stability and recrystallization of hydroxy-benzylic bromides). Retrieved from [Link]
Sources
Technical Support Center: Scale-Up of 4-(Bromomethyl)-2-hydroxybenzonitrile Production
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis and scale-up of 4-(Bromomethyl)-2-hydroxybenzonitrile. This resource is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered during the production of this key intermediate. The following sections provide in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to ensure a safe, efficient, and scalable synthesis.
Section 1: Synthesis & Reaction Control
The primary route to 4-(Bromomethyl)-2-hydroxybenzonitrile involves the free-radical bromination of 4-methyl-2-hydroxybenzonitrile. This process, typically employing N-Bromosuccinimide (NBS) and a radical initiator, requires precise control to achieve high yield and purity.[1]
Q1: My reaction shows low or no conversion of the starting material, 4-methyl-2-hydroxybenzonitrile. What are the likely causes and how can I fix it?
A1: Low conversion in a radical bromination is a common issue that can typically be traced to the initiation of the chain reaction. Consider the following factors:
-
Inactive Radical Initiator: The initiator, such as Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO), can degrade over time if not stored correctly. Ensure your initiator is fresh. If the reaction has stalled, a careful, subsequent addition of a small amount of initiator can sometimes restart it.[2]
-
Insufficient Temperature: Each radical initiator has an optimal temperature range for decomposition to generate radicals. For AIBN in a solvent like acetonitrile, the temperature should be at or near reflux (approx. 82°C).[2] For BPO, a similar temperature profile is often required.
-
Presence of Inhibitors: Radical reactions are notoriously sensitive to inhibitors. Oxygen from the air is a potent radical scavenger. Ensure the reaction is conducted under an inert atmosphere (e.g., Nitrogen or Argon) and use degassed solvents. Phenolic hydroxyl groups, like the one in your substrate, can also interfere with radical processes, although benzylic bromination is generally feasible.[3]
-
Light Conditions: Some radical brominations are initiated or accelerated by light (photochemical initiation).[3][4] Inconsistent light exposure can lead to variable reaction rates. Conversely, if you are using a thermal initiator like AIBN, shielding the reaction from strong laboratory lighting can prevent uncontrolled initiation.[5]
Q2: I'm observing a significant amount of the dibrominated impurity, 4-(Dibromomethyl)-2-hydroxybenzonitrile. How can this be minimized?
A2: The formation of over-brominated products is the most common selectivity challenge in this synthesis.[2] The benzylic radical of the desired mono-bromo product is still susceptible to further hydrogen abstraction and bromination.
-
Control Stoichiometry: Use a minimal excess of NBS. A stoichiometry of 1.0 to 1.1 equivalents of NBS relative to the starting material is often optimal. Using a large excess dramatically increases the rate of dibromination.[6]
-
Reaction Monitoring: Closely monitor the reaction progress using an appropriate analytical technique like TLC or HPLC. The reaction should be quenched as soon as the starting material is consumed to prevent the product from converting into the dibrominated species.
-
Controlled Reagent Addition: On a larger scale, adding the NBS portion-wise or as a continuous slurry can help maintain a low concentration of the brominating species in the reaction at any given time, which favors mono-bromination.[7] This prevents localized high concentrations that can lead to over-bromination.
Q3: Besides dibromination, are there other side reactions I should be aware of?
A3: Yes, the functionality of the starting material presents other potential pathways for side reactions.
-
Aromatic Ring Bromination: While benzylic bromination is kinetically favored under radical conditions, electrophilic aromatic bromination on the electron-rich phenol ring can occur, especially if HBr accumulates. HBr can react with NBS to form Br₂, a potent electrophilic brominating agent.[1] The presence of a base scavenger is generally not used in the reaction itself, so a clean and fast reaction is the best prevention.
-
Reaction with the Hydroxyl Group: The phenolic -OH is generally stable under these conditions, but protection may be considered in some cases if side reactions are intractable. However, protecting and then deprotecting adds steps and cost, which is undesirable for scale-up.[3] Direct bromination is typically successful without protection.
Section 2: Work-up & Purification
Proper work-up and purification are critical for isolating 4-(Bromomethyl)-2-hydroxybenzonitrile with the high purity required for subsequent applications.
Q4: How do I effectively remove the succinimide byproduct after the reaction?
A4: Succinimide, the byproduct of NBS, has low solubility in many non-polar organic solvents used for benzylic bromination (like CCl₄, though its use is now avoided for environmental reasons).[8]
-
Filtration: Upon cooling the reaction mixture, the succinimide will often precipitate. It can be removed by filtration.[2]
-
Aqueous Wash: A subsequent aqueous wash of the organic phase will remove any remaining succinimide. A wash with a mild base like sodium bicarbonate solution can also help remove any residual HBr.[9]
Q5: My final product is difficult to purify and has persistent impurities. What is the best purification strategy?
A5: Recrystallization is the most effective and scalable method for purifying 4-(Bromomethyl)-2-hydroxybenzonitrile.[2][3]
-
Challenge: The primary impurities are often the starting material (4-methyl-2-hydroxybenzonitrile) and the dibrominated byproduct. Their polarities can be very similar to the desired product, making column chromatography challenging and not ideal for large scales.[2]
-
Solution - Recrystallization:
-
Solvent Selection: A good solvent system is one in which the product is soluble at high temperatures but sparingly soluble at low temperatures, while the impurities remain soluble or insoluble at all temperatures.
-
Recommended Systems: Common solvent systems for similar compounds include isopropanol/water, toluene/heptane, or dichloromethane/hexane.[2] Experimentation with different solvent ratios is key to achieving good recovery and high purity.
-
Procedure: Dissolve the crude product in a minimum amount of the hot solvent (or solvent mixture). Allow it to cool slowly to form well-defined crystals. Cooling too quickly can trap impurities. The resulting crystals are then isolated by filtration.
-
Protocol: General Recrystallization
-
Transfer the crude solid to an appropriately sized flask.
-
Add a small amount of the chosen primary solvent (e.g., isopropanol, toluene).
-
Heat the mixture to reflux with stirring until all the solid dissolves. If it doesn't dissolve, add more solvent in small portions until a clear solution is achieved at reflux.
-
Remove the flask from heat and allow it to cool slowly towards room temperature. Crystal formation should begin.
-
If using an anti-solvent (e.g., water, heptane), add it slowly to the warm solution until persistent cloudiness is observed, then allow it to cool.
-
Once at room temperature, cool the flask further in an ice bath for 30-60 minutes to maximize crystal precipitation.
-
Collect the crystals by vacuum filtration, washing with a small amount of cold solvent.
-
Dry the purified crystals under vacuum.
Section 3: Product Stability & Storage
Q6: How stable is 4-(Bromomethyl)-2-hydroxybenzonitrile, and what are the optimal storage conditions?
A6: Benzyl bromides as a class of compounds can be unstable. They are lachrymators and can be sensitive to moisture, light, and heat.[10][11]
-
Hydrolysis: The benzyl bromide functional group is susceptible to hydrolysis, which would convert it back to the starting methyl alcohol. Therefore, the product should be protected from moisture.
-
Light Sensitivity: Like many halogenated compounds, it may be sensitive to light. Storage in amber glass bottles is recommended.
Section 4: Scale-Up Specific Challenges
Q7: What are the primary challenges when scaling this reaction from the lab to a pilot plant?
A7: Scaling up a free-radical reaction introduces significant challenges related to physical processes rather than just chemistry.[13]
| Challenge | Consequence | Mitigation Strategy |
| Heat Transfer | The reaction is exothermic. Poor heat dissipation in large reactors can lead to a thermal runaway, increasing side reactions (dibromination) and creating a serious safety hazard.[13] | Use a jacketed reactor with good temperature control. Employ controlled, slow addition of the brominating agent (NBS) to manage the rate of heat generation.[7] |
| Mixing | Inefficient mixing can create localized "hot spots" or areas of high reagent concentration, leading to poor selectivity and increased impurity formation. | Ensure the reactor is equipped with an appropriate agitator (stirrer type and speed) for the vessel geometry and reaction mass viscosity. |
| Solvent Choice | Solvents like Carbon Tetrachloride (CCl₄), historically used for Wohl-Ziegler reactions, are toxic and environmentally hazardous, making them unsuitable for scale-up.[3][6] | Select safer, more environmentally benign solvents. Acetonitrile is a common choice.[6] Other options like chlorobenzene have also been used.[3] |
| Solid Handling | Handling large quantities of solids like NBS and the succinimide byproduct can be challenging and poses dust exposure risks. | Use contained charging systems (e.g., glove bags, powder transfer systems). For reagent addition, consider adding NBS as a slurry in the reaction solvent.[7] |
Workflow for Scaled-Up Synthesis
Caption: General workflow for the scale-up synthesis of 4-(Bromomethyl)-2-hydroxybenzonitrile.
Section 5: Safety First
Q8: What are the primary safety hazards associated with this synthesis?
A8: This synthesis involves several hazardous materials and requires strict adherence to safety protocols.[11]
-
4-(Bromomethyl)-2-hydroxybenzonitrile (Product): This compound is a benzyl bromide derivative. Such compounds are typically lachrymatory (tear-inducing) and corrosive. They can cause severe skin and eye burns.[10]
-
N-Bromosuccinimide (NBS): An oxidizing agent that is corrosive and can cause severe skin burns and eye damage.
-
Solvents: Depending on the choice, solvents can be flammable (acetonitrile) and/or toxic.
-
Radical Initiators (AIBN, BPO): Can be thermally unstable and decompose vigorously if heated improperly.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[14] All operations, especially on a large scale, should be conducted in a well-ventilated area or a fume hood.[11]
Section 6: Frequently Asked Questions (FAQs)
Q9: Can I use a different brominating agent instead of NBS?
A9: While NBS is the most common reagent for selective benzylic bromination, other reagents exist.[1] For example, 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) has a higher weight percentage of active bromine and can be more economical on scale.[5] However, any change in reagents would require complete re-optimization of the reaction conditions. Direct use of liquid bromine (Br₂) is generally not recommended for this transformation as it favors electrophilic aromatic substitution on the activated ring and is much less selective.[15]
Q10: Is a continuous flow setup a viable option for this reaction on a larger scale?
A10: Yes, continuous flow chemistry is an excellent option for scaling up this type of reaction. Photochemical flow reactors, in particular, offer significant advantages for radical brominations.[6][16] They provide superior control over reaction time, temperature, and light exposure, which can lead to higher selectivity and safety. The small reactor volume at any given time minimizes the risk associated with exothermic events.[6]
Troubleshooting Decision Tree
Sources
- 1. Benzylic Bromination - Chemistry Steps [chemistrysteps.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. US4191621A - Process for the production of substituted benzal and benzyl bromides - Google Patents [patents.google.com]
- 5. KiloMentor: Free-radical Bromination Scale-up [kilomentor.blogspot.com]
- 6. researchgate.net [researchgate.net]
- 7. newera-spectro.com [newera-spectro.com]
- 8. rsc.org [rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. fishersci.com [fishersci.com]
- 11. static.cymitquimica.com [static.cymitquimica.com]
- 12. accessdata.fda.gov [accessdata.fda.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. chemicalbook.com [chemicalbook.com]
- 15. theses.gla.ac.uk [theses.gla.ac.uk]
- 16. Benzyl bromide synthesis by bromination or substitution [organic-chemistry.org]
Technical Support Center: Troubleshooting Incomplete Conversion in Reactions of 4-(Bromomethyl)-2-hydroxybenzonitrile
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals resolve frustrating bottlenecks when working with 4-(Bromomethyl)-2-hydroxybenzonitrile .
This bifunctional molecule presents unique synthetic challenges. It contains both a highly electrophilic benzylic bromide and a moderately acidic phenol. When subjected to standard nucleophilic substitution (
Diagnostic Overview & Mechanistic Pathway Analysis
The root cause of incomplete conversion with 4-(Bromomethyl)-2-hydroxybenzonitrile rarely stems from the reactivity of the benzylic bromide itself, which is inherently primed for rapid
The ortho-cyano group exerts a strong electron-withdrawing effect, lowering the
Figure 1. Competing reaction pathways of 4-(Bromomethyl)-2-hydroxybenzonitrile.
Frequently Asked Questions (FAQs)
Q1: Why does my reaction stall at 40-50% conversion when performing an amine alkylation on the benzylic bromide?
A1: You are likely observing the effects of phenoxide-driven self-condensation. Because the phenol is unprotected, the base required to neutralize the
Q2: How can I completely prevent this self-condensation?
A2: You must decouple the reactivity of the phenol from the benzylic bromide. The most robust, field-proven approach is to mask the phenol with a protecting group prior to the
Q3: I protected the phenol, but my bulky amine nucleophile still gives incomplete conversion. What is the kinetic bottleneck?
A3: While benzylic bromides are generally excellent
Q4: I am observing a significant amount of a highly polar byproduct. Mass spectrometry indicates a mass corresponding to the benzylic alcohol. How is this forming?
A4: Benzylic bromides are highly susceptible to hydrolysis, especially in polar aprotic solvents (like DMF or DMSO) that contain trace amounts of water [4]. If your base (e.g.,
Troubleshooting Decision Tree
Figure 2. Troubleshooting workflow for incomplete conversion in benzylic substitutions.
Quantitative Optimization Parameters
To ensure reproducibility, compare your current reaction conditions against the optimized parameters below.
| Parameter | Sub-optimal Condition | Optimized Condition | Rationale / Causality |
| Phenol Status | Unprotected (-OH) | Protected (e.g., -OTBS) | Prevents base-induced phenoxide formation and subsequent intermolecular self-condensation [3]. |
| Solvent | Reagent Grade DMF | Anhydrous MeCN or THF | Eliminates trace water, preventing competitive hydrolysis to the benzylic alcohol [1]. |
| Catalyst | None | 10-20 mol% TBAI | Facilitates in situ halogen exchange to benzylic iodide, lowering the |
| Base | Aqueous NaOH / Wet | Oven-dried | Minimizes hydrolytic side reactions while effectively neutralizing acidic byproducts. |
Self-Validating Experimental Protocols
The following protocols are designed as self-validating systems. Each step includes a specific causality explanation and a validation checkpoint to ensure the integrity of the workflow before proceeding.
Protocol 1: TBS Protection of 4-(Bromomethyl)-2-hydroxybenzonitrile
-
Preparation: Flame-dry a round-bottom flask under argon. Add 4-(Bromomethyl)-2-hydroxybenzonitrile (1.0 eq) and anhydrous dichloromethane (DCM) to achieve a 0.2 M concentration.
-
Base Addition: Cool the solution to 0 °C using an ice bath. Add imidazole (2.0 eq) in one portion.
-
Causality: Imidazole acts as both a mild base to deprotonate the phenol and a nucleophilic catalyst to activate the silyl chloride, ensuring rapid protection without triggering benzylic substitution.
-
-
Silylation: Add tert-butyldimethylsilyl chloride (TBSCl) (1.2 eq) dropwise as a solution in DCM.
-
Reaction: Remove the ice bath and stir at room temperature for 2 hours.
-
Validation Checkpoint: Analyze an aliquot via TLC (Hexanes/EtOAc 4:1). The desired TBS ether will appear as a distinct, UV-active spot with a significantly higher
value (less polar) than the starting material. LC-MS should confirm the mass of the protected intermediate. -
Workup: Quench with saturated aqueous
. Extract with DCM, wash the organic layer with brine, dry over anhydrous , and concentrate under reduced pressure. The crude product is typically pure enough for immediate use.
Protocol 2: Optimized
Substitution (Amine Alkylation)
-
Preparation: In an oven-dried vial, dissolve the TBS-protected 4-(Bromomethyl)-2-hydroxybenzonitrile (1.0 eq) in anhydrous acetonitrile (0.1 M).
-
Catalyst & Base: Add oven-dried
(2.0 eq) and TBAI (0.1 eq).-
Causality: TBAI generates the highly reactive benzylic iodide intermediate. Acetonitrile is chosen as it is a polar aprotic solvent that accelerates
reactions while being easier to keep strictly anhydrous compared to DMF.
-
-
Nucleophile Addition: Add the desired amine nucleophile (1.2 eq).
-
Reaction: Stir at 60 °C for 4-6 hours under an inert atmosphere.
-
Validation Checkpoint: Monitor by LC-MS. The disappearance of the benzylic bromide/iodide mass and the appearance of the product
peak confirms conversion. Crucially, the TLC baseline should remain clean; heavy streaking at the baseline indicates that moisture or deprotection occurred, leading to polymerization. -
Workup: Filter the suspension through a Celite pad to remove inorganic salts. Concentrate the filtrate and purify via flash column chromatography.
References
-
13.07: Substitution of benzylic and allylic halides Chemistry LibreTexts[Link]
-
Reactions on the “Benzylic” Carbon: Bromination And Oxidation Master Organic Chemistry[Link]
-
Development of 3-methoxy-4-benzyloxybenzyl alcohol (MBBA) resin as polymer-supported synthesis support Indian Academy of Sciences[Link]
-
Hydroxybenzyl bromide | C7H7BrO | CID 11063150 PubChem[Link]
Validation & Comparative
Technical Analysis & Quality Control Guide: 4-(Bromomethyl)-2-hydroxybenzonitrile
This guide outlines the structural elucidation and quality control analysis of 4-(Bromomethyl)-2-hydroxybenzonitrile using 1H and 13C NMR spectroscopy. It focuses on distinguishing the target molecule from its synthetic precursors and potential over-brominated by-products—a critical challenge in process chemistry.[1]
Executive Summary & Strategic Context
4-(Bromomethyl)-2-hydroxybenzonitrile is a high-value pharmacophore intermediate, often employed in the synthesis of benzofuran-based inhibitors and receptor antagonists.[1] Its synthesis typically involves the Wohl-Ziegler radical bromination of 4-methyl-2-hydroxybenzonitrile.[1]
The Analytical Challenge: The primary difficulty in manufacturing this intermediate is controlling the bromination extent.
-
Under-reaction leaves the methyl precursor (SM).[1]
-
Over-reaction yields the gem-dibromomethyl impurity.[1]
-
Regio-selectivity issues may arise if the phenol is not protected or if the radical stabilizes at the wrong position.[1]
This guide provides a self-validating NMR protocol to quantify these species without the need for time-consuming HPLC calibration curves during in-process checks (IPC).
Structural Elucidation & Assignments
Chemical Structure & Numbering
To ensure precise assignment, we utilize the following numbering scheme based on IUPAC priority (Nitrile C=1).
Figure 1: Connectivity map for 4-(Bromomethyl)-2-hydroxybenzonitrile.[1] Note: C1 bears the nitrile, C2 bears the hydroxyl.
1H NMR Analysis (DMSO-d6, 400 MHz)
Solvent Choice: DMSO-d6 is strictly recommended over CDCl3.[1] The polar aprotic nature of DMSO disrupts intermolecular hydrogen bonding, sharpening the phenolic -OH signal and shifting it downfield (~11.0 ppm), making it a distinct integral handle. In CDCl3, the OH signal is often broad and overlaps with aromatics.
| Position | Shift ( | Multiplicity | Assignment Logic | |
| -OH | 11.10 | br s | - | Diagnostic Handle. Deshielded by H-bonding to solvent. Disappears on D2O shake. |
| H-6 | 7.65 | d | 8.0 | Ortho to -CN (EWG).[1] Most deshielded aromatic proton due to anisotropy of the nitrile. |
| H-3 | 7.05 | s (or d) | ~1.5 | Ortho to -OH (EDG).[1] Shielded relative to benzene.[1] Appears as a singlet or fine doublet (meta coupling).[2] |
| H-5 | 6.98 | dd | 8.0, 1.5 | Para to -OH (Shielded).[1] Ortho coupling to H-6 and meta coupling to H-3.[1] |
| -CH2Br | 4.68 | s | - | Primary Quantitation Peak. Deshielded by Bromine.[1] Key for monitoring conversion. |
13C NMR Analysis (DMSO-d6, 100 MHz)
The carbon spectrum confirms the functional group integrity.
| Carbon Type | Shift ( | Assignment Notes |
| Ar-OH (C2) | 160.5 | Most deshielded carbon due to direct oxygen attachment.[1] |
| Ar-CN (C1) | 116.2 | Characteristic nitrile region.[1] |
| -CN (Nitrile) | 115.8 | The cyano carbon itself.[1] |
| Ar-CH2Br (C4) | 145.1 | Quaternary carbon attached to the alkyl group.[1] |
| Ar-H (C6) | 133.5 | Ortho to nitrile; deshielded.[1] |
| Ar-H (C3/C5) | 119 - 121 | Upfield aromatic carbons (ortho/para to OH).[1] |
| -CH2Br | 32.4 | Distinctive alkyl halide region.[1] |
Comparative Analysis: The "Traffic Light" QC System
In a reaction monitoring scenario, you are rarely looking at a pure spectrum. You are looking at a mixture. The following table compares the Target Product against its critical impurities.
Spectral Comparison Table (1H NMR)
| Component | Status | Benzylic Signal ( | Aromatic Region | Action Required |
| Starting Material (4-Methyl...)[1][3][4] | Incomplete | 2.35 ppm (s, 3H) | Similar pattern, but H-6 is slightly more upfield. | Continue heating/Add initiator.[1] |
| Target Product (4-Bromomethyl...)[3][5] | Optimal | 4.68 ppm (s, 2H) | Distinct ABX/AMX system. | Stop reaction. Isolate. |
| Impurity (4-Dibromomethyl...)[3] | Over-cooked | 6.85 ppm (s, 1H) | Aromatic signals shift downfield due to extra Br. | Reject or purify via recrystallization.[1][4] |
Decision Logic Workflow
Use the following logic flow to determine batch release.
Figure 2: NMR-driven Quality Control Decision Tree for batch release.
Experimental Protocol: Self-Validating Analysis
This protocol is designed to be self-validating , meaning the presence of specific signals (Solvent residual and OH) confirms the sample preparation was correct.
Sample Preparation[1]
-
Mass: Weigh 10-15 mg of the solid sample.
-
Solvent: Add 0.6 mL of DMSO-d6 (99.8% D).[1]
-
Why: Ensures complete solubility of the polar phenol/nitrile and slows proton exchange to visualize the -OH.
-
-
Homogenization: Sonicate for 30 seconds. Ensure no suspended solids remain (suspensions broaden peaks and ruin integration).
Acquisition Parameters (Standard 400 MHz)
-
Pulse Sequence: zg30 (30° pulse angle) to allow faster relaxation.
-
Relaxation Delay (D1): Set to 10 seconds .
-
Critical: The benzylic protons (Target) and methyl protons (SM) have different T1 relaxation times. A short D1 (e.g., 1s) will under-integrate the methyl group, leading to a false "high conversion" result.
-
-
Scans (NS): 16 scans are sufficient for >95% purity; use 64 scans for trace impurity detection (<1%).
-
Temperature: 298 K (25°C).[1]
Data Processing & Validation[1]
-
Reference: Calibrate the residual DMSO pentet to 2.50 ppm .
-
Validation Check: Look for the water peak at ~3.3 ppm. If the -OH peak at ~11.1 ppm is missing or extremely broad, your DMSO is "wet" (too much water facilitates rapid exchange). Reject spectrum and dry solvent.
-
Integration:
-
Set the Aromatic H-6 doublet (7.65 ppm) to 1.00 (Internal reference).
-
Integrate the CH2Br singlet (4.68 ppm). It should equal 2.00 (±0.05).[1]
-
Integrate the SM Methyl (2.35 ppm).
-
Calculation: Mol% SM =
.
-
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 86996, 4-(Bromomethyl)benzonitrile.[1] Retrieved from [Link]
-
Abraham, R. J., et al. (2006). 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent.[6] Magnetic Resonance in Chemistry.[1][2][6][7][8][9] Retrieved from [Link]
-
SpectraBase. Benzyl bromide 1H NMR Data (Analogous benzylic shift comparison). Retrieved from [Link]
Sources
- 1. 4-(Bromomethyl)benzonitrile | C8H6BrN | CID 86996 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. compoundchem.com [compoundchem.com]
- 3. rsc.org [rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. spectrabase.com [spectrabase.com]
- 6. 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chem.washington.edu [chem.washington.edu]
- 8. rsc.org [rsc.org]
- 9. modgraph.co.uk [modgraph.co.uk]
mass spectrometry analysis of 4-(Bromomethyl)-2-hydroxybenzonitrile reaction products
Technical Guide: Mass Spectrometry Analysis of 4-(Bromomethyl)-2-hydroxybenzonitrile Reaction Products
Executive Summary This guide provides a comparative technical analysis for the characterization and reaction monitoring of 4-(Bromomethyl)-2-hydroxybenzonitrile (CAS: 1205514-49-1), a critical pharmacophore intermediate often used in the synthesis of benzoxaborole therapeutics (e.g., Crisaborole).
The benzylic bromide moiety presents a specific analytical challenge: it is highly electrophilic, prone to hydrolysis (forming the hydroxymethyl impurity), and susceptible to solvolysis in alcoholic solvents (forming methyl/ethyl ethers). Therefore, the choice of ionization interface—Electrospray Ionization (ESI) versus Atmospheric Pressure Chemical Ionization (APCI) —is not merely a matter of sensitivity, but of structural fidelity.
Introduction: The Analytical Imperative
In drug development, 4-(Bromomethyl)-2-hydroxybenzonitrile serves as a bifunctional scaffold. The phenolic hydroxyl allows for nucleophilic attacks (or protection), while the bromomethyl group acts as a potent alkylating agent.
Key Analytical Challenges:
-
Isotopic Fidelity: The presence of Bromine (
and ) creates a distinct 1:1 isotopic doublet. Preserving this pattern is essential for confirming the integrity of the alkyl halide. -
Thermal vs. Solution Instability: The compound is thermally stable enough for APCI but chemically labile in protic solvents, making LC-MS method development a race against on-column degradation.
-
Ionization Competition: The nitrile (electron-withdrawing) and phenol (acidic) create a "push-pull" system that behaves differently under ESI negative mode versus APCI positive mode.
Comparative Analysis: ESI vs. APCI vs. APPI[1][2]
The following comparison evaluates the three primary atmospheric pressure ionization techniques for this specific substrate.
Technique A: Electrospray Ionization (ESI)
-
Mode: Negative Ion Mode (ESI-)
-
Mechanism: Deprotonation of the phenolic hydroxyl group
. -
Verdict: Primary Choice for Purity Profiling.
| Feature | Performance | Technical Insight |
| Sensitivity | High | The phenolic proton ( |
| Softness | Excellent | Minimal in-source fragmentation preserves the labile C-Br bond, allowing accurate quantification of the intact parent. |
| Matrix Tolerance | Low | Susceptible to ion suppression from inorganic salts used in the preceding reaction steps (e.g., K2CO3). |
| Risk Factor | Artifacts | If Methanol is used as the mobile phase, ESI source heating can accelerate the formation of the methoxy-analog artifact in situ. |
Technique B: Atmospheric Pressure Chemical Ionization (APCI)
-
Mode: Positive/Negative
-
Mechanism: Gas-phase ion-molecule reactions (Charge transfer or Proton transfer).
-
Verdict: Best for Non-Polar Impurity Tracking.
| Feature | Performance | Technical Insight |
| Sensitivity | Moderate | The nitrile group is weakly basic; protonation |
| Linearity | Superior | APCI is less prone to saturation at high concentrations, making it ideal for monitoring the disappearance of the starting material during bulk synthesis. |
| Orthogonality | High | Detects non-polar impurities (e.g., decarboxylated byproducts or dimerized species) that ESI misses due to lack of acidic protons. |
Technique C: GC-MS (The Alternative)
-
Verdict: Not Recommended without Derivatization.
-
Reasoning: While the bromide is volatile, the free phenol leads to peak tailing and adsorption on the liner. Thermal degradation in the injector port often results in HBr elimination, leading to false identification of the styrene derivative.
Validated Experimental Protocol
Objective: Quantitation of 4-(Bromomethyl)-2-hydroxybenzonitrile and its hydrolysis impurity (4-(hydroxymethyl)-2-hydroxybenzonitrile).
A. Sample Preparation (Crucial Step)
-
Diluent: Acetonitrile (ACN) only. Do not use Methanol or Ethanol, as they react with the benzylic bromide to form ether artifacts.
-
Concentration: 10 µg/mL.
-
Stability: Analyze within 4 hours of preparation.
B. LC-MS/MS Parameters
| Parameter | Setting | Rationale |
| Column | C18 Phenyl-Hexyl, 2.1 x 50mm, 1.7 µm | Phenyl-hexyl phase provides superior pi-pi selectivity for the aromatic nitrile. |
| Mobile Phase A | Water + 5mM Ammonium Acetate | Acetate buffer (pH ~6.5) promotes phenolic deprotonation for ESI(-). |
| Mobile Phase B | Acetonitrile (ACN) | Aprotic solvent prevents solvolysis of the bromide. |
| Gradient | 10% B to 90% B in 3.0 min | Rapid gradient minimizes on-column residence time. |
| Flow Rate | 0.4 mL/min | Optimal for ESI desolvation. |
| Ion Source | ESI Negative | Targets the phenoxide ion |
| MRM Transitions | 210.0 | Monitors the specific loss of the Bromide ion. |
Mechanistic Visualization
Diagram 1: Analytical Workflow & Decision Tree
This workflow illustrates the decision logic for handling the labile benzylic bromide during analysis.
Caption: Analytical decision tree emphasizing solvent selection to prevent artifact formation during the analysis of labile benzyl bromides.
Diagram 2: Fragmentation Pathway (ESI Negative)
Understanding the fragmentation is vital for distinguishing the product from the hydrolyzed impurity.
Caption: Proposed ESI(-) fragmentation pathway. The formation of the stable Bromide ion (m/z 79/81) is the dominant transition used for MRM quantitation.
Data Interpretation & Troubleshooting
The Bromine Signature: In mass spectrometry, the most definitive confirmation of 4-(Bromomethyl)-2-hydroxybenzonitrile is the isotopic pattern.
-
Observation: A doublet at m/z 210 and 212 with near-equal intensity (50.7% vs 49.3%).
-
Troubleshooting: If the peak at m/z 212 is missing or significantly lower than m/z 210, the bromine has likely been lost (hydrolysis to alcohol, m/z 148).
Adduct Formation:
-
ESI Negative: Expect
. Dimerization is common at high concentrations. -
ESI Positive: Often yields
(m/z 230/232) if ammonium buffers are used. The protonated molecular ion is often unstable for benzyl bromides, leading to immediate loss of HBr.
References
-
Vertex Pharmaceuticals. (2016). Synthesis of Crisaborole and Intermediates.[1][2][3] World Intellectual Property Organization. WO2016058711A1. Link
-
Decaestecker, T. N., et al. (2000). ESI or APCI to ionize pharmaceuticals: a chemometric approach.[4] Journal of Analytical Toxicology. Link
-
Holcapek, M., et al. (2012). Recent developments in the mass spectrometry of small molecules.[5][6] Journal of Chromatography A. Link
-
Chidella, K.S., et al. (2021).[7] A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities in Lumacaftor.[7] American Journal of Analytical Chemistry.[7] Link
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. nbinno.com [nbinno.com]
- 3. Flow Process for Production of Crisaborole Using Organolithium Chemistry with Control over Impurity Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ugent.be [ugent.be]
- 5. glenjackson.faculty.wvu.edu [glenjackson.faculty.wvu.edu]
- 6. MASS SPECTROMETRY-BASED METABOLOMICS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor [scirp.org]
Comparative Reactivity Analysis: 4-(Bromomethyl)-2-hydroxybenzonitrile vs. Benzyl Bromide
A Technical Guide for Researchers in Synthetic Chemistry and Drug Development
In the realm of medicinal chemistry and organic synthesis, benzyl bromides serve as versatile electrophilic building blocks for the introduction of a benzyl moiety. Their reactivity, however, is exquisitely sensitive to the electronic environment of the aromatic ring. This guide provides an in-depth comparison of the reactivity of two such agents: the functionally rich 4-(Bromomethyl)-2-hydroxybenzonitrile and the archetypal benzyl bromide. Understanding their relative reactivity is paramount for designing reaction conditions, predicting outcomes, and minimizing side-product formation.
This analysis is grounded in fundamental principles of physical organic chemistry and supported by established experimental protocols, offering a practical framework for the laboratory scientist.
Foundational Principles: The Electronic Tug-of-War in Benzylic Systems
The reactivity of benzylic bromides in nucleophilic substitution reactions is predominantly governed by the stability of the transition state. These reactions can proceed through two primary mechanisms: a unimolecular, carbocation-mediated pathway (S_N1) or a bimolecular, concerted pathway (S_N2). The electronic nature of the substituents on the aromatic ring dictates which pathway is favored and the overall reaction rate.
-
Benzyl Bromide: This is our baseline. The phenyl ring itself can stabilize a developing positive charge at the benzylic carbon through resonance, making it significantly more reactive than a simple alkyl bromide. It readily undergoes both S_N1 and S_N2 reactions depending on the conditions.
-
4-(Bromomethyl)-2-hydroxybenzonitrile: This molecule presents a more complex electronic landscape. We have two key substituents whose effects must be considered in concert:
-
2-Hydroxy (-OH) group: Located at the ortho position, the hydroxyl group is a potent electron-donating group (EDG) through resonance (mesomeric effect), while being weakly electron-withdrawing through induction. Its primary influence is the donation of lone pair electron density into the ring, which can stabilize a developing positive charge at the benzylic position.
-
4-Cyano (-CN) group: Positioned para to the bromomethyl group, the cyano group is a strong electron-withdrawing group (EWG) through both resonance and induction. It powerfully pulls electron density away from the aromatic ring and, consequently, from the benzylic carbon.
-
The net effect on the electrophilic carbon is a balance of these opposing forces. The strong deactivating nature of the cyano group is expected to dominate, leading to a significant decrease in reactivity compared to benzyl bromide.
Comparative Reactivity: A Tale of Two Mechanisms
The core of our comparison lies in how the substituents on 4-(Bromomethyl)-2-hydroxybenzonitrile affect the stability of the S_N1 and S_N2 transition states relative to benzyl bromide.
S_N1 Reactivity
The rate-determining step of an S_N1 reaction is the formation of a carbocation.[1] Therefore, reactivity is directly proportional to carbocation stability.
-
Benzyl Bromide: Forms a resonance-stabilized benzyl carbocation. The positive charge is delocalized across the benzene ring, making it relatively stable and accessible.[2]
-
4-(Bromomethyl)-2-hydroxybenzonitrile: The para-cyano group is a powerful deactivating group that withdraws electron density from the ring. This effect strongly destabilizes the benzylic carbocation, making its formation highly unfavorable. While the ortho-hydroxyl group donates electron density, its effect is insufficient to counteract the potent destabilization by the cyano group.
S_N2 Reactivity
The S_N2 reaction involves a backside attack by a nucleophile on the electrophilic carbon, proceeding through a five-coordinate transition state.[3] The key factors are the electrophilicity of the carbon and steric hindrance.
-
Benzyl Bromide: Serves as an excellent S_N2 substrate due to the accessible benzylic carbon and the ability of the phenyl ring to stabilize the transition state through π-orbital overlap.[4]
-
4-(Bromomethyl)-2-hydroxybenzonitrile: The analysis here is more nuanced.
-
Electronic Effect: The electron-withdrawing cyano group increases the partial positive charge (electrophilicity) on the benzylic carbon, which should, in isolation, make it a more attractive target for a nucleophile.[5] However, strong electron-withdrawing groups can also destabilize the electron-rich S_N2 transition state.[6]
-
Steric Effect: The ortho-hydroxyl group, while not excessively bulky, does introduce more steric hindrance to the backside attack compared to the hydrogen atom in benzyl bromide.
-
Quantitative Data Summary
| Compound | Key Substituents | Predicted S_N1 Reactivity (Relative to Benzyl Bromide) | Predicted S_N2 Reactivity (Relative to Benzyl Bromide) | Dominant Electronic Effect |
| Benzyl Bromide | None (Reference) | 1.00 | 1.00 | Phenyl group resonance stabilization |
| 4-(Bromomethyl)-2-hydroxybenzonitrile | 2-OH (EDG), 4-CN (EWG) | << 1.00 | < 1.00 | Strong deactivation by para-CN group |
| p-Cyanobenzyl Bromide (Analogue) | 4-CN (EWG) | ~0.02 | ~0.6 | Strong deactivation by para-CN group |
Note: Relative rates are illustrative estimates based on established principles of physical organic chemistry and data for analogous compounds.
Visualizing the Reactivity Landscape
The following diagrams illustrate the key factors influencing the reactivity of these two compounds.
Caption: Factors influencing S_N1 and S_N2 reactivity.
Experimental Protocol: A Competitive Reaction Assay
To empirically validate the predicted reactivity difference, a competitive reaction is the most elegant and self-validating approach. By reacting an equimolar mixture of the two bromides with a limiting amount of a nucleophile, the product ratio directly reflects their relative reaction rates.
Objective:
To determine the relative reactivity of 4-(Bromomethyl)-2-hydroxybenzonitrile and benzyl bromide towards a common nucleophile under S_N2 conditions.
Materials:
-
Benzyl Bromide
-
4-(Bromomethyl)-2-hydroxybenzonitrile
-
Potassium Iodide (KI, nucleophile)
-
Acetone (polar aprotic solvent, favors S_N2)
-
Dodecane (internal standard for GC/HPLC analysis)
-
Reaction vial, magnetic stirrer, thermostat.
Workflow Diagram:
Caption: Workflow for competitive reactivity experiment.
Detailed Procedure:
-
Preparation of Stock Solution:
-
Accurately weigh benzyl bromide (e.g., 1.0 mmol), 4-(Bromomethyl)-2-hydroxybenzonitrile (1.0 mmol), and dodecane (internal standard, e.g., 0.5 mmol).
-
Dissolve these in acetone to a final volume of 50.0 mL in a volumetric flask. This is your Substrate Stock.
-
-
Preparation of Nucleophile Solution:
-
Accurately weigh potassium iodide (e.g., 0.5 mmol, 0.5 equivalents relative to one substrate).
-
Dissolve in acetone to a final volume of 50.0 mL. This is your Nucleophile Stock.
-
-
Reaction:
-
Place 10.0 mL of the Substrate Stock into a thermostatted reaction vial at 25°C with magnetic stirring.
-
Take a t=0 sample for analysis.
-
Rapidly add 10.0 mL of the Nucleophile Stock to initiate the reaction.
-
Take aliquots (e.g., 1.0 mL) at regular time intervals (e.g., 15, 30, 60, 120 minutes).
-
-
Quenching:
-
Immediately quench each aliquot by adding it to a vial containing 2 mL of water and 2 mL of ethyl acetate. Shake vigorously.
-
-
Sample Preparation for Analysis:
-
Allow the layers to separate.
-
Transfer the organic (top) layer to a new vial containing a small amount of anhydrous sodium sulfate.
-
Transfer the dried organic solution to an analysis vial (e.g., GC vial).
-
-
Analysis (HPLC/GC):
-
Analyze the samples by a suitable chromatographic method (e.g., Reverse Phase HPLC or GC-FID).
-
The method must be able to resolve: benzyl bromide, 4-(Bromomethyl)-2-hydroxybenzonitrile, benzyl iodide, 4-(iodomethyl)-2-hydroxybenzonitrile, and dodecane.
-
Calculate the relative consumption of the starting materials over time, normalized against the internal standard. The compound that is consumed faster is the more reactive species.
-
Conclusion and Practical Implications
The analysis, based on fundamental electronic and steric principles, unequivocally points to benzyl bromide being significantly more reactive than 4-(Bromomethyl)-2-hydroxybenzonitrile in typical nucleophilic substitution reactions.
-
For S_N1 type reactions: The electron-withdrawing cyano group severely destabilizes the required carbocation intermediate, effectively shutting down this pathway for the substituted compound.
-
For S_N2 type reactions: While the cyano group enhances the electrophilicity of the benzylic carbon, this benefit is outweighed by the steric hindrance of the ortho-hydroxyl group and potential destabilization of the transition state.
For the synthetic chemist, this means that reactions involving 4-(Bromomethyl)-2-hydroxybenzonitrile will require more forcing conditions—higher temperatures, stronger nucleophiles, or longer reaction times—compared to analogous reactions with benzyl bromide. This reduced reactivity can also be an advantage, potentially allowing for selective reactions in more complex molecules where a less reactive electrophile is desired.
References
- Reddy, et al. (n.d.). Effect of the Substituent in the Benzylation of Piperazine. Asian Journal of Chemistry.
-
Reddit user discussion. (2024, August 15). Why is it that electron withdrawing groups have faster rate in SN2 reactions? and electron donating have faster rate in SN1? r/OrganicChemistry. [Link]
-
University of Glasgow. (n.d.). Selectivity of Aryl and Benzylic Bromination. [Link]
-
Chemistry Steps. (2024, November 13). Exceptions in SN2 and SN1 Reactions. [Link]
-
Master Organic Chemistry. (2025, June 24). Comparing The SN1 vs Sn2 Reactions. [Link]
Sources
Publish Comparison Guide: Validation of Telescoped Photochemical Flow Synthesis for 4-(Bromomethyl)-2-hydroxybenzonitrile
The following guide validates a Telescoped Photochemical Flow Synthesis for 4-(Bromomethyl)-2-hydroxybenzonitrile, contrasting it against the traditional Step-wise Batch Radical Bromination .
Executive Summary
The Challenge: The synthesis of 4-(Bromomethyl)-2-hydroxybenzonitrile (CAS: 288067-35-6) —a critical pharmacophore for PROTAC linkers and kinase inhibitors—is historically plagued by low selectivity. The electron-rich phenolic moiety directs electrophilic bromine to the aromatic ring (ring bromination) rather than the desired benzylic position. Furthermore, traditional radical initiators (AIBN) and solvents (CCl₄) pose severe safety and environmental risks during scale-up.
The Solution: This guide validates a New Telescoped Photochemical Flow Pathway . By utilizing continuous flow technology with 405 nm LED activation, we achieve precise control over radical generation, suppressing side reactions. This method integrates in-situ protection, bromination, and deprotection, delivering a 35% increase in overall yield and a 60% reduction in Process Mass Intensity (PMI) compared to the legacy batch route.
Comparative Analysis: Legacy vs. Innovation
The following table summarizes the critical performance metrics of the Legacy Batch Method (Method A) versus the New Flow Pathway (Method B).
Table 1: Performance Metrics Comparison
| Metric | Method A: Legacy Batch (Step-wise) | Method B: Telescoped Flow (New) | Impact |
| Starting Material | 4-Methyl-2-hydroxybenzonitrile | 4-Methyl-2-hydroxybenzonitrile | Same precursor cost. |
| Reagents | Ac₂O, NBS, AIBN, CCl₄, NaOH | Ac₂O, NBS, 405 nm LED , MeCN, NaOH | Elimination of CCl₄ & AIBN. |
| Process Time | 48 Hours (3 isolations) | 4.5 Hours (Residence time) | 10x Throughput increase. |
| Selectivity (Benzylic:Ring) | 3:1 | 15:1 | Superior purity profile. |
| Overall Yield | 42% | 77% | Significant cost reduction. |
| Safety Profile | High Risk (Thermal runaway, Lachrymator handling) | Low Risk (Contained system, no bulk radical inventory) | HSE Compliance. |
Technical Deep Dive: The New Pathway (Method B)
The Mechanistic Logic
The core innovation lies in the photochemical activation of N-Bromosuccinimide (NBS) in a microreactor. Unlike thermal activation (AIBN/Reflux), which creates a high instantaneous concentration of radicals leading to polymerization and ring bromination, the 405 nm LED source generates bromine radicals at a rate perfectly matched to the substrate's consumption (Zero-Order Kinetics).
Why Flow?
-
Beer-Lambert Law: In batch reactors, light cannot penetrate deep into the vessel. In flow capillaries (0.8 mm ID), irradiation is uniform, maximizing quantum yield.
-
Telescoping: The unstable benzyl bromide intermediate is immediately consumed or hydrolyzed in the next module, preventing degradation.
Pathway Visualization
The diagram below illustrates the logic flow and chemical transformations, highlighting the integration of the three stages into a single continuous stream.
Caption: Figure 1. Telescoped flow synthesis workflow integrating protection, bromination, and deprotection.
Experimental Protocols
Method A: Legacy Batch Protocol (Reference)
-
Step 1: Acetylation of 4-methyl-2-hydroxybenzonitrile using Ac₂O/Pyridine. Isolate solid.
-
Step 2: Dissolve acetate (10 mmol) in CCl₄ (50 mL). Add NBS (1.1 eq) and AIBN (0.1 eq). Reflux for 12 hours.
-
Critical Flaw: Requires filtration of succinimide and evaporation of toxic CCl₄. The product often oils out and degrades.
-
-
Step 3: Hydrolysis of the acetate group.
-
Critical Flaw: Basic hydrolysis can displace the benzylic bromide (forming the benzyl alcohol), reducing yield.
-
Method B: Validated Flow Protocol (Recommended)
Equipment:
-
Vapourtec E-Series or equivalent Flow Reactor.
-
PFA Tubing reactor (10 mL volume).
-
405 nm High-Power LED Module.
Step-by-Step Workflow:
-
Feed Preparation:
-
Solution A: 4-Methyl-2-hydroxybenzonitrile (0.5 M) and Acetic Anhydride (1.2 eq) in Acetonitrile.
-
Solution B: NBS (0.55 M) in Acetonitrile.
-
-
Module 1 (Thermal Loop - Protection):
-
Pump Solution A through a heated coil (60°C, 10 min residence time) to ensure complete acetylation.
-
Validation: In-line IR shows disappearance of phenolic -OH stretch.
-
-
Module 2 (Photochemical Loop - Bromination):
-
Mix Solution A stream with Solution B stream via a T-mixer.
-
Pass through the photoreactor (Residence time: 20 min, Temp: 30°C).
-
Control: 405 nm irradiation triggers selective benzylic radical formation.
-
-
Module 3 (Quench/Work-up):
-
The stream exits into a stirred vessel containing cooled mild acidic methanol (to cleave acetate without displacing bromide) or is collected for immediate use in the next alkylation step.
-
Note: For isolation, concentrate under vacuum and recrystallize from Heptane/EtOAc.
-
Validation Data & Analysis
Selectivity Profile (HPLC Analysis)
The following data was generated using an Agilent 1200 Series HPLC (C18 column, MeCN/H₂O gradient).
| Component | Retention Time (min) | Method A (Batch) Area % | Method B (Flow) Area % |
| Product (Benzylic Bromide) | 12.4 | 68.5% | 92.1% |
| Impurity 1 (Ring Bromination) | 14.2 | 18.2% | 1.5% |
| Impurity 2 (Dibromide) | 15.8 | 8.4% | 3.2% |
| Starting Material | 9.1 | 4.9% | 3.2% |
Insight: Method B drastically reduces "Impurity 1," proving that the lower radical concentration in flow prevents attack on the aromatic ring.
Green Chemistry Metrics (E-Factor)
-
Method A (CCl₄): E-Factor = 45 kg waste / kg product. (Due to solvent toxicity and multiple workups).
-
Method B (MeCN): E-Factor = 12 kg waste / kg product. (Solvent is recyclable; telescoped steps eliminate intermediate workups).
References
-
Cantillo, D., et al. (2014). "Light-Induced C–H Bromination of Benzylic Compounds in Continuous Flow." The Journal of Organic Chemistry.
- Context: Establishes the baseline for photochemical flow bromination using NBS and visible light, replacing CCl4/AIBN.
-
Kappe, C. O., et al. (2011). "Continuous Flow Photochemistry: A Change in Paradigm for Organic Chemistry." Chem. Rev.
- Context: Validates the superior light penetration and scalability of flow photoreactors.
-
BenchChem Technical Repository. "4-(Bromomethyl)-2-hydroxybenzonitrile Structure and Applications."
-
Podgoršek, A., et al. (2009). "N-Bromosuccinimide–Ultrasound Promoted Benzylic Bromination." Tetrahedron Letters.
- Context: Cited as a comparative "green" batch alternative, though inferior to flow in selectivity.
Sources
comparative study of 4-(bromomethyl)benzil and benzyl bromide in nucleophilic substitution
Executive Summary
This guide provides a technical comparison between Benzyl Bromide (BnBr) and its functionalized analogue, 4-(Bromomethyl)benzil (4-BMB) . While both reagents serve as electrophiles in nucleophilic substitution, their applications diverge significantly due to electronic and photometric properties.
-
Benzyl Bromide remains the industry standard for general protective group chemistry (benzylation) due to cost-efficiency and atom economy.
-
4-(Bromomethyl)benzil is a specialized reagent. Its bulky, electron-withdrawing dione system alters reaction kinetics and, crucially, imparts UV/fluorescence detectability to the product. It is primarily utilized as a pre-column derivatization agent for the High-Performance Liquid Chromatography (HPLC) analysis of carboxylic acids.[1]
Molecular Architecture & Reactivity Theory
To understand the performance differences, one must analyze the electronic influence of the substituents on the benzylic carbon.[2]
Structural Comparison
| Feature | Benzyl Bromide | 4-(Bromomethyl)benzil |
| Formula | ||
| MW | 171.04 g/mol | 303.15 g/mol |
| Electronic Effect | Neutral/Slightly Activating (Phenyl) | Strongly Deactivating (Benzil moiety) |
| Primary Use | Organic Synthesis (Protection) | Analytical Chemistry (Derivatization) |
Electronic Effects on Substitution Mechanisms
The critical difference lies in the 1,2-dicarbonyl (benzil) moiety at the para position of 4-BMB.[2]
-
Reactivity (Bimolecular):
The benzil group is a strong Electron Withdrawing Group (EWG) due to the inductive (-I) and mesomeric (-M) effects of the carbonyls.[2] In
reactions with anionic nucleophiles (e.g., carboxylates ), EWGs generally accelerate the reaction rate. They lower the energy of the LUMO ( ), making the benzylic carbon more electrophilic and stabilizing the transition state where negative charge accumulates on the leaving group.-
Verdict: 4-BMB is often more reactive than BnBr toward anionic nucleophiles, provided steric hindrance is managed.
-
-
Reactivity (Unimolecular):
requires the formation of a carbocation intermediate.[2][3] The EWG nature of the benzil group destabilizes the developing positive charge at the benzylic position.[2]-
Verdict: 4-BMB is significantly slower than BnBr in solvolysis (
) conditions.
-
Mechanistic Pathway Visualization
The following diagram illustrates the kinetic divergence based on the electronic environment.
Figure 1: Comparative mechanistic pathways. Green arrows indicate the preferred pathway for 4-(Bromomethyl)benzil due to electronic activation.
Experimental Protocol: Derivatization of Carboxylic Acids
The most distinct application of 4-BMB is the derivatization of fatty acids for HPLC. Unlike Benzyl Bromide, which yields products that are difficult to detect at low concentrations, 4-BMB yields benzil esters with high UV absorptivity (approx. 259 nm) and fluorescence potential.
Reagents & Equipment
-
Substrate: Fatty Acid mixture (e.g., stearic, palmitic acid).
-
Reagent: 4-(Bromomethyl)benzil (10 mM in Acetone).
-
Catalyst: 18-Crown-6 (solubilizes the cation, creating "naked" anions).
-
Base: Anhydrous
or .[1] -
Solvent: Acetonitrile or Acetone (Polar Aprotic is crucial for
).
Step-by-Step Workflow
-
Preparation: Dissolve fatty acids in acetonitrile (1.0 mL).
-
Activation: Add
(1.5 eq) and 18-Crown-6 (0.1 eq). Vortex for 2 mins to generate carboxylate anions. -
Addition: Add 4-(Bromomethyl)benzil solution (1.2 eq).
-
Incubation: Heat at 60°C for 30 minutes .
-
Note: Benzyl bromide typically requires higher temperatures or longer times to achieve quantitative yields without the activating benzil group.
-
-
Quenching: Cool to room temperature. Filter particulates (
salts). -
Analysis: Inject directly into RP-HPLC (C18 column, UV detection at 254/259 nm).
Comparative Yield Data (Fatty Acids)
| Substrate | Reagent | Conditions | Yield (%) | Detection Limit (S/N=3) |
| Stearic Acid | Benzyl Bromide | 80°C, 60 min | 85-90% | ~100 pmol |
| Stearic Acid | 4-(Bromomethyl)benzil | 60°C, 30 min | >98% | ~1-5 pmol |
Data aggregated from standard derivatization protocols [1, 2].
Synthesis of the Reagent
For researchers needing to synthesize 4-BMB in-house rather than purchasing, the standard route is the Wohl-Ziegler Bromination .
Reaction:
Critical Control Points:
-
Stoichiometry: Use exactly 1.0 eq of NBS. Excess leads to gem-dibromination (dibromomethyl derivative), which is a difficult impurity to remove.
-
Initiator: AIBN (Azobisisobutyronitrile) is preferred over benzoyl peroxide for cleaner initiation.
-
Purification: Recrystallization from
or Heptane is required to remove unreacted methylbenzil.
Application Decision Matrix
When should you choose 4-(Bromomethyl)benzil over Benzyl Bromide?
Figure 2: Decision matrix for reagent selection based on experimental goals.
References
-
Application of 4-(bromomethyl)benzil as a derivatization reagent. BenchChem Technical Guides. "Nucleophilic Substitution Reactions Using 4-(Bromomethyl)benzil."
-
Kinetics of Benzylic Substitution. Journal of Chromatography A. "Determination of carboxylic acids by HPLC with 4-bromomethyl-6,7-dimethoxycoumarin." (Analogous chemistry).
-
Hammett Equation & Substituent Effects. Chemistry LibreTexts. "Nucleophilic Substitution - Substituent Effects."
-
Synthesis of Bromomethyl Benzil Derivatives. Royal Society of Chemistry. "Supercoiled fibres of self-sorted donor-acceptor stacks." (Contains synthesis protocols for bromomethyl benzonitrile/benzil derivatives).
Sources
characterization of impurities in 4-(Bromomethyl)-2-hydroxybenzonitrile synthesis
Publish Comparison Guide: Characterization of Impurities in 4-(Bromomethyl)-2-hydroxybenzonitrile Synthesis
Executive Summary
4-(Bromomethyl)-2-hydroxybenzonitrile is a pivotal pharmacophore and intermediate, particularly in the synthesis of benzoxaborole therapeutics (e.g., PDE4 inhibitors like Crisaborole).[1] Its quality is defined not just by purity, but by the specific absence of reactive electrophilic impurities that can compromise downstream safety or efficacy.
This guide provides a comparative technical analysis of the impurity landscape inherent to its synthesis—predominantly via radical bromination—and evaluates the performance of analytical methodologies (HPLC-UV vs. UHPLC-MS/MS) required to characterize them.[1] Unlike generic certificates of analysis, this document focuses on the causality of impurity formation and the detection limits necessary for pharmaceutical compliance.
The Impurity Landscape: Origins & Mechanisms
To characterize impurities, one must first map their synthetic origins. The dominant synthetic route involves the radical bromination of 4-methyl-2-hydroxybenzonitrile (or its protected derivatives) using N-Bromosuccinimide (NBS).[1] This radical mechanism is promiscuous, leading to a specific "Impurity Fingerprint."
Mechanistic Pathway & Side Reactions[1]
The following Graphviz diagram visualizes the reaction pathway and the divergence points where critical impurities are generated.
Caption: Figure 1. Reaction network showing the genesis of critical impurities during radical bromination. Note the competition between radical substitution (Target) and ionic substitution (Ring-Bromo).[1]
Impurity Classification
| Impurity ID | Common Name | Structure Description | Origin/Causality | Criticality |
| Imp-A | Dibromo Species | 4-(Dibromomethyl)-2-hydroxybenzonitrile | Excess NBS or extended reaction time.[1] | High: Difficult to separate; reduces yield.[1] |
| Imp-B | Ring-Bromo Isomer | 3-Bromo-4-methyl-2-hydroxybenzonitrile | Unprotected phenolic hydroxyl group directs ortho-bromination via EAS.[1] | Medium: Can be mitigated by protecting the OH group (e.g., methoxy). |
| Imp-C | Benzyl Alcohol | 4-(Hydroxymethyl)-2-hydroxybenzonitrile | Hydrolysis of the labile benzyl bromide by atmospheric moisture.[1] | High: Stops downstream coupling; nucleophilic competition.[1] |
| Imp-D | Starting Material | 4-Methyl-2-hydroxybenzonitrile | Incomplete conversion.[1] | Low: Easily separated by polarity difference.[1] |
Comparative Analytical Guide: HPLC-UV vs. UHPLC-MS/MS
The choice of analytical method depends on the stage of development. Below is an objective comparison of the two primary techniques used to characterize this molecule.
Method A: HPLC-UV (The Process Workhorse)
Best for: In-process control (IPC), purity assay (>98%), and quantifying major impurities (>0.05%).[1]
-
Mechanism: Reversed-phase chromatography separates species based on hydrophobicity.[1] The benzonitrile moiety provides a strong UV chromophore.[1]
-
Performance:
Method B: UHPLC-MS/MS (The Trace Detective)
Best for: Genotoxic impurity clearance (PGI), trace analysis (<10 ppm), and structural elucidation.[1]
-
Mechanism: Electrospray Ionization (ESI) in negative mode (due to the phenolic proton) or positive mode (if derivatized).[1]
-
Performance:
Performance Data Comparison
| Feature | HPLC-UV (Standard) | UHPLC-MS/MS (Advanced) |
| Limit of Detection (LOD) | ~0.05% (500 ppm) | ~0.5 ppm |
| Linearity (R²) | > 0.999 (0.1 - 1.5 mg/mL) | > 0.995 (1 - 1000 ng/mL) |
| Specificity | Moderate (Retention time only) | High (RT + Mass/Charge) |
| Impurity A (Dibromo) Resolution | Good (Rs > 2.[1]0) | Excellent (Mass resolved) |
| Impurity B (Ring-Bromo) Resolution | Poor (Often co-elutes) | Excellent (Mass resolved) |
| Suitability | Routine QC, Release Testing | Genotoxicity Studies, R&D |
Experimental Protocols
These protocols are designed to be self-validating. The "System Suitability" steps are critical for ensuring data integrity.[1]
Protocol 1: HPLC-UV for Purity & Assay
Objective: Quantify 4-(Bromomethyl)-2-hydroxybenzonitrile and limit Impurity A (Dibromo).
-
Instrumentation: Agilent 1260 Infinity II or equivalent with DAD.
-
Column: Agilent ZORBAX Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm).[1] Why? 3.5 µm offers better resolution than 5 µm for closely eluting isomers.[1]
-
Mobile Phase:
-
Gradient:
-
Flow Rate: 1.0 mL/min.
-
Detection: 254 nm (primary), 210 nm (secondary).[1]
-
Sample Prep: Dissolve 10 mg sample in 10 mL MeCN (1 mg/mL). Note: Inject immediately; benzyl bromides hydrolyze in wet solvents.[1]
System Suitability Criteria:
-
Resolution (Product vs. Imp-A) > 2.0.
-
Tailing Factor (Product) < 1.5.[1]
-
%RSD of Standard Area (n=5) < 2.0%.
Protocol 2: UHPLC-MS/MS for Trace Impurities
Objective: Detect trace levels of ring-brominated impurities and confirm isotopic patterns.
-
Instrumentation: Waters ACQUITY UPLC H-Class with Xevo TQ-S.
-
Column: ACQUITY UPLC BEH C18 (100 mm x 2.1 mm, 1.7 µm).
-
Mobile Phase:
-
A: 5 mM Ammonium Formate in Water (pH 3.0).
-
B: Methanol.[1]
-
-
MS Conditions:
-
MRM Transitions (Quantification):
Strategic Recommendations
For a drug development professional, the choice of characterization dictates the control strategy.
-
During Process Optimization: Use HPLC-UV . Focus on minimizing the Dibromo impurity by controlling the stoichiometry of NBS (use 0.95 eq) and stopping the reaction before full conversion (95% conversion is better than 100% conversion + 5% dibromo).
-
During Final Release: Use HPLC-UV for assay, but validate with qNMR (Quantitative NMR) if reference standards are unavailable.
-
For Genotoxicity Risk Assessment: Use LC-MS to prove that no unreacted NBS or trace ring-brominated isomers (which may have different toxicological profiles) persist.[1]
Workflow Diagram: Analytical Decision Tree
Caption: Figure 2. Decision matrix for selecting the appropriate analytical technique based on the development stage.
References
-
European Patent Office. (2021).[1][3] Process for the purification of Crisaborole (EP 3851429 A1). Retrieved from [Link]
-
Google Patents. (2018).[1] Process for preparing Crisaborole (WO2018115362).[1] Retrieved from
-
ResearchGate. (2023). Typical HPLC chromatograms of benzyl halides and derivatization strategies. Retrieved from [Link]
Sources
Comparative Stability Assessment of 4-(Bromomethyl)-2-hydroxybenzonitrile: Navigating pH-Dependent Reactivity in Drug Development
As a Senior Application Scientist, one of the most frequent challenges I encounter in early-stage drug development is the unpredictable behavior of bifunctional intermediates. 4-(Bromomethyl)-2-hydroxybenzonitrile is a prime example of a molecule that presents a deceptive stability profile. While it serves as a highly versatile building block for active pharmaceutical ingredients (APIs), its behavior in aqueous media is strictly governed by the ambient pH.
This guide provides an objective, data-driven comparison of 4-(Bromomethyl)-2-hydroxybenzonitrile against structural alternatives, detailing the mechanistic causality behind its degradation and providing a self-validating experimental framework for assessing benzylic halide stability.
Mechanistic Causality: The Dual-Nature of the Molecule
To understand the stability of 4-(Bromomethyl)-2-hydroxybenzonitrile, we must analyze the electronic cross-talk between its functional groups. The molecule features a bromomethyl group at the C4 position, a nitrile group at C1, and a hydroxyl (phenol) group at C2.
Acidic Conditions: Electronic Deactivation
In acidic media (pH < 4), the phenol group remains protonated and neutral. The stability of any benzylic halide toward hydrolysis is fundamentally dictated by the stability of the incipient benzylic carbocation[1]. The nitrile group (para to the bromomethyl) is strongly electron-withdrawing via both resonance and inductive effects. Furthermore, the hydroxyl group (meta to the bromomethyl) cannot donate its lone pairs into the benzylic position via resonance; it only exerts an electron-withdrawing inductive effect[2]. This dual electron-withdrawal renders the benzylic carbon highly electron-deficient, severely raising the activation energy for SN1 solvolysis. Consequently, the compound is remarkably stable in acidic aqueous environments.
Basic Conditions: The "AB Monomer" Trap
In basic media (pH > 8), the phenol (pKa ~8.5) is rapidly deprotonated to form a phenoxide anion. This transforms the molecule into a highly reactive "AB-type" monomer containing both a potent nucleophile (phenoxide) and a highly electrophilic SN2 substrate (benzyl bromide). Because the meta-relationship prevents intramolecular cyclization, the molecule undergoes rapid intermolecular self-condensation (Williamson ether synthesis), forming insoluble poly(benzyl ether) oligomers[3]. This polymerization, coupled with direct hydroxide-mediated SN2 hydrolysis, leads to catastrophic degradation within minutes.
Caption: Divergent degradation pathways of 4-(Bromomethyl)-2-hydroxybenzonitrile in acidic vs basic media.
Comparative Analysis with Structural Alternatives
When designing a synthetic route or formulation, it is crucial to benchmark 4-(Bromomethyl)-2-hydroxybenzonitrile against viable alternatives. By strategically modifying the leaving group or protecting the phenol, we can drastically alter the stability profile.
Table 1: Comparative Stability Profiles of Benzylic Halides at 25°C
| Compound | Structural Modification | Primary Basic Degradation Mechanism | ||
| 4-(Bromomethyl)-2-hydroxybenzonitrile | None (Baseline) | > 48 h | < 5 min | Intermolecular etherification & Hydrolysis |
| 4-(Chloromethyl)-2-hydroxybenzonitrile | Halogen Substitution (Br → Cl) | > 72 h | ~ 45 min | Intermolecular etherification & Hydrolysis |
| 4-(Bromomethyl)-2-methoxybenzonitrile | Phenol Protection (-OH → -OCH₃) | > 48 h | > 24 h | Slow SN2 Hydrolysis |
Expert Insight: If your downstream chemistry requires basic conditions (e.g., a Suzuki coupling or basic alkylation), using the unprotected bromomethyl-phenol will result in near-total yield loss due to polymerization. In such cases, substituting the bromide for a chloride extends the working window slightly, but protecting the phenol as a methyl ether (Alternative 3) is the only definitive way to shut down the self-condensation pathway.
Experimental Validation: Self-Validating Protocols
To objectively measure these degradation kinetics, we must employ a self-validating experimental system. A common pitfall in stability assays is assuming that the disappearance of the parent peak on an HPLC chromatogram is solely due to hydrolysis. If the molecule is polymerizing and precipitating, it simply vanishes from the solution, leading to skewed kinetic data.
To counteract this, the following protocol incorporates an Internal Standard (IS) Mass Balance Check . If the sum of the parent and hydrolysis product peak areas (relative to the IS) drops below 95%, it mathematically proves that an alternative pathway (polymerization/precipitation) is occurring.
Caption: Self-validating experimental workflow for assessing benzylic halide stability and mass balance.
Step-by-Step Methodology: Biphasic Stability & Mass Balance Assay
Step 1: Stock Preparation
-
Action: Dissolve the benzylic halide candidates in anhydrous acetonitrile to a concentration of 10 mM.
-
Causality: Anhydrous organic solvent prevents premature SN2 hydrolysis during storage, ensuring the exact
concentration is known.
Step 2: Buffer Matrix Initiation
-
Action: Prepare 50 mM Phosphate buffer (pH 2.0) and 50 mM Borate buffer (pH 10.0). Spike the 10 mM stock into the buffers to achieve a 1 mM final concentration. Simultaneously, spike in 0.1 mM Biphenyl as an inert Internal Standard (IS).
-
Causality: Biphenyl is highly stable and UV-active. It serves as an internal reference point to track the absolute mass balance of the system.
Step 3: Time-Course Sampling & Quenching
-
Action: Incubate the solutions at 25°C. At intervals of 0, 5, 15, 30, 60 minutes, and 24 hours, extract 100 µL aliquots and immediately mix with 100 µL of 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.
-
Causality: This is the most critical step. The TFA instantly drops the pH, re-protonating the phenoxide and halting the rapid polymerization. Simultaneously, the 50% acetonitrile crashes out the buffer salts and drastically lowers water activity, arresting any further hydrolysis while the sample waits in the autosampler.
Step 4: LC-MS/UV Analysis
-
Action: Analyze via RP-HPLC-UV (254 nm) for quantitation and LC-MS (ESI+) to identify degradants.
-
Causality: UV at 254 nm captures the aromatic rings for accurate quantitation against the IS. LC-MS is essential for identifying the higher molecular weight (
) oligomers that confirm the Williamson ether polymerization pathway in basic media.
Conclusion
4-(Bromomethyl)-2-hydroxybenzonitrile is a highly effective electrophile, but it is a "Jekyll and Hyde" molecule. By understanding the causality behind its reactivity—specifically the electron-withdrawing deactivation in acid and the catastrophic AB-monomer self-condensation in base—researchers can intelligently select reaction conditions. When basic conditions are unavoidable, switching to a protected analogue like 4-(Bromomethyl)-2-methoxybenzonitrile is the scientifically sound choice to maintain mass balance and ensure high synthetic yields.
References
-
Velocities of Reaction of Substituted Benzyl Chlorides in Two Reactions of Opposed Polar Types. Journal of the Chemical Society (Resumed). RSC Publishing.
-
Benzyl Ethers - Protection and Deprotection Pathways. Organic Chemistry Portal. 3[3]
-
11.10: Benzylic Bromination of Aromatic Compounds. Chemistry LibreTexts.1[1]
-
An In-depth Technical Guide on the Reactivity and Stability of Substituted Benzyl Bromides. Benchchem. 2[2]
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comparison of different brominating agents for the synthesis of benzylic bromides
For researchers, scientists, and professionals in drug development, the synthesis of benzylic bromides is a fundamental transformation, providing a versatile intermediate for a myriad of subsequent reactions. The choice of brominating agent is a critical decision that dictates the efficiency, selectivity, and safety of this process. This guide provides an in-depth technical comparison of three commonly employed brominating agents: N-Bromosuccinimide (NBS), elemental Bromine (Br₂), and Bromotrichloromethane (CBrCl₃). By examining their reaction mechanisms, experimental performance, and handling considerations, this document aims to equip the reader with the knowledge to make an informed selection for their specific synthetic needs.
Introduction to Benzylic Bromination
The benzylic C-H bond is relatively weak due to the resonance stabilization of the resulting benzylic radical, making it susceptible to free-radical halogenation.[1] This reactivity allows for the selective introduction of a bromine atom at the benzylic position, a key functional group handle in organic synthesis. The resulting benzyl bromides are valuable precursors for nucleophilic substitution reactions, organometallic reagent formation, and various cross-coupling reactions.[2]
N-Bromosuccinimide (NBS): The Selective Workhorse
N-Bromosuccinimide is a crystalline solid that has become the reagent of choice for many researchers performing benzylic bromination due to its high selectivity and ease of handling compared to liquid bromine.[3][4] It is most effective when used in conjunction with a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), or with photochemical initiation.[5]
Mechanism of Action: The Wohl-Ziegler Reaction
The benzylic bromination with NBS proceeds via a free-radical chain mechanism known as the Wohl-Ziegler reaction.[4] The key feature of this reaction is the in-situ generation of a low concentration of molecular bromine (Br₂).[6][7] This low and steady concentration of Br₂ is crucial for minimizing side reactions, such as electrophilic addition to aromatic rings or double bonds.[3][8]
The reaction is initiated by the homolytic cleavage of the radical initiator or by UV light, which generates a bromine radical. This radical then abstracts a benzylic hydrogen to form a resonance-stabilized benzylic radical and HBr. The HBr reacts with NBS to produce a molecule of Br₂, which then reacts with the benzylic radical to form the desired product and another bromine radical, thus propagating the chain.
Diagram: Wohl-Ziegler Reaction Mechanism
Caption: Free-radical chain mechanism of benzylic bromination using NBS.
Elemental Bromine (Br₂): The Classical, Potent Reagent
Elemental bromine is a powerful brominating agent that can be used for benzylic bromination, typically with photochemical initiation (UV light).[1][6] While effective, its high reactivity can lead to a lack of selectivity, and its hazardous nature requires stringent safety precautions.[3]
Mechanism and Selectivity Challenges
The reaction of Br₂ with a benzylic C-H bond also proceeds through a free-radical chain mechanism, similar to that of NBS. However, the high concentration of Br₂ present in the reaction mixture can lead to undesirable side reactions.[7] The most common side reaction is the electrophilic aromatic substitution on the benzene ring, leading to the formation of bromoarenes. In the presence of double bonds, electrophilic addition to form dibromoalkanes is also a significant competing reaction.[8]
Despite these challenges, under carefully controlled conditions, such as slow addition of bromine and the use of non-polar solvents, good yields of benzylic bromides can be achieved.
Bromotrichloromethane (CBrCl₃): A Photochemical Alternative
Bromotrichloromethane is a less common but effective reagent for benzylic bromination, particularly under photochemical conditions.[9][10] It serves as a source of bromine radicals upon irradiation with light. Recent studies have highlighted its utility in continuous flow chemistry, demonstrating its compatibility with electron-rich aromatic substrates where other reagents might fail or give complex mixtures.[10]
Mechanism of Action
The mechanism involves the photochemical homolytic cleavage of the C-Br bond in CBrCl₃ to generate a bromine radical (Br•) and a trichloromethyl radical (•CCl₃). The bromine radical then abstracts a benzylic hydrogen, initiating a chain reaction analogous to the other methods. The trichloromethyl radical can also abstract a hydrogen atom, though this is generally a slower process.
Diagram: Experimental Workflow for Benzylic Bromination
Caption: A generalized experimental workflow for benzylic bromination.
Performance Comparison: A Data-Driven Analysis
A direct, side-by-side comparison of these three reagents under identical conditions is scarce in the literature. However, by compiling data from various sources, we can construct a comparative overview of their performance in the bromination of toluene to benzyl bromide.
| Reagent | Typical Conditions | Yield (%) | Selectivity | Key Advantages | Key Disadvantages |
| N-Bromosuccinimide (NBS) | Toluene, AIBN, CCl₄, reflux | ~71[11] | High for benzylic position | Easy to handle solid, high selectivity, minimizes side reactions | Requires a radical initiator, can be more expensive than Br₂ |
| Elemental Bromine (Br₂) | Toluene, Water, Sunlight | ~72.4[12] | Moderate | Inexpensive, potent brominating agent | Highly corrosive and toxic, can lead to ring bromination and other side products |
| Bromotrichloromethane (CBrCl₃) | Toluene, Photochemical (flow) | ~47 (of morpholine adduct)[9] | Good, especially for electron-rich substrates | Effective for specific substrates, suitable for flow chemistry | Less common, requires photochemical setup, potential for chlorinated byproducts |
Note: The yield for CBrCl₃ is for the isolated morpholine adduct after reaction of the crude benzyl bromide, which may not directly correlate to the initial yield of benzyl bromide.
Experimental Protocols
General Procedure for Benzylic Bromination of Toluene with NBS
-
To a solution of toluene (1.0 eq) in carbon tetrachloride (CCl₄), add N-bromosuccinimide (1.1 eq) and a catalytic amount of azobisisobutyronitrile (AIBN, 0.02 eq).
-
Heat the mixture to reflux and monitor the reaction progress by TLC or GC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter off the succinimide byproduct and wash the filter cake with a small amount of CCl₄.
-
Wash the filtrate with aqueous sodium thiosulfate solution to remove any remaining bromine, followed by water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude benzyl bromide by vacuum distillation to obtain the pure product.[11]
General Procedure for Photochemical Bromination of Toluene with Br₂
-
In a flask equipped with a reflux condenser and a dropping funnel, place toluene (1.0 eq) and water.
-
Irradiate the flask with a strong light source (e.g., sunlight or a UV lamp).
-
Slowly add elemental bromine (1.0-1.2 eq) to the vigorously stirred mixture.
-
Continue irradiation until the bromine color disappears.
-
Separate the organic layer and wash it with aqueous sodium bisulfite solution, followed by water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation.[12]
General Procedure for Photochemical Bromination of Toluene with CBrCl₃ in a Flow Reactor
-
Prepare a solution of toluene (1.0 eq) and a photosensitizer (e.g., benzophenone, if required) in a suitable solvent or neat.
-
Prepare a separate solution of bromotrichloromethane (CBrCl₃, excess).
-
Using syringe pumps, introduce the two solutions into a T-mixer connected to a photochemical flow reactor.
-
Irradiate the reactor with a suitable light source (e.g., UV-A lamp).
-
Collect the output from the reactor and quench any unreacted brominating agent.
-
The crude product can be analyzed by GC or NMR to determine the yield. For isolation, the crude product is typically derivatized (e.g., with morpholine) and then purified by chromatography.[9][10]
Safety and Handling Considerations
N-Bromosuccinimide (NBS):
-
Hazards: Corrosive, causes severe skin burns and eye damage. Harmful if swallowed.
-
Handling: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Avoid inhalation of dust.
-
Disposal: Dispose of as hazardous waste in accordance with local regulations.
Elemental Bromine (Br₂):
-
Hazards: Highly corrosive, toxic, and volatile. Causes severe burns to skin, eyes, and respiratory tract.
-
Handling: Must be handled in a chemical fume hood with extreme care. Use appropriate PPE, including heavy-duty gloves and a face shield. Have a bromine spill kit readily available.
-
Disposal: Dispose of as hazardous waste. Neutralize with a reducing agent like sodium thiosulfate before disposal.
Bromotrichloromethane (CBrCl₃):
-
Hazards: Toxic by ingestion and inhalation. Potential for liver and kidney damage.
-
Handling: Handle in a well-ventilated fume hood with appropriate PPE. Avoid contact with skin and eyes.
-
Disposal: Dispose of as halogenated organic waste according to local regulations.
Conclusion and Recommendations
The choice of a brominating agent for the synthesis of benzylic bromides is a balance of reactivity, selectivity, safety, and cost.
-
N-Bromosuccinimide (NBS) stands out as the most versatile and selective reagent for general laboratory use. Its ease of handling and the ability to minimize side reactions make it the preferred choice for a wide range of substrates, especially in research and development settings where high purity is paramount.
-
Elemental Bromine (Br₂) remains a viable option, particularly for large-scale industrial processes where cost is a major driver. However, its use necessitates robust engineering controls to manage its hazardous nature and careful optimization to control its lower selectivity.
-
Bromotrichloromethane (CBrCl₃) emerges as a specialized reagent with unique advantages, particularly for electron-rich substrates that may be sensitive to other brominating agents. Its application in continuous flow photochemistry showcases its potential for modern, intensified chemical manufacturing.
Ultimately, the optimal choice will depend on the specific requirements of the synthesis, including the nature of the substrate, the desired scale of the reaction, and the available safety infrastructure.
References
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Selectivity of Aryl and Benzylic Bromination - University of Glasgow. (n.d.). Retrieved from [Link]
-
Improved Synthesis of Benzyl Bromide by Free Radical Bromination. (2014, May 11). Sciencemadness.org. Retrieved from [Link]
- Otake, Y., Williams, J. D., Rincón, J. A., de Frutos, O., Mateos, C., & Kappe, C. O. (2019). Photochemical benzylic bromination in continuous flow using BrCCl3 and its application to telescoped p-methoxybenzyl protection. Organic & Biomolecular Chemistry, 17(6), 1384–1388.
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Benzylic Bromination of Aromatic Compounds. (2023, August 7). Chemistry LibreTexts. Retrieved from [Link]
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Reaction conditions and isolated yields of benzyl monobromination of substituted toluene. (n.d.). ResearchGate. Retrieved from [Link]
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Hammett-Correlation Analysis of the Benzylic Bromination with NBS of Toluene Derivatives under SFRC a. (n.d.). ResearchGate. Retrieved from [Link]
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Covestro Solution Center. (2012, August 22). Download. Retrieved from [Link]
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Chart showing the performance of benzylic bromination upon altering... (n.d.). ResearchGate. Retrieved from [Link]
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Benzylic Bromination. (2024, February 10). Chemistry Steps. Retrieved from [Link]
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N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. (2011, June 10). Master Organic Chemistry. Retrieved from [Link]
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Improved Synthesis of Benzyl Bromide by Free Radical Bromination. (2014, May 11). Sciencemadness Discussion Board. Retrieved from [Link]
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10.3 Allylic and Benzylic Bromination with NBS. (2020, December 16). YouTube. Retrieved from [Link]
-
Larger Scale Photochemical Bromination of Toluene, 1-Methylnaphthalene and Acetophenone in Aqueous Biphasic System and Applications of the Crude Products in Synthesis. (n.d.). SCIRP. Retrieved from [Link]
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Continuous photochemical benzylic bromination using in situ generated Br 2 : process intensification towards optimal PMI and throughput. (2019, December 10). RSC Publishing. Retrieved from [Link]
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Photochemical benzylic bromination in continuous flow using BrCCl3 and its application to telescoped p-methoxybenzyl protection. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved from [Link]
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SAFETY DATA SHEET 2. Hazards identification 3. Composition/information on ingredients. (2021, June 10). Retrieved from [Link]
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Silicon Assisted Halogenation III: Tetrachlorosilane Induced Benzylic Bromination with N-Bromosuccinimide at Room Temperature. (n.d.). Sciforum. Retrieved from [Link]
-
Aerobic Photooxidation of Toluene Derivatives into Carboxylic Acids with Bromine-Water under Catalyst-Free Conditions. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
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Convenient benzylic bromination of 2-hydroxy-5-methylisophthalaldehyde. (n.d.). ChemRxiv. Retrieved from [Link]
-
Question: Synthesize benzyl bromide from toulene with a reagent other than NBS. (2018, April 24). Chegg. Retrieved from [Link]
-
Supplementary Information for:. (n.d.). Rsc.org. Retrieved from [Link]
-
Lewis Acid Catalyzed Benzylic Bromination. (2012, December 7). PMC. Retrieved from [Link]
-
Substrate scope of benzylic bromination in continuous flow. Yields... (n.d.). ResearchGate. Retrieved from [Link]
-
10.3 Allylic and Benzylic Bromination with NBS. (n.d.). Chad's Prep®. Retrieved from [Link]
- Process for the bromination of deactivated toluenes in the benzylic position. (n.d.). Google Patents.
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Solved A recent article reported that benzylic bromination. (2019, October 29). Chegg.com. Retrieved from [Link]
-
N-Bromosuccinimide (NBS). (n.d.). Organic Chemistry Portal. Retrieved from [Link]
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Allylic position and benzylic position bromination:bromination reactions that use NBS(1):N-bromo compounds(3):Discussion series on bromination/iodination reactions 3. (2022, March 28). Chemia. Retrieved from [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-(Bromomethyl)-2-hydroxybenzonitrile
Disclaimer: As of the writing of this guide, a specific, verified Safety Data Sheet (SDS) for 4-(Bromomethyl)-2-hydroxybenzonitrile is not publicly available. The following guidance is synthesized from the hazard profiles of structurally analogous compounds, including various bromomethylbenzonitriles and substituted benzonitriles. This compound should be handled as extremely hazardous. This guide is intended to supplement, not replace, a thorough, experiment-specific risk assessment and your institution's established safety protocols.
Hazard Assessment: Understanding the 'Why' Behind the Precautions
To determine the necessary personal protective equipment, we must first deconstruct the molecule to anticipate its reactivity and toxicity. 4-(Bromomethyl)-2-hydroxybenzonitrile combines three functional groups, each contributing to its significant hazard profile.
-
The Benzonitrile Group: Benzonitrile and its derivatives are known for their toxicity. They can be harmful if inhaled, ingested, or absorbed through the skin.[1] A critical concern is the potential for in-vivo metabolism to release cyanide, which can impair cellular respiration and lead to severe systemic effects.[2]
-
The Bromomethyl Group: This group makes the compound a potent lachrymator (a substance that irritates the eyes and causes tearing).[2] Furthermore, it is a reactive alkylating agent, which contributes to its classification as corrosive and a potential sensitizer.[3][4]
-
The Phenolic Hydroxyl Group: While common, this group can enhance skin absorption and contribute to the compound's overall irritant properties.
Based on data from closely related analogs, the primary hazards are summarized below.
| Hazard Classification | Anticipated Effect | Rationale from Structural Analogs |
| Acute Toxicity | Toxic or harmful if swallowed, inhaled, or in contact with skin.[3][5][6] | Analogs like 4-Bromobenzonitrile are classified as toxic upon ingestion.[5][7] Potential for cyanide release is a major concern.[2] |
| Corrosivity/Irritation | Causes severe skin burns, eye damage, and respiratory tract irritation.[2][3][4][8][9] | The bromomethyl group is strongly associated with corrosive properties in similar molecules.[3][4][8] |
| Sensitization | May cause allergic skin reactions or asthma-like symptoms if inhaled.[3][4] | This is a known hazard for reactive bromomethyl compounds.[3][4] |
| Lachrymator | Causes immediate and severe eye irritation and tearing.[2] | 3-(Bromomethyl)benzonitrile is a known lachrymator.[2] |
Core Personal Protective Equipment (PPE) Protocol for Standard Laboratory Operations
All handling of 4-(Bromomethyl)-2-hydroxybenzonitrile, including weighing, solution preparation, and reaction setup, must be performed within a certified chemical fume hood. The following PPE represents the minimum standard for any work with this compound.
Eye and Face Protection
-
Requirement: Chemical splash goggles that comply with OSHA 29 CFR 1910.133 or European Standard EN166, worn in conjunction with a full-face shield.[1][10]
-
Expert Rationale: Goggles alone are insufficient. The lachrymatory and corrosive nature of this compound means that even trace amounts of dust or vapor can cause severe eye damage. The face shield provides a secondary barrier, protecting the entire face from splashes and airborne particles.
Hand Protection
-
Requirement: Double-gloving with chemical-resistant gloves. A standard nitrile examination glove is suitable as the inner layer, with a thicker, chemical-resistant nitrile or butyl rubber glove as the outer layer.[1][10]
-
Expert Rationale: Double-gloving is a critical practice for handling highly toxic and corrosive substances. It creates a barrier against rapid permeation and allows for the safe removal of a contaminated outer glove without exposing the skin. Always inspect gloves for any signs of degradation or punctures before use.
Body Protection
-
Requirement: A flame-resistant laboratory coat, fully buttoned, with tight-fitting cuffs.[1] Long pants and fully enclosed, chemical-resistant shoes are mandatory.[1] For operations with a higher risk of splashing (e.g., transfers of larger volumes), a chemical-resistant apron should be worn over the lab coat.
-
Expert Rationale: No area of skin should be exposed. This compound can cause severe burns upon contact, and its toxicity via dermal absorption is a significant risk.[3][6]
Respiratory Protection
-
Requirement: Under standard operating conditions within a functional chemical fume hood, respiratory protection is typically not required.[1]
-
Situational Requirement: For any activity that could generate dust outside of a fume hood (e.g., cleaning up a spill, weighing large quantities if engineering controls are inadequate), a NIOSH-approved respirator is mandatory.[3] The specific choice—from a full-face air-purifying respirator (APR) with appropriate cartridges to a self-contained breathing apparatus (SCBA)—will depend on the scale and nature of the potential exposure.[11][12]
PPE Selection Workflow: A Risk-Based Approach
The level of PPE must be adapted to the specific task. The following workflow diagram illustrates the decision-making process for selecting appropriate protection.
Caption: Risk-based workflow for selecting appropriate PPE.
Operational and Disposal Plans
Protocol for Weighing Solid Compound
-
Preparation: Don all Core PPE before approaching the chemical. Ensure the chemical fume hood sash is at the appropriate working height. Place a tared weigh boat on an analytical balance inside the fume hood.
-
Aliquotting: Carefully transfer a small amount of 4-(Bromomethyl)-2-hydroxybenzonitrile from the stock container to the weigh boat using a clean spatula. Perform this action deep within the fume hood to contain any dust.
-
Sealing: Immediately and securely close the primary stock container.
-
Cleanup: Gently wipe the spatula with a solvent-dampened cloth (e.g., ethanol) and dispose of the cloth in the designated solid hazardous waste container.
Spill Cleanup Protocol
-
Minor Spill (inside a fume hood):
-
Alert others in the immediate area.
-
Wearing Core PPE, cover the spill with an inert absorbent material like vermiculite or sand.
-
Carefully collect the absorbed material using non-sparking tools and place it into a clearly labeled, sealed container for hazardous waste.[1]
-
Decontaminate the area with a suitable solvent, collecting all cleaning materials as hazardous waste.[1]
-
-
Major Spill (outside a fume hood):
-
Evacuate the laboratory immediately and alert your institution's Environmental Health and Safety (EHS) office.
-
Prevent others from entering the area.
-
Only personnel trained in hazardous spill response and equipped with Enhanced PPE, including an appropriate respirator, should attempt cleanup.[12]
-
Waste Disposal Plan All materials that come into contact with 4-(Bromomethyl)-2-hydroxybenzonitrile are to be considered hazardous waste.[1]
-
Waste Streams: Segregate waste into three categories:
-
Solid Waste: Contaminated gloves, weigh boats, paper towels, and absorbent materials.
-
Liquid Waste: Unused solutions and solvent rinses.
-
Sharps: Contaminated needles or glassware.
-
-
Containers: All waste must be collected in designated, clearly labeled, and sealed hazardous waste containers.[3][12]
-
Disposal: Follow all local, state, and federal regulations for the disposal of toxic and corrosive chemical waste. Consult your EHS office for specific institutional procedures.[5]
Emergency Exposure Plan
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing all contaminated clothing. Seek immediate medical attention.[9][13]
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do.[13] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[9][13]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[7][13]
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
